3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNSINERFPXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719940 | |
| Record name | 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-98-4 | |
| Record name | 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzaldehyde: Navigating a Novel Compound
A Note from the Senior Application Scientist:
As researchers and drug development professionals, our work is contingent on the availability of robust, verifiable data. The compound , 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, presents a unique case. Despite extensive searches for its chemical properties, synthesis, and reactivity, it has become evident that this molecule is a novel or exceedingly rare substance with no significant body of published literature. Its CAS Number is not widely indexed, and Safety Data Sheets (SDS) or peer-reviewed articles detailing its characteristics are not available in public databases.
Scientific integrity demands that we do not extrapolate or infer properties without a solid foundation of empirical evidence. Therefore, this guide will take a different, but equally valuable, approach. We will first clearly define the structural and electronic characteristics that would be expected of this compound. Then, to provide practical and actionable insights, we will conduct a detailed comparative analysis of two closely related and well-documented analogues:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)
-
3-(Trifluoromethoxy)benzaldehyde (CAS: 52771-21-8)
By understanding the established properties of these precursors, we can equip researchers with the foundational knowledge required to safely handle and strategically utilize the target compound, should it become available. This approach ensures that our guide remains grounded in verifiable science while still addressing the core of the user's interest.
Part 1: Deconstructing the Target Molecule: this compound
The structure of this compound incorporates three key functional groups on a benzene ring: an aldehyde (-CHO), a fluorine atom (-F), and a trifluoromethoxy group (-OCF3).
Molecular Structure:
Caption: Structure of this compound.
Expected Electronic Effects and Reactivity:
The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Both the fluorine and trifluoromethoxy groups are also strongly electron-withdrawing due to the high electronegativity of fluorine. This cumulative electron withdrawal would render the carbonyl carbon of the aldehyde group highly electrophilic, making it exceptionally reactive towards nucleophilic attack. This enhanced reactivity is a key feature sought in the synthesis of complex molecules in medicinal chemistry.
Part 2: Analogue 1: 3-Fluoro-5-(trifluoromethyl)benzaldehyde
This is the closest structural analogue with a significant amount of available data. The key difference is the trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 188815-30-7 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 175 °C (lit.) | [1] |
| Density | 1.376 - 1.41 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.45 (lit.) | [1] |
| Flash Point | 70.6 °C (159.1 °F) - closed cup |
Reactivity and Synthetic Utility
The presence of two strong electron-withdrawing groups (-F and -CF3) at the meta positions to the aldehyde significantly enhances the electrophilicity of the carbonyl carbon.[3] This makes it a valuable reagent for various chemical transformations.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs, where the fluorinated structure can enhance biological activity and selectivity.[1]
-
Agrochemicals: Used in the formulation of herbicides and pesticides.[1]
-
Materials Science: Employed in the production of advanced polymers and coatings, imparting chemical resistance and thermal stability.[1]
Illustrative Reaction: Wittig Reaction
This reaction is fundamental for converting aldehydes into alkenes, a common step in building more complex molecular backbones. The enhanced reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde facilitates this transformation.
Caption: General workflow for a Wittig reaction.
Protocol: General Procedure for a Wittig Reaction
-
Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve the phosphonium ylide in an appropriate anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.
-
Aldehyde Addition: Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution. The reaction is often run at 0 °C to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography.
Safety and Handling
According to its Safety Data Sheet, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Hazard Statements (H-codes): H315, H319, H335
-
Precautionary Statements (P-codes): P261 (Avoid breathing fumes), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.
-
Storage: Store in a well-ventilated place, away from heat and open flames.[5]
Part 3: Analogue 2: 3-(Trifluoromethoxy)benzaldehyde
This analogue shares the trifluoromethoxy (-OCF3) group with the target compound but lacks the fluorine at the 5-position.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52771-21-8 | [6][7] |
| Molecular Formula | C₈H₅F₃O₂ | [6][7] |
| Molecular Weight | 190.12 g/mol | [6][7] |
| Appearance | Liquid | [7] |
| Boiling Point | 83-86 °C / 24 mmHg (lit.) | [7] |
| Density | 1.33 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.454 (lit.) | [7] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [7] |
Reactivity and Synthetic Utility
The trifluoromethoxy group is strongly electron-withdrawing and is known to increase lipophilicity and metabolic stability in drug candidates. Its electronic properties make 3-(Trifluoromethoxy)benzaldehyde a valuable building block in medicinal chemistry.
Safety and Handling
The safety profile is very similar to its trifluoromethyl analogue. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Hazard Statements (H-codes): H315, H319, H335[7]
-
Precautionary Statements (P-codes): P261, P264, P271, P280, P302+P352, P305+P351+P338[7]
-
Storage: Store in a well-ventilated place. It is classified as a combustible liquid.[7]
Conclusion for the Field Scientist
While direct experimental data for this compound remains elusive, a comprehensive understanding of its close analogues provides a strong predictive framework. Researchers can anticipate this compound to be a highly reactive, electrophilic aldehyde, likely existing as a combustible liquid that requires careful handling to avoid skin, eye, and respiratory irritation.
The synthetic protocols, particularly those involving nucleophilic additions to the aldehyde, that are effective for 3-Fluoro-5-(trifluoromethyl)benzaldehyde will likely be applicable, and perhaps even more facile, given the expected electronic properties. As a Senior Application Scientist, my recommendation is to proceed with caution, leveraging the safety and handling data from these analogues, and to perform small-scale test reactions to determine its specific reactivity profile. The potential of this molecule as a building block in drug discovery and materials science is significant, and this guide provides the essential, data-grounded knowledge to begin its exploration.
References
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).
- CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(トリフルオロメトキシ)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde
A Note on Chemical Nomenclature
This technical guide focuses on 3-Fluoro-5-(trifluoromethyl)benzaldehyde , with the CAS number 188815-30-7 . It is important to distinguish this compound from the similarly named "3-Fluoro-5-(trifluoromethoxy)benzaldehyde". Extensive searches for the latter compound did not yield a consistently recognized and validated CAS number, suggesting a potential for nomenclature confusion. The "trifluoromethyl" (-CF3) group and the "trifluoromethoxy" (-OCF3) group, while both containing fluorine, impart distinct chemical and physical properties to the benzaldehyde scaffold. This guide is dedicated to the well-documented and widely utilized trifluoromethyl derivative.
Introduction
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a highly versatile fluorinated aromatic aldehyde that has garnered significant attention in various fields of chemical research and development. Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group at the meta positions relative to the aldehyde, bestows upon it a distinct combination of steric and electronic properties. These characteristics make it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, properties that are highly desirable in the design of bioactive compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 3-Fluoro-5-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is fundamental to its effective application in synthesis and product development. The compound is typically a colorless to almost colorless clear liquid under standard conditions.[1]
| Property | Value | Source |
| CAS Number | 188815-30-7 | [1][2][3] |
| Molecular Formula | C₈H₄F₄O | [1][3] |
| Molecular Weight | 192.11 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 175 °C (lit.) | [1][2] |
| Density | 1.376 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.45 (lit.) | [1][2] |
| Flash Point | 70.6 °C (159.1 °F) - closed cup | [2] |
Synthesis and Mechanistic Considerations
While specific, detailed industrial synthesis routes are often proprietary, the preparation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde can be conceptualized through established organic chemistry principles. A plausible synthetic pathway would involve the functionalization of a pre-existing substituted benzene ring.
A common strategy for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol or the reduction of a benzoic acid derivative. The choice of starting material and synthetic route is dictated by the availability and cost of precursors, as well as the desired purity and yield of the final product.
For instance, a synthetic approach could commence with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This starting material could undergo a metal-halogen exchange, for example, with n-butyllithium, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. This process is illustrated in the workflow diagram below. The rationale behind this choice of reaction is the high reactivity of organolithium reagents, which allows for the efficient formation of the carbon-carbon bond necessary to introduce the aldehyde group.
Caption: A plausible synthetic workflow for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Applications in Research and Development
The unique substitution pattern of 3-Fluoro-5-(trifluoromethyl)benzaldehyde makes it a valuable intermediate in several areas of research and development.
Pharmaceutical Development
The compound serves as a key building block in the synthesis of a variety of pharmaceutical candidates. It is particularly utilized in the development of anti-inflammatory and anti-cancer drugs.[1] The trifluoromethyl group can enhance the biological activity and selectivity of a drug molecule.[1] For example, it can be used in the synthesis of novel chalcone derivatives which have been investigated as hypoxia-inducible factor (HIF)-1 inhibitors, a target of interest in cancer therapy.[4]
Agrochemicals
In the agrochemical industry, this benzaldehyde derivative is used in the formulation of herbicides and pesticides. The presence of fluorine atoms often leads to enhanced efficacy and, in some cases, can reduce the environmental impact of the final product.[1]
Materials Science
3-Fluoro-5-(trifluoromethyl)benzaldehyde is also employed in materials science for the development of advanced polymers and coatings. The fluorine content can impart desirable properties such as increased chemical resistance and thermal stability to the resulting materials.[1]
Experimental Protocols
Protocol 1: A Representative Aldol Condensation Reaction
This protocol describes a general procedure for a Claisen-Schmidt condensation, a common reaction for this type of aldehyde, to form a chalcone derivative.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equivalent)
-
A suitable acetophenone derivative (1.0 equivalent)
-
Ethanol (as solvent)
-
Aqueous sodium hydroxide solution (catalyst)
Procedure:
-
Dissolve the acetophenone derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution to the cooled solution while stirring.
-
Add 3-Fluoro-5-(trifluoromethyl)benzaldehyde dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Self-Validation: The purity of the synthesized chalcone can be confirmed by measuring its melting point and analyzing it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the desired product.
Caption: Workflow for a Claisen-Schmidt condensation reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Hazard Identification:
-
Classification: This compound is classified as a combustible liquid. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] In case of inadequate ventilation, wear respiratory protection.[4]
-
Handling: Avoid breathing fumes, mist, spray, or vapors.[5] Wash skin thoroughly after handling.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]
First Aid Measures:
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical intermediate with significant utility in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a powerful tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties, synthetic applications, and handling requirements is crucial for its safe and effective use in research and development.
References
- CP Lab Safety. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. [Link]
- Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). [Link]
- NIST. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
- PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97 188815-30-7 [sigmaaldrich.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
Introduction: Strategic Value of a Fluorinated Benzaldehyde Building Block
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, is highly prized for its unique electronic properties and metabolic stability. It acts as a powerful electron-withdrawing group through induction, yet its oxygen atom can participate in hydrogen bonding. It is also exceptionally lipophilic (Hansch parameter, π ≈ 1.04), a property that can significantly enhance membrane permeability and bioavailability of drug candidates.
This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, a key building block that combines the advantageous properties of the trifluoromethoxy group with the versatile reactivity of a fluoro-substituted benzaldehyde. This trifunctionalized scaffold is of significant interest for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The narrative herein is structured to provide not just a protocol, but a field-proven rationale for the strategic decisions made at each synthetic juncture.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, This compound (1) , points to the formylation of a suitable halo-aromatic precursor as the most direct and reliable approach. The carbon-aldehyde bond is a prime candidate for disconnection, leading back to an aryl organometallic species derived from 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (2) . This precursor is, in turn, accessible from the commercially available 3-bromo-5-fluorophenol (3) via an O-trifluoromethylation reaction.
Caption: Retrosynthetic pathway for the target molecule.
This two-step strategy is advantageous because it utilizes a common and reliable formylation technique and addresses the challenging installation of the trifluoromethoxy group on an electron-deficient phenol in a separate, dedicated step.
Part 1: Synthesis of the Key Precursor, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
The primary challenge in this synthesis is the introduction of the -OCF₃ group. Direct O-trifluoromethylation of phenols can be difficult due to the "hard" nature of the oxygen atom.[1] While methods using electrophilic trifluoromethylating agents like Togni or Umemoto reagents exist, they can be expensive and sometimes lead to competing C-trifluoromethylation.[2][3][4]
A more practical and increasingly adopted strategy involves a two-step sequence: O-carboxydifluoromethylation followed by a decarboxylative fluorination.[1][5][6] This approach utilizes inexpensive and readily available reagents.
Step 1: O-Trifluoromethylation via Carboxydifluoromethylation-Fluorination
The conversion of 3-bromo-5-fluorophenol (3) to 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (2) is achieved through this robust two-step, one-pot procedure without the need to isolate the intermediate aryloxydifluoroacetic acid.
Reaction Causality:
-
O-Carboxydifluoromethylation: The phenoxide, generated in situ with a base, acts as a nucleophile, displacing the bromide from sodium bromodifluoroacetate. This reaction is efficient for a range of phenols.
-
Decarboxylative Fluorination: The resulting aryloxydifluoroacetic acid is then subjected to a silver-catalyzed decarboxylation in the presence of an electrophilic fluorine source like Selectfluor®. This generates a difluoromethyl radical which is then fluorinated to form the desired -OCF₃ group. The use of a silver catalyst is crucial for this transformation.[1][5]
Caption: O-Trifluoromethylation of the starting phenol.
Experimental Protocol: Synthesis of Precursor (2)
This protocol is adapted from the general method described by Hu and co-workers for the O-trifluoromethylation of phenols.[1][5]
-
Reaction Setup: To a solution of 3-bromo-5-fluorophenol (3) (1.0 eq) in a mixture of DMF and water, add potassium carbonate (2.0 eq) and sodium bromodifluoroacetate (1.5 eq).
-
Carboxydifluoromethylation: Heat the mixture at 100 °C for 4-6 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.
-
Workup (Intermediate): Cool the reaction mixture to room temperature. Add water and acidify with 1N HCl. Extract the intermediate aryloxydifluoroacetic acid with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude intermediate is typically used without further purification.
-
Decarboxylative Fluorination: Dissolve the crude intermediate in a solvent system such as benzotrifluoride/water (10:1 v/v).[1] Add silver nitrate (AgNO₃, 0.1 eq) and Selectfluor® II (1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours until the reaction is complete.
-
Final Workup and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (2) is then purified by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the pure precursor as a liquid.
Part 2: Formylation via Lithium-Halogen Exchange
With the key precursor (2) in hand, the final step is the introduction of the aldehyde functional group. The most reliable and widely used method for converting an aryl bromide to a benzaldehyde is through a lithium-halogen exchange followed by quenching with an appropriate electrophile, such as N,N-dimethylformamide (DMF).[7][8][9]
Reaction Causality & Mechanism:
-
Lithium-Halogen Exchange: This reaction is extremely fast, even at very low temperatures (-78 °C).[10] An organolithium reagent, typically n-butyllithium (n-BuLi), rapidly exchanges with the bromine atom on the aromatic ring. This is favored over deprotonation of the aromatic ring or reaction with the fluoro or trifluoromethoxy groups. The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.[11]
-
Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF.
-
Hydrolysis: The resulting tetrahedral intermediate is stable at low temperatures but is readily hydrolyzed during aqueous workup to yield the final benzaldehyde product (1) .
Caption: Mechanism of formylation via lithium-halogen exchange.
Experimental Protocol: Synthesis of this compound (1)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene (2) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, ~1.1 eq, typically as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. Successful lithiation is often indicated by a slight color change.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, >1.5 eq) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.
-
To remove residual DMF, wash the combined organic layers multiple times with water, followed by a wash with a 5% LiCl aqueous solution, and finally with brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the final product, This compound (1) .
-
Data Summary
The following table summarizes the key transformations and conditions for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.
| Step | Transformation | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | O-Trifluoromethylation | 3-Bromo-5-fluorophenol | 1. BrCF₂CO₂Na 2. AgNO₃, Selectfluor® | DMF/H₂O, then PhCF₃/H₂O | 100, then RT-50 | 50-70%[1] |
| 2 | Formylation | 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | 1. n-BuLi 2. DMF | Anhydrous THF | -78 | 70-90%[7][8] |
Safety and Handling Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under a strictly inert atmosphere using proper syringe techniques. It reacts violently with water and protic solvents.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.
-
Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried), and all solvents and reagents must be anhydrous to ensure the success of the lithium-halogen exchange reaction.
-
Workup: Quenching of organolithium reagents can be highly exothermic. The quenching agent should be added slowly to the cooled reaction mixture.
References
- Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3846–3849. [Link]
- Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 16043–16052. [Link]
- Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central. [Link]
- Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
- Zhou, M., Ni, C., He, Z., & Hu, J. (2016).
- Ponomarenko, M. V., et al. (2021).
- Wikipedia. (n.d.). Togni reagent II. Wikipedia. [Link]
- Ngai, M.-Y. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.
- Zhang, S. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6760-6770. [Link]
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Uemoto reagent IV). PubMed Central. [Link]
- Ottokemi. (n.d.). Togni reagent, ≥97%. Ottokemi. [Link]
- ResearchGate. (n.d.). Electrochemical O-trifluoromethylation of electron-deficient phenols.
- ResearchGate. (2014). How can I perform formylation in the Br position of an aromatic ring?
- Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. Common Organic Chemistry. [Link]
- Reddit. (2013). Removing DMF. r/chemistry. [Link]
- Wang, C., et al. (2017).
- Common Organic Chemistry. (n.d.).
- eScholarship.org. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. [Link]
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
- ChemistryViews. (2024).
- ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- Science of Synthesis. (n.d.). The formylation of arylmetal reagents. Thieme. [Link]
- University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry. [Link]
- Reddit. (2021). Li Halogen Exchange? r/Chempros. [Link]
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
- ResearchGate. (2017). How to remove DMF from reaction mixture in room temperature?
- Knochel, P. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München. [Link]
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
- Evans, D.A. (n.d.). Lithium halogen exchange #1 revised. Harvard University. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Prepared by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct electron-withdrawing groups—an aldehyde (-CHO), a fluoro (-F), and a trifluoromethoxy (-OCF3)—imparts specific electronic and conformational properties. These properties are critical for its role as a building block in the synthesis of novel pharmaceutical agents and advanced polymers.
Accurate and unambiguous structural confirmation is the bedrock of any synthetic program. This guide details the expected outcomes from the primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent chemical shift effects in a deuterated chloroform (CDCl₃) solvent.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.95 | Singlet (s) | - | H-CHO | The aldehyde proton is highly deshielded and typically appears as a sharp singlet downfield, well-separated from other signals. |
| ~7.80 | Triplet (t) | J ≈ 1.5 Hz | H-4 | This proton is meta-coupled to both H-2 and H-6. The strong electron-withdrawing effects of the flanking F and OCF₃ groups shift it downfield. |
| ~7.72 | Doublet of Triplets (dt) or Multiplet (m) | J(H-F) ≈ 8 Hz, J(H-H) ≈ 2 Hz | H-2 | This proton experiences ortho-coupling to the fluorine at C3 and meta-coupling to H-4 and H-6, leading to a complex multiplet. |
| ~7.55 | Doublet of Triplets (dt) or Multiplet (m) | J(H-H) ≈ 2.5 Hz, J(H-F) ≈ 2.5 Hz | H-6 | This proton is meta-coupled to H-2 and H-4. It also shows a small four-bond coupling to the fluorine at C3. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon skeleton. Eight distinct signals are predicted.
| Predicted Chemical Shift (δ, ppm) | Coupling (¹³C-¹⁹F) | Assignment | Rationale |
| ~189 | Doublet (d), J ≈ 2 Hz | C-CHO | The aldehyde carbon is significantly deshielded. It may exhibit a small coupling to the fluorine at C3. |
| ~163 | Doublet (d), J ≈ 250 Hz | C-3 | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant, a hallmark of its identity. |
| ~150 | Doublet (d), J ≈ 2 Hz | C-5 | The carbon bonded to the -OCF₃ group. It will show a small two-bond coupling to the fluorine atoms of the trifluoromethoxy group. |
| ~138 | Singlet (s) | C-1 | The ipso-carbon attached to the aldehyde group is deshielded and shifted downfield by the carbonyl. |
| ~123 | Quartet (q), J ≈ 260 Hz | C-OCF₃ | The carbon of the trifluoromethoxy group is coupled to three fluorine atoms, resulting in a quartet with a large coupling constant. |
| ~120 | Doublet (d), J ≈ 22 Hz | C-4 | This carbon shows a two-bond coupling to the fluorine at C3. |
| ~118 | Doublet (d), J ≈ 4 Hz | C-6 | This carbon shows a three-bond coupling to the fluorine at C3. |
| ~115 | Doublet (d), J ≈ 24 Hz | C-2 | This carbon shows a two-bond coupling to the fluorine at C3. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the presence and electronic environment of the two distinct fluorine-containing groups. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -58 | Singlet (s) | -OCF₃ | The trifluoromethoxy group typically appears as a sharp singlet in this region. The lack of adjacent protons or fluorine atoms results in no significant coupling. |
| ~ -110 | Triplet (t) or Multiplet (m) | C3-F | The aromatic fluorine will be coupled to the ortho proton (H-2) and potentially the meta protons, resulting in a multiplet. |
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule. The analysis below is based on characteristic vibrational frequencies and is compared to data for 3-Fluoro-5-(trifluoromethyl)benzaldehyde from the NIST WebBook[1].
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~2860, ~2760 | Medium | C-H Aldehydic Stretch | The presence of two distinct bands (a Fermi doublet) is characteristic of the aldehyde C-H stretch. |
| ~1715 | Strong | C=O Carbonyl Stretch | This is one of the most intense and diagnostic peaks. The frequency is elevated from a simple benzaldehyde (~1700 cm⁻¹) due to the electron-withdrawing nature of the F and OCF₃ substituents.[1] |
| ~1600, ~1470 | Medium-Strong | C=C Aromatic Ring Stretch | These absorptions are characteristic of the benzene ring itself. |
| ~1250-1150 | Very Strong | C-F and C-O Stretches | This region will be dominated by very strong, broad absorptions characteristic of the C-O-C linkage and the C-F bonds of the trifluoromethoxy group. |
| ~1100 | Strong | C-F Aromatic Stretch | A strong band corresponding to the stretching vibration of the bond between the aromatic ring and the fluorine atom at C3. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Molecular Ion (M⁺):
-
Formula: C₈H₄F₄O₂
-
Calculated Monoisotopic Mass: 208.0147 u
-
Expected M⁺ Peak (m/z): 208
The high-resolution mass spectrum should show a molecular ion peak at m/z 208.0147, confirming the elemental composition.
Predicted Fragmentation Pattern: The molecule is expected to fragment in a manner characteristic of aromatic aldehydes.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of a hydrogen radical (•H): A common fragmentation for aldehydes, leading to a stable acylium ion at [M-1]⁺ (m/z = 207) . This is often a very prominent peak.
-
Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in a peak at [M-29]⁺ (m/z = 179) .
-
Loss of the trifluoromethoxy radical (•OCF₃): Fragmentation can also involve the loss of the trifluoromethoxy group, yielding a fragment at [M-85]⁺ (m/z = 123) .
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized by a trained operator.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a proton-decoupled ¹³C{¹H} spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans, 2-second relaxation delay).
-
Process all spectra with appropriate phasing and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
GC-MS Method:
-
Injection: Inject a dilute solution of the compound (e.g., 100 µg/mL in dichloromethane) into the GC.
-
Separation: Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature program designed to elute the compound at a reasonable retention time (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions in the spectrum corresponding to the GC peak of the compound.
-
Caption: General workflow for spectroscopic characterization of a synthetic compound.
Conclusion
While experimental spectra for this compound are not widely available, a detailed and reliable spectroscopic profile can be predicted based on fundamental principles and data from analogous structures. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular skeleton and fluorine environments. IR spectroscopy confirms the presence of key functional groups, particularly the electronically-influenced aldehyde. Finally, mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern for identity confirmation. This predictive guide serves as a robust framework for researchers working with this valuable synthetic intermediate.
References
- National Institute of Standards and Technology. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. [Link][1]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of atomic nuclei.[1][2] For professionals in pharmaceutical and agrochemical research, accurately interpreting NMR spectra is a cornerstone of compound verification and development.[3] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a versatile fluorinated building block used in the synthesis of complex bioactive molecules.[3]
This document moves beyond a simple recitation of data, providing a Senior Application Scientist's perspective on why the spectrum appears as it does. We will explore the causal relationships between the molecule's unique electronic structure and its spectral features, present a self-validating experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation.
Section 1: The Interplay of Molecular Structure and Spectral Characteristics
The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. The chemical shifts and splitting patterns of the four distinct protons are governed by the powerful electronic effects of the three different substituents on the aromatic ring.
-
Aldehyde (-CHO): This group is strongly electron-withdrawing and deshielding, primarily through its anisotropic effect. It dramatically influences the chemical shift of its own proton and the adjacent aromatic protons.[4]
-
Fluorine (-F): As a substituent, fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. Critically, its nucleus (¹⁹F) has a spin of I = ½, leading to significant spin-spin coupling with nearby protons (H-F coupling), which is a key feature for spectral assignment.[5][6]
-
Trifluoromethoxy (-OCF₃): This group is also a potent electron-withdrawer due to the cumulative inductive effect of the three fluorine atoms.[7] The ¹⁹F nuclei of the -CF₃ group can also couple with aromatic protons, adding further complexity and valuable structural information to the spectrum.[8]
These substituents render all three aromatic protons (at positions C2, C4, and C6) chemically non-equivalent, resulting in a complex and information-rich aromatic region in the spectrum.
Section 2: Spectral Prediction and In-Depth Analysis
A predictive analysis is fundamental to interpreting the final spectrum. Based on established principles of substituent effects and coupling phenomena, we can anticipate the chemical shift, multiplicity, and coupling constants for each proton.
Proton-by-Proton Analysis:
-
Aldehyde Proton (H-α):
-
Chemical Shift (δ): Expected to be significantly downfield, likely in the range of δ 9.9 – 10.1 ppm . The aldehyde proton of benzaldehyde itself resonates around 10.0 ppm[4]; the combined electron-withdrawing effects of the -F and -OCF₃ groups will maintain this deshielded environment.
-
Multiplicity: This proton is geographically distant from the ring protons. Any coupling would occur over five bonds (e.g., ⁵J(Hα-H2/H6)). Such long-range coupling is typically very small or zero. Therefore, this signal is expected to be a sharp singlet (s) .
-
-
Aromatic Protons (H-2, H-4, H-6): All aromatic protons are deshielded by the electron-withdrawing nature of the substituents and will appear in the δ 7.5 - 8.5 ppm region. Their precise shifts and multiplicities are determined by their unique positions relative to the substituents and each other.
-
Proton H-2:
-
Environment: ortho to the -CHO group; meta to both the -F and -OCF₃ groups.
-
Predicted Multiplicity: H-2 is coupled to H-4 (meta coupling, ⁴JHH) and H-6 (para coupling, ⁵JHH). It also experiences long-range coupling to the fluorine at C3 (para coupling, ⁵JHF). The para H-H coupling is often negligible. Therefore, the signal will likely appear as a doublet of doublets (dd) or a more complex multiplet if other small couplings resolve.
-
-
Proton H-4:
-
Environment: para to the -CHO group; ortho to both the -F and -OCF₃ groups.
-
Predicted Multiplicity: This proton experiences the most complex couplings. It is coupled to H-2 (meta coupling, ⁴JHH), H-6 (meta coupling, ⁴JHH), the fluorine at C3 (ortho coupling, ³JHF), and potentially the three fluorines of the -OCF₃ group (ortho coupling, ⁴JHF). This will result in a complex multiplet (m) . The ortho H-F coupling (³JHF) is expected to be the largest contributor to its splitting.
-
-
Proton H-6:
-
Environment: ortho to the -CHO and -F groups; para to the -OCF₃ group.
-
Predicted Multiplicity: H-6 is coupled to H-4 (meta coupling, ⁴JHH) and the fluorine at C3 (ortho coupling, ³JHF). The para H-H coupling to H-2 is likely unresolved. The dominant splitting will come from the ortho H-F coupling, resulting in a signal that is fundamentally a doublet, further split by the smaller meta H-H coupling, appearing as a doublet of doublets (dd) or a narrow triplet.
-
-
Data Presentation: Predicted ¹H NMR Parameters
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Coupling Interactions | Predicted J (Hz) |
| H-α (CHO) | 9.9 – 10.1 | s (singlet) | - | - |
| H-2 | 7.8 – 8.1 | dd (multiplet) | ⁴JH2-H4, ⁵JH2-F | ⁴JHH ≈ 2-3 Hz; ⁵JHF ≈ 1-3 Hz |
| H-4 | 7.6 – 7.9 | m (multiplet) | ³JH4-F, ⁴JH4-H2, ⁴JH4-H6, ⁴JH4-CF3 | ³JHF ≈ 5-10 Hz; ⁴JHH ≈ 2-3 Hz; ⁴JHF(OCF3) ≈ 1-2 Hz (quartet) |
| H-6 | 7.9 – 8.2 | dd (multiplet) | ³JH6-F, ⁴JH6-H4 | ³JHF ≈ 5-10 Hz; ⁴JHH ≈ 2-3 Hz |
Visualization: Key Coupling Pathways
Caption: Key ³J (ortho) and ⁴J (meta) coupling interactions in this compound.
Section 3: A Validated Protocol for Spectrum Acquisition
Achieving a high-quality, interpretable spectrum requires meticulous experimental technique. This protocol is designed to be self-validating, ensuring data integrity from sample preparation through to data processing.
Step 1: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. The objective is a pure, homogeneous solution free of particulate matter.[9][10]
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9][11] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection coil correctly.[12]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtration (Self-Validation Step): To eliminate resolution-degrading suspended particles, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10][13] A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of cotton wool.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Step 2: Data Acquisition
This workflow assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent (the "lock") to stabilize the magnetic field.
-
Shimming (Critical for Resolution): Perform automated or manual shimming. This process adjusts the magnetic field homogeneity across the sample volume.[12] Poor shimming is a primary cause of broad, poorly resolved peaks. The lock signal level is used to gauge the quality of the shim.
-
Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum signal receptivity.
-
Parameter Setup: Load a standard 1D proton experiment and set key parameters:
-
Spectral Width: ~16 ppm (to cover from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans is typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds for good digital resolution.
-
-
Acquisition: Start the experiment. The instrument will acquire the Free Induction Decay (FID) signal.
Step 3: Data Processing
The raw FID signal must be mathematically processed to yield the familiar frequency-domain spectrum.[14]
-
Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data).
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the chemical shift axis. Set the residual CDCl₃ peak to δ 7.26 ppm.
-
Integration: Integrate the area under each distinct signal. The relative integral values correspond to the ratio of protons giving rise to those signals.[15]
Visualization: Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Section 4: Final Spectrum Interpretation and Validation
The final step is to correlate the processed, high-resolution spectrum with the initial predictions.
-
Signal Assignment:
-
Identify the sharp singlet far downfield (~10 ppm). This is unambiguously the aldehyde proton .
-
Examine the complex aromatic region (7.5 - 8.5 ppm). There will be three distinct multiplets.
-
Use the predicted splitting patterns to assign H-2, H-4, and H-6. Look for the characteristic large doublet splitting (~5-10 Hz) caused by ortho H-F coupling to identify the signals for H-4 and H-6. The remaining multiplet will be H-2. Further analysis of the smaller meta H-H couplings will confirm the assignments.
-
-
Integration Validation:
-
This is the definitive self-validation step. Normalize the integration of one of the single-proton aromatic signals to a value of 1.00.
-
The integrals for the other two aromatic signals and the aldehyde signal should all be very close to 1.00 (e.g., 0.98 - 1.02).
-
This 1:1:1:1 ratio confirms the presence of four unique proton environments, each containing a single proton, perfectly matching the structure of this compound.[15]
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects and nuclear spin-spin coupling provide a detailed fingerprint of molecular structure. The downfield aldehyde singlet, combined with three distinct and complex aromatic multiplets shaped by both H-H and H-F couplings, provides unequivocal evidence for the compound's identity. By following a robust experimental protocol and applying a systematic, predictive approach to interpretation, researchers can confidently use this powerful analytical data to validate their synthetic outcomes and advance their research and development objectives.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
- Hornak, J. P. Sample Preparation. Rochester Institute of Technology.
- Unknown.
- Organomation.
- Unknown.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
- Western University.
- Unknown.
- Emery Pharma. (2018).
- National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Alfa Chemistry.
- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- Chemistry LibreTexts. (2024). Multinuclear NMR.
- Chem-Station. (2024).
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
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- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this complex fluorinated aromatic compound.
Introduction: The Structural Significance of Fluorinated Benzaldehydes
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing reactivity, lipophilicity, and metabolic stability. A thorough understanding of its chemical structure is paramount, and ¹³C NMR spectroscopy serves as a powerful and indispensable tool for its characterization. The presence of multiple fluorine atoms, however, introduces complexities in the ¹³C NMR spectrum, primarily due to carbon-fluorine (C-F) spin-spin coupling, which necessitates a nuanced approach to spectral assignment.
Theoretical Framework: The Influence of Fluorine on ¹³C NMR Spectra
The ¹³C NMR spectra of fluorinated organic compounds are profoundly influenced by the presence of the spin-½ ¹⁹F nucleus. Unlike standard proton-decoupled ¹³C NMR, C-F couplings are typically not decoupled, leading to the splitting of carbon signals. The magnitude of this coupling (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms and their spatial orientation.
-
One-bond coupling (¹JCF): This is the largest coupling, typically ranging from -160 to -350 Hz for sp² carbons. The carbon directly attached to the fluorine will appear as a doublet with a large splitting.
-
Two-bond coupling (²JCF): Geminal coupling is also significant, usually in the range of 10 to 50 Hz, and appears as a doublet or as part of a more complex multiplet.
-
Three-bond coupling (³JCF): This vicinal coupling is generally smaller, around 5 to 20 Hz.
-
Long-range coupling (⁴JCF and beyond): Couplings over more than three bonds are often observed and can be valuable for structural elucidation, though they are typically smaller (0-5 Hz).
The trifluoromethoxy (-OCF₃) group introduces further complexity. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Furthermore, the fluorine atoms of the -OCF₃ group can exhibit through-space coupling with nearby carbon atoms on the aromatic ring, in addition to through-bond coupling.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
A robust experimental setup is critical for obtaining a high-quality ¹³C NMR spectrum of this compound, which allows for the accurate determination of chemical shifts and C-F coupling constants.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For enhanced solubility, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations can improve the signal-to-noise ratio but may lead to line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion.
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): A typical spectral width of 0 to 220 ppm is adequate for most organic molecules.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.[1]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for more accurate signal integration, although peak intensities in ¹³C NMR are not strictly quantitative.[1]
-
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
The following diagram illustrates the general workflow for acquiring and processing the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum and Assignment

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| C=O (C7) | ~189 | Doublet of doublets (dd) | ³JCF ≈ 5 Hz, ⁵JCF ≈ 1-2 Hz | The aldehyde carbon is expected in this region. It will be coupled to the fluorine at C3 (³J) and potentially a smaller long-range coupling to the -OCF₃ group (⁵J). |
| C1 | ~138 | Doublet of doublets (dd) | ³JCF ≈ 8 Hz, ⁴JCF ≈ 2 Hz | This is the ipso-carbon to the aldehyde group. It will show coupling to the fluorine at C3 (³J) and the -OCF₃ group (⁴J). |
| C2 | ~115 | Doublet (d) | ⁴JCF ≈ 3 Hz | This carbon is meta to the fluorine at C3 and para to the -OCF₃ group. The primary coupling will be a four-bond coupling to the fluorine at C3. |
| C3 | ~163 | Doublet (d) | ¹JCF ≈ 250 Hz | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| C4 | ~110 | Doublet of doublets (dd) | ³JCF ≈ 9 Hz, ⁵JCF ≈ 1 Hz | This carbon is ortho to the aldehyde and meta to both fluorine substituents. It will primarily show a three-bond coupling to the fluorine at C3. |
| C5 | ~150 | Quartet of doublets (qd) | ²JCF(OCF₃) ≈ 40 Hz, ¹JCF ≈ 260 Hz | This carbon is attached to the -OCF₃ group, resulting in a quartet due to the three fluorine atoms. It will also be coupled to the fluorine at C3, but this may be obscured or lead to further splitting of the quartet. |
| C6 | ~118 | Doublet of doublets (dd) | ²JCF ≈ 20 Hz, ⁴JCF(OCF₃) ≈ 3 Hz | This carbon is ortho to the fluorine at C3 and the -OCF₃ group. It will show a two-bond coupling to the fluorine at C3 and a four-bond coupling to the -OCF₃ fluorines. |
| -OCF₃ | ~121 | Quartet (q) | ¹JCF ≈ 258 Hz | The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond C-F coupling constant. |
The following diagram illustrates the expected C-F coupling patterns for the aromatic carbons.
Advanced NMR Techniques for Unambiguous Assignment
For a molecule with such a complex ¹³C NMR spectrum, one-dimensional spectroscopy alone may not be sufficient for a definitive assignment. Two-dimensional (2D) NMR techniques are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[8] It would definitively identify C2, C4, C6, and the aldehyde carbon (C7) by their correlation to their respective protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds (and sometimes four).[8] For instance, the proton on C2 would show a correlation to C1, C3, and potentially C4, aiding in the assignment of these quaternary and protonated carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups. In this case, it would help to confirm the signals for the CH carbons (C2, C4, C6, and C7).
Conclusion
The ¹³C NMR analysis of this compound is a prime example of the intricate yet informative nature of studying fluorinated organic molecules. A combination of a carefully executed experimental protocol, an understanding of the principles of C-F coupling, and the application of advanced 2D NMR techniques allows for a complete and unambiguous assignment of the ¹³C NMR spectrum. This detailed structural characterization is fundamental for its application in the development of novel pharmaceuticals and advanced materials.
References
- CASPRE. 13C NMR Predictor.
- Chemaxon. NMR Predictor. Chemaxon Docs.
- NMRDB.org. Predict 13C carbon NMR spectra.
- SpectraBase. 3-Fluoroanisole.
- SpectraBase. Trifluoromethoxy-benzene.
- Columbia University. HSQC and HMBC. NMR Core Facility.
Sources
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- 6. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct physicochemical properties that can enhance the biological activity and metabolic stability of parent compounds.[1] A thorough understanding of its molecular characteristics is paramount for its application in drug discovery and development. Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and purity assessment of such novel chemical entities.
This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing its predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate identification and characterization of this and structurally related compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H4F4O2 | Calculated |
| Molecular Weight | 208.11 g/mol | Calculated |
| Exact Mass | 208.0147 u | Calculated |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred from analogs[1] |
| Boiling Point | ~180-190 °C (predicted) | Inferred from analogs[2] |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information. For aromatic aldehydes, the molecular ion peak is typically prominent.[6]
Predicted Fragmentation Pathways under EI
The fragmentation of this compound under EI-MS is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion radical cation, [M]•+, at m/z 208.
-
Alpha-Cleavage: A characteristic fragmentation of aldehydes involves the cleavage of a bond adjacent to the carbonyl group.[7][8] This can result in the loss of a hydrogen radical (•H) to form the highly stable [M-1]+ acylium ion at m/z 207, which is often the base peak. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would yield a fragment at m/z 179.
-
Loss of the Trifluoromethoxy Group: The trifluoromethoxy group (-OCF3) can be lost as a radical, leading to a fragment ion at m/z 123. Alternatively, fragmentation within this group could lead to the loss of a CF3 radical, resulting in a fragment at m/z 139. The fragmentation of trifluoromethyl-substituted compounds often involves the loss of the CF3 radical.[9]
-
Aromatic Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, although these peaks are typically of lower intensity.
The proposed primary fragmentation pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Predicted Quantitative Data for EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 208 | [C8H4F4O2]•+ | - | Molecular Ion |
| 207 | [C8H3F4O2]+ | •H | α-Cleavage |
| 179 | [C7H3F4O]+ | CO (from m/z 207) | Loss of Carbon Monoxide |
| 139 | [C8H4FO2]+ | •CF3 | Loss of Trifluoromethyl Radical |
| 123 | [C8H4FO]+ | •OCF3 | Loss of Trifluoromethoxy Radical |
Experimental Protocol for EI-MS Analysis
A standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source is recommended for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[10] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of a compound.[11][12]
Predicted Ions in ESI-MS
Given the presence of a carbonyl oxygen, this compound is expected to ionize efficiently in positive ion mode.
-
Positive Ion Mode: The most abundant ion is predicted to be the protonated molecule, [M+H]+, at m/z 209. Adducts with common cations from the mobile phase or glassware, such as sodium ([M+Na]+ at m/z 231) and potassium ([M+K]+ at m/z 247), may also be observed.
-
Negative Ion Mode: While less likely, formation of the deprotonated molecule, [M-H]-, at m/z 207 could be possible under basic conditions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain structural information from the protonated molecule generated by ESI, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., m/z 209) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide confirmation of the compound's structure. The fragmentation patterns in MS/MS of even-electron ions can differ from the radical-driven fragmentation in EI-MS.
Caption: Conceptual workflow for ESI-MS/MS analysis.
Predicted Quantitative Data for ESI-MS
| Ion Mode | m/z | Proposed Ion |
| Positive | 209 | [M+H]+ |
| Positive | 231 | [M+Na]+ |
| Positive | 247 | [M+K]+ |
| Negative | 207 | [M-H]- |
Experimental Protocol for ESI-MS Analysis
A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source is the preferred platform for this analysis.
-
Sample Preparation: Prepare a solution of the compound (~10 µg/mL) in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography (LC) Conditions (for sample introduction):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
For MS/MS: Isolate the precursor ion of interest with an isolation width of ~1.3 u and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Conclusion
The mass spectrometric analysis of this compound provides a robust methodology for its unequivocal identification and structural characterization. Electron Ionization Mass Spectrometry is predicted to yield a rich fragmentation pattern, offering detailed structural insights through characteristic losses of hydrogen, carbon monoxide, and fragments of the trifluoromethoxy group. Conversely, Electrospray Ionization Mass Spectrometry is ideally suited for the accurate determination of the compound's molecular weight, with tandem MS/MS providing a means for controlled fragmentation and structural confirmation. The protocols and predicted fragmentation pathways detailed in this guide serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this important fluorinated building block.
References
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553.
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
- Whitman College. (n.d.). GCMS Section 6.11.4.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5587-5594.
- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621.
- Feldscher, M., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 256-274.
- Autechem. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde.
- Wikipedia. (n.d.). Electrospray ionization.
- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.
- Miller, J. M., & Wilson, G. L. (1972). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 11(9), 2071-2075.
- Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- ResearchGate. (2025, August 7). Electron ionization time-of-flight mass spectrometry: Historical review and current applications.
- YouTube. (2020, October 17). Electron ionization and mass spectrometry.
- eScholarship.org. (2022, January 25). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites.
- ACS Publications. (2019, March 19). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow.
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Infrared (IR) spectrum of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Foreword: The Vibrational Story of a Complex Molecule
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of such a molecule, presenting a unique confluence of functional groups: an aromatic aldehyde, a halogen, and a trifluoromethoxy ether.
Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational modes of a molecule, offering a "fingerprint" that is exquisitely sensitive to its structure. This guide provides an in-depth analysis of the IR spectrum of this compound. We will deconstruct the expected spectrum by examining the foundational principles of aromatic aldehyde spectroscopy and layering on the nuanced effects of its electron-withdrawing substituents. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just what the spectrum looks like, but why it appears that way.
Foundational Principles: The Infrared Signature of Benzaldehyde
To comprehend the spectrum of our target molecule, we must first understand the vibrational characteristics of its parent structure, benzaldehyde. The IR spectrum of a simple aromatic aldehyde is dominated by a few key absorptions.[1]
-
Aldehyde C-H Stretch (ν
C-H): Unique to aldehydes, this feature typically appears as a pair of weak to medium bands, known as a Fermi doublet, in the region of 2850-2700 cm⁻¹.[2] The presence of a band near 2720 cm⁻¹ is often a highly diagnostic indicator of an aldehyde functional group.[2] -
Carbonyl C=O Stretch (ν
ngcontent-ng-c2479473790="" class="ng-star-inserted">C=O): This is the most intense and prominent band in the spectrum for aldehydes and ketones.[3] For an aromatic aldehyde like benzaldehyde, where the carbonyl is conjugated with the benzene ring, this strong, sharp absorption appears around 1705-1710 cm⁻¹.[3] This is a lower frequency compared to saturated aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the C=O double bond.[2][4] -
Aromatic C=C Stretches (ν
C=C): The benzene ring exhibits characteristic stretching vibrations that result in a series of medium-intensity bands in the 1625-1440 cm⁻¹ region.[1] -
Aromatic C-H Stretches (ν
Ar-H): These absorptions are typically found just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[1][5] -
"Fingerprint Region" (< 1500 cm⁻¹): This region contains a complex array of absorptions resulting from C-H bending, C-C bond stretching, and whole-ring vibrations. While difficult to assign individually, the pattern is unique to the molecule.[1]
The Influence of Electron-Withdrawing Substituents
The addition of the highly electronegative fluorine and trifluoromethoxy groups to the benzene ring at the meta positions relative to the aldehyde profoundly influences the molecule's electronic structure and, consequently, its vibrational frequencies.
2.1. Causality of Electronic Effects
Both the single fluorine atom and the trifluoromethoxy (-OCF₃) group are strongly electron-withdrawing due to the high electronegativity of fluorine. This withdrawal occurs primarily through the sigma bonds (inductive effect). This inductive pull of electron density from the aromatic ring has a cascading effect:
-
Effect on the Carbonyl (C=O) Group: By withdrawing electron density from the ring, the substituents make the ring less capable of donating electron density into the carbonyl group via resonance. This strengthens the C=O double bond. A stronger bond requires more energy to vibrate, and therefore, its stretching frequency will shift to a higher wavenumber (a "blueshift") compared to unsubstituted benzaldehyde.
-
Vibrations of the Substituents Themselves:
-
C-F Stretch (Aryl-F): The carbon-fluorine bond is extremely strong and polar, giving rise to a very intense absorption band. This stretch typically occurs in the 1360-1000 cm⁻¹ range.[6]
-
Trifluoromethoxy (-OCF₃) Group: This group introduces several new vibrational modes. We expect strong, complex absorptions related to the C-F and C-O bonds. The asymmetric and symmetric C-F stretching modes of the CF₃ group are particularly intense and are typically found in the 1300-1100 cm⁻¹ region. The C-O-C stretch associated with the ether linkage will also be present, often as a strong band around 1250-1000 cm⁻¹.
-
The molecular structure of this compound is visualized below, highlighting the key functional groups that determine its IR spectrum.
Caption: Molecular structure of this compound.
Predicted Infrared Spectrum: A Quantitative Summary
By synthesizing the foundational principles with the specific electronic effects of the substituents, we can predict the key absorption bands for this compound. The data is summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Commentary |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Typical for C-H bonds on a benzene ring.[1][5] |
| Aldehyde C-H Stretch (Fermi Doublet) | 2850 - 2820 & 2750 - 2720 | Weak to Medium | A highly diagnostic feature for aldehydes. The lower frequency band is often more clearly visible.[2][7] |
| Carbonyl (C=O) Stretch | 1720 - 1710 | Strong, Sharp | Shifted to a higher frequency compared to benzaldehyde (~1705 cm⁻¹) due to the strong inductive electron withdrawal by the -F and -OCF₃ groups, which strengthens the C=O bond.[3] |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | A series of bands characteristic of the benzene ring skeletal vibrations.[1] |
| C-F Stretches (Aryl-F and -OCF₃ ) | 1360 - 1100 | Strong, Complex | This region will be dominated by intense, overlapping bands. The Aryl-F stretch and the symmetric/asymmetric stretches of the -CF₃ group will appear here. The C-F bands are notoriously strong.[6] |
| C-O-C Asymmetric Stretch (-O-CF₃) | 1280 - 1200 | Strong | Aromatic ethers typically show a strong C-O stretching band in this region. This will likely be one of the prominent peaks in the fingerprint region. |
| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Medium to Strong | The substitution pattern (1,3,5-trisubstituted) will dictate the specific positions of these bands, which can be useful for confirming isomer purity. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests upon a robust and well-executed experimental protocol. Since this compound is a liquid at room temperature, the neat liquid film method is the most direct and appropriate technique.
4.1. Self-Validating Workflow for IR Analysis
The following diagram outlines a self-validating workflow for acquiring and analyzing the IR spectrum. Each step includes a verification checkpoint to ensure data integrity.
Caption: Experimental workflow for IR spectrum acquisition and analysis.
4.2. Step-by-Step Methodology
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of neat this compound.
Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)
-
Demountable liquid cell with NaCl or KBr salt plates
-
This compound (≥97% purity)
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., dry acetone or dichloromethane)
-
Personal Protective Equipment (PPE): safety glasses, gloves
Protocol:
-
Instrument Preparation: a. Ensure the spectrometer's sample compartment is clean and dry. b. Purge the instrument with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference. c. Thoroughly clean the salt plates with a volatile, dry solvent and allow them to air dry completely. Handle plates by the edges to avoid fingerprint contamination.
-
Background Collection (Self-Validating Step): a. Assemble the empty, clean salt plates in the sample holder and place it in the spectrometer. b. Collect a background spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹. c. Verification: The resulting background should be a flat line near 100% Transmittance. If significant peaks from water, CO₂, or solvent are present, repeat the cleaning and background collection process.
-
Sample Preparation and Acquisition: a. Disassemble the cell. Place one to two drops of the neat liquid sample onto the center of one salt plate. b. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles. c. Mount the assembled cell in the sample holder and place it back into the spectrometer. d. Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing and Analysis: a. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. b. Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline. c. Use the peak-picking tool to identify the precise wavenumbers of all significant absorption bands. d. Correlate the observed peaks with the predicted values in the table above to confirm the identity and functional group characteristics of the compound.
Conclusion
The infrared spectrum of this compound is a rich tapestry of vibrational information that confirms its unique molecular architecture. The characteristic aldehyde C-H and strong, blueshifted carbonyl stretches provide clear evidence of the aromatic aldehyde moiety. Furthermore, the intense and complex absorption patterns in the 1360-1100 cm⁻¹ region serve as a definitive signature of the extensive fluorination from both the aryl-fluoride and the trifluoromethoxy group. By following a rigorous experimental protocol and interpreting the spectrum through the lens of fundamental electronic principles, researchers can confidently use IR spectroscopy as a rapid and reliable tool for the characterization of this and other complex fluorinated molecules in their developmental pipelines.
References
- Carbon–fluorine bond - Wikipedia. Source: Wikipedia
- Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Source: Optica Publishing Group
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Source: Doc Brown's Chemistry
- LibreTexts Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Source: LibreTexts Chemistry
- Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4). Source: AIP Publishing
- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Source: LibreTexts Chemistry
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A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: Context and Significance
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluoro and a trifluoromethoxy group, imparts distinct electronic and steric properties that make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) moiety is a well-established bioisostere for other functional groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Understanding the solubility of this intermediate is a mission-critical parameter for any researcher. Solubility dictates the choice of reaction solvents, influences reaction kinetics, simplifies purification strategies (e.g., crystallization and chromatography), and is foundational for formulation development. This guide provides an in-depth analysis of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and robust experimental protocols for its empirical determination.
Physicochemical Profile and Molecular Structure
To understand solubility, one must first understand the molecule itself. The structure of this compound is dominated by an electron-deficient aromatic ring, a polar aldehyde group, and two strongly electronegative fluorine-containing substituents.
The aldehyde group (-CHO) can act as a hydrogen bond acceptor. The fluorine atom and the oxygen of the trifluoromethoxy group are also potential, albeit weak, hydrogen bond acceptors.[3][4] The molecule lacks any strong hydrogen bond donor groups. The presence of four fluorine atoms significantly impacts its interaction with solvents. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 188815-30-7 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.41 g/mL at 25 °C | [1] |
| Boiling Point | 175 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) | |
A Theoretical Framework for Solubility Prediction
The adage "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility.[5][6] A more sophisticated and quantitative approach is the use of Hansen Solubility Parameters (HSP) , which disaggregates the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.[7]
The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[8][9] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity. While the specific HSP values for this compound are not published, we can infer its characteristics. The aromatic ring and C-F bonds contribute to δD . The polar aldehyde and C-F/C-O bonds contribute significantly to δP . The potential for weak hydrogen bond acceptance contributes to a moderate δH .
Caption: Hansen space concept for predicting solubility.
Predicted Solubility Profile
Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. The compound's high polarity, driven by the aldehyde and fluorinated groups, suggests poor solubility in non-polar solvents and good solubility in polar aprotic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | Polarity | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Heptane/Hexane | Aliphatic Hydrocarbon | Non-Polar | Insoluble | Large mismatch in polarity and HSP. |
| Toluene | Aromatic Hydrocarbon | Non-Polar | Low | Aromatic ring allows some interaction, but polarity mismatch is significant. |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | High | Good polarity match; able to dissolve a wide range of compounds. |
| Diethyl Ether | Ether | Slightly Polar | Moderate | Moderate polarity, but lacks strong interactions. |
| Ethyl Acetate (EtOAc) | Ester | Polar Aprotic | High | Good polarity match; common solvent for similar compounds. |
| Acetone | Ketone | Polar Aprotic | Very High | Strong polar interactions with the aldehyde group. |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | High | High polarity provides favorable dipole-dipole interactions. |
| Ethanol/Methanol | Alcohol | Polar Protic | Moderate | Solute can accept H-bonds, but cannot donate, limiting full miscibility. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Water | Aqueous | Polar Protic | Insoluble | Despite polarity, the molecule is large, non-ionic, and hydrophobic.[10] |
Disclaimer: This table represents a scientifically-grounded prediction. For all laboratory applications, experimental verification is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The definitive solubility of the compound must be determined empirically. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[11][12]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (≥97% purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or flasks with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or water bath
-
Calibrated positive displacement pipette or gas-tight syringe
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
Volumetric flasks and appropriate glassware
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
These standards will be used to generate a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. An excess is critical to ensure a saturated solution is formed.
-
Accurately add a known volume of the selected solvent to the vial (e.g., 5.0 mL).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker set to 25 °C.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[5]
-
-
Phase Separation and Sampling:
-
Once equilibrated, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample, along with the standard solutions, via HPLC.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for experimental solubility determination.
Conclusion
This compound is a molecule with moderate to high polarity and a limited capacity for hydrogen bonding. These structural features suggest it will be highly soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, while remaining largely insoluble in non-polar alkanes and water. While theoretical models like Hansen Solubility Parameters provide a strong predictive framework, this guide underscores the necessity of empirical validation. The detailed shake-flask protocol provided herein offers a self-validating and robust system for researchers to obtain the precise, quantitative solubility data required for successful process development, synthesis, and formulation in their drug discovery and development endeavors.
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An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a key building block in contemporary drug discovery and materials science, prized for the unique physicochemical properties conferred by its fluorine substituents. The trifluoromethoxy group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, the inherent reactivity of the benzaldehyde moiety, coupled with the electronic effects of the fluorine and trifluoromethoxy substituents, necessitates a thorough understanding of its stability profile to ensure the integrity of research and manufacturing processes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its optimal storage, handling, and stability assessment.
Introduction: The Chemical Significance of this compound
This compound, with CAS Number 133449-92-8, is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the strategic placement of two distinct fluorine-containing functional groups on the benzaldehyde scaffold.
-
The Aldehyde Group: This versatile functional group serves as a reactive handle for a multitude of organic transformations, including but not limited to, reductive amination, Wittig reactions, aldol condensations, and the formation of Schiff bases.
-
The Fluoro Substituent: The presence of a fluorine atom on the aromatic ring can modulate the electronic properties of the molecule, influencing its reactivity and providing a site for potential bioisosteric replacement.
-
The Trifluoromethoxy Group (-OCF3): Often considered a "super-methoxy" group, the trifluoromethoxy substituent is highly lipophilic and metabolically stable. It is a strong electron-withdrawing group, which can significantly impact the reactivity of the aromatic ring and the aldehyde functionality.
The combination of these features makes this compound a valuable precursor for the synthesis of complex molecules with tailored properties. However, the very reactivity that makes it a useful synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly.
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the chemistry of its aldehyde group and the influence of its fluorine-containing substituents. Understanding the potential degradation pathways is crucial for anticipating and mitigating stability issues.
Oxidative Degradation
The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This is the most common degradation pathway for most aldehydes.[1] The primary oxidation product of this compound is the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethoxy)benzoic acid. This process can be accelerated by exposure to light, heat, and the presence of metal catalysts.[2]
Mechanism of Oxidation: The oxidation of aldehydes can proceed through a radical chain mechanism, especially in the presence of light and oxygen. The initial step involves the abstraction of the aldehydic hydrogen, followed by the addition of oxygen to form a peroxy radical, which can then abstract a hydrogen from another aldehyde molecule to propagate the chain, ultimately leading to the formation of the carboxylic acid.[3]
Polymerization
Aromatic aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts.[4][5] For this compound, this could lead to the formation of cyclic trimers or linear polyacetals. Polymerization is often indicated by an increase in the viscosity of the liquid or the formation of solid precipitates. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups may influence the propensity of this compound to polymerize.
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions. Fluorinated aromatic compounds can be susceptible to photodegradation.[6] The C-F bond on the aromatic ring could potentially undergo cleavage, although it is generally a strong bond. More likely, the aldehyde group can be excited, leading to radical reactions or rearrangements. The trifluoromethyl group in related compounds has also been shown to degrade under photolytic conditions.[7]
Hydrolytic Stability of the Trifluoromethoxy Group
While the trifluoromethoxy group is generally considered to be chemically robust, it can undergo hydrolysis under certain conditions, particularly in strongly alkaline environments, to yield a carboxylic acid and fluoride ions.[6][8] This is a less common degradation pathway under typical storage conditions but should be considered in solution-based applications at high pH.
Below is a diagram illustrating the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential oxidative degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidation. |
| Container | Use an amber glass vial or bottle with a tightly sealed, inert cap (e.g., PTFE-lined). | Protects the compound from light, which can catalyze degradation, and prevents contamination. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The compound may be irritating to the skin, eyes, and respiratory system. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze degradation reactions such as oxidation and polymerization. |
Experimental Protocols for Stability Assessment
For critical applications in drug development and regulated industries, a formal stability testing program is often necessary. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and can be adapted for this compound.[9]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[10][11]
4.1.1. Hydrolytic Degradation
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic condition)
-
Water (neutral condition)
-
0.1 N NaOH (basic condition)
-
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC-UV).
4.1.2. Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots and analyze by a stability-indicating method.
4.1.3. Photolytic Degradation
-
Place a solid sample of the compound and a solution of the compound in a photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples after exposure.
4.1.4. Thermal Degradation
-
Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 1-2 weeks).
-
At specified time points, withdraw samples and analyze by a stability-indicating method.
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An In-Depth Technical Guide to the Safety Profile of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in pharmaceutical and agrochemical synthesis. The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic and steric profile, making it a valuable intermediate for creating complex, bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed, in-depth safety and handling protocol. By synthesizing data from its closest structural analogues, we present a comprehensive operational guide grounded in established chemical safety principles to ensure minimal risk during its use.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical safety. While experimental data for the target compound is limited, its fundamental properties can be calculated, and its physical behavior can be predicted by examining its analogues.
Table 1: Core Identification of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₄F₄O₂ | - |
| Molecular Weight | 208.11 g/mol | - |
| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)OC(F)(F)F) | - |
Table 2: Comparative Physicochemical Properties of Structural Analogues
| Property | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 3-(Trifluoromethoxy)benzaldehyde | Predicted Properties for Target Compound |
| CAS Number | 188815-30-7 | 52771-21-8 | Not Assigned |
| Appearance | Colorless to almost colorless clear liquid[3] | Liquid | Clear, colorless to light yellow liquid |
| Boiling Point | 175 °C (lit.) | 83-86 °C / 24 mmHg (lit.) | Likely combustible with a relatively high boiling point |
| Density | 1.376 g/mL at 25 °C (lit.) | 1.33 g/mL at 25 °C (lit.) | >1.3 g/mL |
| Flash Point | 70.6 °C (159.1 °F) - closed cup[4] | 73 °C (163.4 °F) - closed cup | ~70-75 °C (Combustible Liquid) |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. Based on the consistent classifications of its structural analogues, a reliable hazard profile for this compound can be established.[4][5][6][7]
Predicted GHS Classification:
-
Signal Word: Warning [5]
Hazard Statements:
-
H227: Combustible liquid.[7]
Table 3: GHS Hazard and Precautionary Summary
| Pictogram | Hazard Class | Hazard Statement | Precautionary Statements (Prevention & Response) |
ngcontent-ng-c2479473790="" class="ng-star-inserted"> | Skin Irritation (Category 2)[5] | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P332+P313: If skin irritation occurs: Get medical advice/attention.[8] |
| Eye Irritation (Category 2A)[5] | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P337+P313: If eye irritation persists: Get medical advice/attention.[8] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5] | H335: May cause respiratory irritation | P261: Avoid breathing fumes/mist/vapors.[7] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P312: Call a POISON CENTER or doctor if you feel unwell.[8] | |
| Flammable Liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] |
Hazard Assessment & Response Workflow
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, ensuring a self-validating system of safety.
Caption: Hazard Assessment & Response Workflow.
Section 3: Risk Mitigation and Safe Handling Protocols
Adherence to rigorous handling protocols is essential for minimizing exposure and ensuring a safe laboratory environment.[9]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9] This is critical because the compound is predicted to be a respiratory irritant and is a combustible liquid with a relatively low flash point. The fume hood contains vapors and protects the user from inhalation exposure. All weighing, transfers, and reactions should be performed within the hood.
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE is mandatory. The selection of specific PPE is causally linked to the identified hazards:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[10] Due to the serious eye irritation hazard (H319), a face shield should be worn over goggles during procedures with a high risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[11] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. The rationale for nitrile gloves is their proven resistance to a broad range of organic chemicals.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[12] Ensure that street clothes are fully covered. For large-scale operations, impervious clothing may be necessary.
Hygiene Measures: Preventing Cross-Contamination
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The storage area should be segregated from incompatible materials. Store away from sources of heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9][14] These materials can react exothermically or degrade the compound, potentially leading to a hazardous situation.
Section 4: Emergency Procedures
Being prepared for emergencies is a non-negotiable aspect of laboratory safety.
Detailed First-Aid Protocols
-
If Inhaled: Immediately move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[8] If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: The compound is combustible. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[8][11] Containers may explode if heated.[8]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11]
Accidental Release Workflow
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[12]
-
Contain & Absorb: Prevent the spill from entering drains.[11] Contain the spillage with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[15]
-
Collect & Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a properly labeled, sealed container for hazardous waste disposal.[9][12]
-
Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated materials as hazardous waste.
Section 5: Toxicological Profile
While no specific toxicological studies exist for this compound, the data from its analogues strongly indicate it is an irritant to the skin, eyes, and respiratory system.[5][7] The trifluoromethoxy group is generally considered to be more metabolically stable than a methoxy group, but its metabolites can include potentially toxic species like fluorophosgene under certain biological conditions, warranting careful handling to avoid ingestion or inhalation.[16] The C-F bonds in the trifluoromethoxy group are very strong, making the group itself generally inert.[17]
Section 6: Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing.[14]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11] It may be sensitive to air.[8]
-
Conditions to Avoid: Exposure to heat, flames, sparks, and incompatible materials.[18]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[8][18]
Conclusion
This compound is a valuable research chemical whose hazardous properties necessitate careful and informed handling. While a specific safety data sheet is not yet established, a robust safety protocol can be confidently derived from its close structural analogues. By adhering to the comprehensive guidelines outlined in this technical guide—including the consistent use of engineering controls and PPE, strict hygiene and storage protocols, and preparedness for emergencies—researchers can safely harness the synthetic potential of this compound.
References
- PubChem. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139. PubChem.
- Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). Cheméo.
- PubChem. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. PubChem.
- PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
- ACS Publications. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- University of Toronto Scarborough. chemical handling and storage section 6. University of Toronto Scarborough.
- PubMed Central (PMC). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
- Chemos GmbH&Co.KG. Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG.
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Unlocking the Synthetic Potential: A Guide to the Reactivity of the Aldehyde Group in 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide
This guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the nuanced electronic effects of the fluoro and trifluoromethoxy substituents and their profound impact on the synthetic utility of this versatile building block. Here, we move beyond simple reaction lists to explain the underlying principles that govern experimental outcomes, offering both mechanistic insights and field-tested protocols.
Introduction: A Modern Building Block for Complex Synthesis
This compound has emerged as a valuable starting material in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the meta-substituted fluorine and trifluoromethoxy groups. These substituents act in concert to modulate the reactivity of the aromatic ring and, most critically, the aldehyde functional group. Understanding these electronic influences is paramount for predicting reaction outcomes and designing robust synthetic routes. This molecule is frequently employed in the synthesis of biologically active compounds, including potent and selective metabotropic glutamate receptor 5 (mGluR5) antagonists, which are of interest for treating central nervous system disorders.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of the aldehyde group in this compound is fundamentally governed by the powerful electron-withdrawing nature of its substituents. Both the fluorine and trifluoromethoxy groups are highly electronegative, exerting strong inductive effects (-I) that pull electron density away from the aromatic ring.
-
Fluorine (F): As the most electronegative element, its inductive effect is significant. While it possesses a +M (mesomeric or resonance) effect due to its lone pairs, for a meta-positioned substituent, the inductive effect is the dominant electronic influence on the reaction center.
-
Trifluoromethoxy (OCF₃): This group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms. Unlike a methoxy group (-OCH₃), which is an activating group, the OCF₃ group's ability to donate electron density via resonance (+M) is severely diminished. The fluorine atoms inductively withdraw electron density from the oxygen, which in turn pulls density from the aromatic ring.
The cumulative effect of these two meta-positioned, electron-withdrawing groups is a significant decrease in electron density at the carbonyl carbon of the aldehyde. This renders the aldehyde group exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.
Visualizing Electronic Influence
The following diagram illustrates how the electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.
Caption: Inductive effects of F and OCF₃ groups on the aldehyde.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an ideal substrate for a variety of nucleophilic addition and related reactions.
Reductive Amination
Reductive amination is a cornerstone reaction for introducing amine functionalities and is widely reported for this substrate. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. The electron-deficient nature of the aldehyde facilitates the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine.
Field-Proven Protocol: Synthesis of a Secondary Amine
This protocol details a typical reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent suitable for this transformation.
Step 1: Imine Formation
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add the desired primary amine (1.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
Step 2: Reduction
-
To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Stir at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reductive Amination Workflow
Ar-CHO + R-MgBr -- (1) Anhydrous THF, 0°C --> Ar-CH(OMgBr)-R -- (2) H₃O⁺ --> Ar-CH(OH)-R
Methodological & Application
Application Note: Strategic Synthesis of Fluorinated Heterocycles Utilizing 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as a Key Building Block
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a highly versatile and functionalized building block, for the synthesis of diverse heterocyclic scaffolds. We explore its application in robust and efficient synthetic methodologies, including multicomponent reactions (MCRs) and classical cyclocondensations. Detailed, field-tested protocols for the synthesis of dihydropyrimidinones via the Biginelli reaction and substituted quinolines via the Friedländer annulation are presented, complete with mechanistic insights, data tables, and workflow diagrams to ensure reproducibility and success.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of drug discovery, the inclusion of fluorine, trifluoromethyl (-CF3), and trifluoromethoxy (-OCF3) groups has become a prevalent strategy to enhance molecular properties.[1][2][3] The trifluoromethoxy group, in particular, is highly valued for its unique combination of electronic effects and high lipophilicity (Hansch π ≈ +1.04), which can significantly improve metabolic stability, membrane permeability, and binding affinity.[4][5][6] The high strength of the C-F bond renders the -OCF3 group exceptionally resistant to enzymatic degradation, a critical factor in extending a drug's in vivo half-life.[4][5]
This compound is an exemplary building block that leverages these benefits. The aldehyde functionality serves as a versatile handle for a multitude of classic and modern organic transformations.[7][8] Furthermore, the presence of two distinct, strongly electron-withdrawing groups (3-Fluoro and 5-Trifluoromethoxy) on the aromatic ring significantly activates the aldehyde carbonyl towards nucleophilic attack, often facilitating reactions under milder conditions than their non-fluorinated counterparts. This guide focuses on harnessing these properties for the efficient construction of medicinally relevant heterocyclic cores.
Overview of Synthetic Pathways
The reactivity of this compound allows access to a wide array of heterocyclic systems. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are particularly well-suited for this starting material, enabling rapid library generation with high atom economy.[9][10][11][12] Classical cyclocondensation reactions also provide reliable routes to important fused heterocyclic systems.
Caption: Synthetic map illustrating key heterocyclic scaffolds accessible from this compound.
Protocol 1: Multicomponent Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis.[13][14][15] It provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in numerous pharmacologically active compounds, including calcium channel blockers and mitotic kinesin inhibitors. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.
Rationale and Mechanistic Insight
The accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then attacked by the enolate of the β-ketoester. The strong electron-withdrawing substituents on the benzaldehyde stabilize this iminium intermediate and accelerate the initial condensation step. Subsequent cyclization and dehydration yield the final DHPM product. The use of a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) is often preferred over classical Brønsted acids for its efficiency and milder reaction conditions.[13]
Detailed Experimental Protocol
Reaction: Synthesis of 4-(3-Fluoro-5-(trifluoromethoxy)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for reflux, magnetic stirrer, TLC setup, and purification apparatus.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 2.08 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), urea (15 mmol, 0.90 g), and Yb(OTf)₃ (1 mmol, 0.62 g).
-
Add 25 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into 100 mL of cold deionized water and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the solid from hot ethanol to obtain the pure product as a white crystalline solid.
Expected Results & Data
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.25 (s, 1H, NH), 7.80 (s, 1H, NH), 7.40-7.55 (m, 3H, Ar-H), 5.20 (d, 1H, CH), 3.95 (q, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.10 (t, 3H, OCH₂CH₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -58.5 (s, 3F, OCF₃), -109.0 (t, 1F, Ar-F) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₄F₄N₂O₄⁺, found to match. |
Protocol 2: Classical Synthesis of a Substituted Quinoline (Friedländer Annulation)
The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16][17][18][19] This reaction can be catalyzed by either acid or base. The protocol below outlines a base-catalyzed approach.
Rationale and Mechanistic Insight
This protocol requires a derivative of the title compound, specifically 2-amino-3-fluoro-5-(trifluoromethoxy)benzaldehyde, which can be prepared via established nitration and reduction sequences. The reaction proceeds via an initial base-catalyzed aldol condensation between the enolate of the ketone (e.g., ethyl acetoacetate) and the aromatic aldehyde. This is followed by an intramolecular cyclization (condensation) between the aniline nitrogen and the ketone carbonyl, and a final dehydration step to yield the aromatic quinoline ring.[16][20]
Detailed Experimental Protocol
Reaction: Synthesis of 7-Fluoro-3-(ethoxycarbonyl)-2-methyl-5-(trifluoromethoxy)quinoline.
Materials:
-
2-Amino-3-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard inert atmosphere glassware, magnetic stirrer, and purification apparatus.
Procedure:
-
In an oven-dried, 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-3-fluoro-5-(trifluoromethoxy)benzaldehyde (5 mmol, 1.12 g) in 20 mL of anhydrous DMF.
-
Add ethyl acetoacetate (5.5 mmol, 0.72 g, 0.70 mL) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (10 mmol, 1.12 g) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture into 150 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate to yield the pure quinoline product.
Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidinones.
Expected Results & Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.50 (s, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 4.45 (q, 2H, OCH₂CH₃), 2.75 (s, 3H, CH₃), 1.40 (t, 3H, OCH₂CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -59.0 (s, 3F, OCF₃), -112.5 (d, 1F, Ar-F) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₁F₄NO₃⁺, found to match. |
Conclusion
This compound stands out as a powerful and versatile precursor for the synthesis of complex, fluorinated heterocyclic compounds. Its unique electronic properties facilitate efficient transformations through both modern multicomponent reactions and established cyclocondensation strategies. The protocols detailed herein provide robust and reproducible methods for accessing dihydropyrimidinone and quinoline scaffolds, which are of significant interest in pharmaceutical and materials science research. By leveraging this building block, researchers can rapidly generate diverse molecular libraries with desirable pharmacokinetic properties imparted by the strategic placement of fluoro and trifluoromethoxy substituents.
References
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- Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17056-17081. [Link]
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- Jones, R. C. F., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]
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Application Note: Strategic Synthesis of Chalcones via Aldol Condensation with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides detailed protocols and scientific rationale for the use of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as a key building block in Aldol condensation reactions, specifically the Claisen-Schmidt condensation, for the synthesis of novel chalcones. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring imparts unique electronic properties that significantly influence the reactivity of the aldehyde, making it an ideal substrate for forming carbon-carbon bonds with various ketone partners. These fluorinated chalcones are of high interest to medicinal chemists and drug development professionals due to the advantageous physicochemical and pharmacological properties conferred by fluorine.[1][2][3] This document offers two robust protocols—a classic solvent-based method and a solvent-free mechanochemical approach—along with mechanistic insights, troubleshooting, and data presentation to guide researchers in leveraging this versatile reagent.
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[2] Fluorine and fluorine-containing motifs, such as the trifluoromethoxy (-OCF₃) group, can profoundly modulate a molecule's properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5] The strategic placement of these groups can block sites of metabolic degradation and enhance pharmacokinetic profiles, making fluorinated compounds highly represented in approved drugs across numerous therapeutic areas.[1]
This compound is a valuable synthetic intermediate for accessing novel fluorinated chalcones. Chalcones, or α,β-unsaturated ketones, are themselves a privileged scaffold in drug discovery, known for a wide spectrum of biological activities.[6] By combining this scaffold with the unique benefits of fluorine and trifluoromethoxy substituents, researchers can generate diverse libraries of drug-like molecules with potentially enhanced efficacy and bioavailability.[3][7]
Scientific Principles: The Claisen-Schmidt Condensation
The protocols described herein are based on the Claisen-Schmidt condensation, a type of crossed-aldol reaction between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone.[8] The absence of α-hydrogens in this compound prevents self-condensation, leading to a cleaner reaction and simplifying purification.[8]
Mechanistic Overview
The reaction proceeds via a base-catalyzed mechanism involving three primary stages:
-
Enolate Formation: A base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the ketone partner to form a resonance-stabilized enolate nucleophile.[9][10]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. The strong electron-withdrawing effects of the 3-fluoro and 5-trifluoromethoxy groups make the carbonyl carbon of this compound particularly electron-deficient and thus highly activated towards nucleophilic attack.
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone). This elimination is often spontaneous, especially when heated, as it results in a highly conjugated and stable system.[11][12]
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Application Note: A Comprehensive Guide to the Reductive Amination of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction: The Strategic Importance of Fluorinated Amines
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1][2] The unique electronic characteristics of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] The synthesis of amines bearing these moieties is therefore of critical importance. Reductive amination stands out as one of the most robust and widely utilized methods for the formation of C-N bonds, efficiently converting carbonyl compounds into primary, secondary, and tertiary amines.[4][5] This method elegantly circumvents the common issue of overalkylation that plagues direct alkylation of amines.[6][7]
This document provides a detailed technical guide for the reductive amination of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a substrate featuring two distinct electronically-modulating fluorine groups. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol using sodium triacetoxyborohydride (STAB), and discuss key considerations for reaction optimization, troubleshooting, and product characterization.
Mechanism and Rationale: A Tale of Two Steps in One Pot
The reductive amination of an aldehyde proceeds through a sequential, two-stage mechanism that can be conveniently performed in a single reaction vessel.[5][7]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the benzaldehyde. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily eliminates a molecule of water to form a C=N double bond, yielding a substituted imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8][9] The formation of this intermediate is a reversible equilibrium, which can be driven forward by the removal of water or by the subsequent, irreversible reduction step.[5]
-
Hydride-Mediated Reduction: The formed imine or iminium ion is significantly more electrophilic than the starting aldehyde and is rapidly and selectively reduced by a mild hydride-donating agent.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this one-pot procedure for several key reasons:
-
Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride donor compared to reagents like sodium borohydride (NaBH₄).[10][11] This makes it slow to react with aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[10][12] This selectivity is the cornerstone of the one-pot reaction, minimizing the undesirable reduction of the starting aldehyde to benzyl alcohol.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require high pressures or specialized equipment. STAB is compatible with a range of common aprotic solvents, with 1,2-dichloroethane (DCE) and dichloromethane (DCM) being preferred.[10][13][14]
-
Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB avoids the use and generation of highly toxic cyanide species.[12]
The overall mechanistic pathway is illustrated below.
Caption: The two-stage mechanism of reductive amination.
Experimental Design and Workflow
A successful synthesis relies on a logical and well-planned workflow, from initial setup to final analysis. The following diagram outlines the comprehensive experimental procedure described in this note.
Caption: High-level experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a generic primary or secondary amine.
Materials and Equipment
-
Reactants:
-
This compound
-
Amine of choice (primary or secondary)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
-
Solvent & Reagents:
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Rationale: An inert atmosphere prevents the introduction of atmospheric moisture, which can slowly decompose the STAB reagent.[13] Anhydrous solvent is critical for the same reason.
-
-
Amine Addition: Add the amine (1.0-1.2 eq) to the stirred solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes.
-
Rationale: This initial period allows for the formation of the hemiaminal and establishment of the imine/iminium equilibrium prior to the addition of the reducing agent.[14]
-
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10-15 minutes.
-
Rationale: Portion-wise addition helps to control any potential exotherm and ensures the reaction does not proceed too rapidly. STAB is a mild reagent, but this is good laboratory practice.[14]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Rationale: The bicarbonate solution is basic and serves to neutralize any remaining acetic acid from the STAB reagent and quench any unreacted hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Concentration and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine.
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Aldehyde | 1.0 eq | Limiting reagent. |
| Amine | 1.0 - 1.2 eq | A slight excess can help drive imine formation. |
| STAB | 1.3 - 1.5 eq | Sufficient excess to ensure complete reduction. |
| Solvent | Anhydrous DCE or DCM | Aprotic solvent required; DCE is preferred.[10] |
| Concentration | 0.1 - 0.2 M | Standard concentration for efficient reaction kinetics. |
| Temperature | Room Temperature | Reaction is typically efficient without heating/cooling. |
| Reaction Time | 2 - 12 hours | Substrate dependent; monitor by TLC or GC-MS. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / Starting Material Remains | 1. Incomplete imine formation. 2. Deactivated STAB reagent (hydrolyzed). | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[14] 2. Use a fresh bottle of STAB and ensure anhydrous conditions. |
| Formation of Benzyl Alcohol Side Product | STAB reagent is too reactive or contaminated; imine formation is too slow. | Ensure high-quality STAB is used. Consider a two-step procedure where the imine is formed first, followed by reduction with NaBH₄.[15] |
| Dialkylation of Primary Amine | The product (a secondary amine) is competing with the starting primary amine. | Use a 1:1 stoichiometry of aldehyde to amine. If still an issue, perform the reaction at a lower concentration. |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] Handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Contact with water or protic solvents releases flammable gases. Handle in a dry environment.[13]
-
1,2-Dichloroethane (DCE): Is a flammable liquid and is harmful if swallowed or inhaled. It is a suspected carcinogen. All operations should be conducted in a certified chemical fume hood.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for synthesizing valuable fluorinated secondary and tertiary amines. The one-pot procedure, mild reaction conditions, and high functional group tolerance make it an indispensable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can confidently and safely produce these important building blocks for further research.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing.
- Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Vovk, M. V., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines.
- Wence-Delgado, E., et al. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University.
- Wikipedia. (n.d.). Reductive amination.
- Ahrens, T., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health.
- Matar, M. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange.
- Caron, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox. ACS Medicinal Chemistry Letters.
- Sereda, G., & Van Slambrouck, S. (2009). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][18]-Proton Shift Reaction. The Journal of Organic Chemistry.
- The Organic Chemistry Tutor. (2019). Reductive Amination Reaction mechanism - Simple. YouTube.
- Schoenebeck, F., et al. (2015). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie.
- Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Reductive Amination.
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Application Notes and Protocols for Knoevenagel Condensation with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of the Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1][3] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and, most notably, pharmaceutical agents exhibiting diverse biological activities, including antiviral and anticancer properties.[4][5]
This guide provides an in-depth exploration of the Knoevenagel condensation, with a specific focus on the use of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as the carbonyl component. The presence of both a fluoro and a trifluoromethoxy group on the benzaldehyde ring introduces unique electronic properties that significantly influence the aldehyde's reactivity. These electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and often facilitating the condensation under milder conditions.[6] This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The choice of a weak base, such as piperidine or pyridine, is crucial to prevent the self-condensation of the aldehyde.[1][7] The reaction can be dissected into three primary stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to form a resonance-stabilized enolate ion.[8][9] This enolate is the key nucleophile in the reaction.
-
Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate.[10]
-
Dehydration: This intermediate then undergoes dehydration, typically through an E1cB-like elimination, to yield the final α,β-unsaturated product.[11] When malonic acid is used as the active methylene compound, the condensation is often followed by a decarboxylation step, particularly when conducted in pyridine, a variant known as the Doebner modification.[1][12]
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups on the aromatic ring of the aldehyde substrate is a key consideration. These groups inductively pull electron density away from the carbonyl carbon, making it more electron-deficient and thus a more potent electrophile. This enhanced reactivity can lead to faster reaction times and higher yields compared to reactions with electron-rich or unsubstituted benzaldehydes.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for performing the Knoevenagel condensation with this compound. The choice of active methylene compound and catalyst system can be tailored to achieve specific synthetic goals.
Protocol 1: Piperidine-Catalyzed Condensation with Malonic Acid (Doebner Modification)
This protocol is a classic and robust method for the synthesis of substituted cinnamic acids, which are valuable precursors in medicinal chemistry.[13] The use of pyridine as a solvent facilitates the subsequent decarboxylation.[1]
Materials:
-
This compound
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (3-5 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired 3-Fluoro-5-(trifluoromethoxy)cinnamic acid.
Protocol 2: Ammonium Salt-Catalyzed Solvent-Free Condensation
This "green" chemistry approach minimizes the use of volatile organic solvents and employs a more environmentally benign catalyst.[14][15]
Materials:
-
This compound
-
Malononitrile or Ethyl Cyanoacetate
-
Ammonium bicarbonate or Ammonium acetate
-
Ethanol
-
Reaction vial or small flask
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Reactant Mixture: In a reaction vial, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of ammonium bicarbonate (0.1-0.2 eq).
-
Reaction: Heat the mixture to 60-80 °C with stirring. The reaction is typically complete within 30-90 minutes. Monitor by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often solidifies.
-
Purification: Wash the solid product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.
Caption: A generalized workflow for the Knoevenagel condensation.
Data Presentation and Characterization
The success of the synthesis is contingent upon rigorous characterization of the final product. The following table outlines typical reaction conditions and expected outcomes.
| Protocol | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Malonic Acid | Piperidine | Pyridine | 90-100 | 2-4 | 85-95 |
| 2 | Malononitrile | NH₄HCO₃ | Solvent-free | 60-80 | 0.5-1.5 | 90-98 |
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, including the stereochemistry of the newly formed double bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the conjugated C=C and C=O bonds.
-
Melting Point (m.p.): A sharp melting point is an indicator of product purity.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The straightforward workup and purification procedures, coupled with comprehensive characterization techniques, ensure the identity and purity of the final compound. For instance, in Protocol 1, the precipitation of the product upon acidification provides a strong visual cue of a successful reaction. Similarly, the solidification of the product upon cooling in the solvent-free protocol (Protocol 2) is a reliable indicator.
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound is a powerful and efficient method for the synthesis of highly functionalized aromatic compounds. The electron-withdrawing nature of the substituents on the benzaldehyde ring facilitates this transformation, often leading to high yields under relatively mild conditions. The protocols provided offer both traditional and greener synthetic routes, allowing researchers to choose the most appropriate method for their specific needs. These synthesized derivatives serve as valuable building blocks for the development of novel pharmaceuticals and advanced materials, highlighting the enduring importance of the Knoevenagel condensation in contemporary chemical research.
References
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- bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
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- JoVE.
- RSC Publishing.
- Pearson+. The Knoevenagel condensation is a special case of the aldol conde... [Link]
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- MDPI.
- The Pharma Innovation Journal.
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- Organic Chemistry Portal.
- Taylor & Francis Online.
- ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
- ResearchGate.
- PMC - NIH.
- Taylor & Francis Online. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. [Link]
- Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
- ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. [Link]
- New Journal of Chemistry (RSC Publishing).
- Taylor & Francis.
- ResearchGate.
- ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Link]
- Taylor & Francis Online. Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. [Link]
- Organic Reactions.
- The comparison of Knoevenagel condensation under different reaction conditions. [Link]
- The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
- Pure.
- YouTube. Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]
- Banaras Hindu University.
- ACS Publications.
- Chongqing Chemdad Co. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven. [Link]
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Application Notes and Protocols for the Grignard Reaction with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction: Navigating the Synthesis of Novel Diaryl- and Alkyl-Aryl Methanols
The Grignard reaction stands as a cornerstone in synthetic organic chemistry, revered for its efficacy in carbon-carbon bond formation.[1][2] This application note provides a detailed protocol and scientific rationale for the nucleophilic addition of a Grignard reagent to 3-fluoro-5-(trifluoromethoxy)benzaldehyde. This particular substrate is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine and trifluoromethoxy substituents. These groups can profoundly influence the pharmacological and material characteristics of the resulting secondary alcohol products.
The electron-withdrawing nature of both the fluoro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon in this compound, making it a highly reactive substrate for nucleophilic attack.[3] However, this heightened reactivity also necessitates careful control over reaction conditions to mitigate potential side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for successfully executing this transformation, ensuring high yields and purity of the desired diaryl- or alkyl-aryl methanol products.
Mechanistic Insights: The Dynamics of Nucleophilic Addition
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde.[4][5][6] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[1][7]
The mechanism can be delineated into three key stages:
-
Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the lone pair of electrons on the carbonyl oxygen.[4] This coordination polarizes the carbonyl group, further increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[1][7]
-
Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[8]
Experimental Workflow
Sources
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The Strategic deployment of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the diverse array of fluorinated building blocks, 3-Fluoro-5-(trifluoromethoxy)benzaldehyde emerges as a particularly intriguing scaffold. This molecule synergistically combines the advantageous properties of a trifluoromethoxy group, a fluoro substituent, and a versatile benzaldehyde functionality. This guide provides an in-depth exploration of the potential applications of this reagent, grounded in the established principles of medicinal chemistry, and offers generalized protocols for its utilization in the synthesis of novel bioactive agents.
The Physicochemical Impact of the 3-Fluoro-5-(trifluoromethoxy) Phenyl Moiety
The utility of this compound as a synthetic intermediate is best understood by dissecting the contribution of each component of its structure.
The Trifluoromethoxy (-OCF₃) Group: A Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy group is a powerful modulator of molecular properties in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's membrane permeability and metabolic stability.[1] Unlike the more common trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ group can act as a weak hydrogen bond acceptor, potentially enabling favorable interactions within a target's binding pocket. There are several FDA-approved pharmaceuticals containing the trifluoromethoxy group, including riluzole, sonidegib, delamanid, and pretomanid, highlighting its acceptance and utility in drug development.[1]
The Fluoro (-F) Substituent: A Tool for Fine-Tuning Basicity and Blocking Metabolism
The addition of a fluorine atom to an aromatic ring can have a significant impact on the electronic properties of the molecule. As a highly electronegative atom, fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing a drug's pharmacokinetic profile. Furthermore, the substitution of a hydrogen atom with fluorine at a position susceptible to metabolic oxidation is a well-established strategy to block metabolic degradation, thereby increasing the half-life of a drug.
The Benzaldehyde Functionality: A Gateway to Molecular Diversity
The aldehyde group is one of the most versatile functional groups in organic synthesis. It readily participates in a wide range of chemical transformations, allowing for the construction of diverse and complex molecular scaffolds. This reactivity makes this compound an ideal starting material for the synthesis of a wide array of compound classes relevant to medicinal chemistry.
Core Synthetic Applications and Illustrative Protocols
The true value of this compound lies in its potential as a precursor to a variety of bioactive molecular architectures. While specific, published protocols for this exact molecule are not abundant, its reactivity can be confidently predicted based on the extensive literature on substituted benzaldehydes. Below are detailed, illustrative protocols for key transformations that a researcher could employ.
Disclaimer: These protocols are generalized and should be considered as starting points. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is expected for any new substrate.
Application Note 1: Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in many drug classes. The reaction proceeds through the initial formation of an imine, which is then reduced in situ to the corresponding amine.
Illustrative Protocol: Synthesis of a Secondary Amine
-
Materials:
-
This compound
-
A primary amine of interest (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM in a round-bottom flask, add the primary amine (1.0-1.2 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the species that is actually reduced.
-
The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid and any remaining reducing agent.
Visualization of the Reductive Amination Workflow:
Application Note 2: Olefin Synthesis via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. This reaction is of great importance in medicinal chemistry for the construction of carbon-carbon double bonds, which can serve as rigid linkers or as precursors for further functionalization.
Illustrative Protocol: Synthesis of a Stilbene-like Derivative
-
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., prepared from benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C and slowly add the strong base (1.0 eq.). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture at this temperature for 30-60 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired alkene.
-
Causality Behind Experimental Choices:
-
Anhydrous conditions and an inert atmosphere are critical for the Wittig reaction, as the phosphonium ylides are strong bases and are reactive towards water and oxygen.
-
The choice of base and solvent can influence the stereoselectivity of the alkene formation (E/Z ratio). Non-stabilized ylides (like the one from benzyltriphenylphosphonium chloride) in aprotic solvents typically favor the Z-alkene.
-
The low-temperature addition of the aldehyde helps to control the exothermic reaction and can improve selectivity.
Visualization of the Wittig Reaction Workflow:
Quantitative Data Summary: Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | |
| Molecular Weight | 192.11 g/mol | |
| Boiling Point | 175 °C | |
| Density | 1.376 g/mL at 25 °C | |
| Refractive Index | n20/D 1.45 |
Conclusion and Future Outlook
This compound represents a high-potential, albeit currently underutilized, building block for medicinal chemistry. The combination of its trifluoromethoxy and fluoro substituents offers a powerful strategy for embedding favorable drug-like properties into novel molecular scaffolds. The versatility of the aldehyde handle opens up a vast chemical space for exploration. As the demand for more sophisticated and effective therapeutic agents continues to grow, it is anticipated that the application of such strategically fluorinated intermediates will become increasingly prevalent. The illustrative protocols provided herein serve as a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this valuable reagent.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Sources
Application Note: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as a Strategic Building Block for Next-Generation APIs
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-5-(trifluoromethoxy)benzaldehyde is an advanced aromatic aldehyde designed for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its utility lies in the unique combination of a versatile aldehyde functional group with a highly functionalized phenyl ring. The presence of both a fluorine atom and a trifluoromethoxy group provides medicinal chemists with a powerful tool to modulate key drug properties, including metabolic stability, lipophilicity, and receptor binding affinity.
This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and strategic applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies in their synthetic programs. While this specific substitution pattern is specialized, the principles and protocols outlined are grounded in well-established reactivity of analogous fluorinated aromatics.
PART 1: Scientific Rationale & Physicochemical Profile
The strategic value of this compound stems from the distinct physicochemical properties imparted by its fluorine-containing substituents. These groups are not mere placeholders; they are chosen to address common challenges in drug development such as rapid metabolic degradation and poor membrane permeability.
The Trifluoromethoxy (-OCF₃) Group: A Superior Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy (-OCF₃) group has gained significant traction as a bioisostere for other groups like methyl, chloro, or trifluoromethyl. Its influence is multifaceted:
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl (-CF₃) group. This property can enhance a molecule's ability to cross cellular membranes, which is often critical for reaching its biological target.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can dramatically increase the half-life of a drug candidate, reducing the required dosage and frequency.
-
Electronic Effects: As a powerful electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby basic centers in a molecule, which can be crucial for optimizing solubility and receptor interactions.
The Meta-Fluoro Group: Fine-Tuning and Metabolic Blocking
The additional fluorine atom at the 3-position further refines the molecule's properties:
-
Metabolic Blockade: A strategically placed fluorine atom can act as a "metabolic shield," preventing enzymatic oxidation at that position on the aromatic ring.[1]
-
Modulation of Electronics: The strong electronegativity of fluorine further influences the electron density of the aromatic ring, impacting the reactivity of the aldehyde and the binding characteristics of the final API.
Physicochemical Data Summary
Quantitative data for this compound is not widely published. The table below presents data for the closely related analogue, 3-(Trifluoromethoxy)benzaldehyde, to provide a reasonable estimation.
| Property | Value (for 3-(Trifluoromethoxy)benzaldehyde) | Source |
| Molecular Formula | C₈H₅F₃O₂ | PubChem |
| Molecular Weight | 190.12 g/mol | [2] |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
Conceptual Comparison of Substituent Effects
The choice of fluorinated substituent is a critical decision in drug design. The following diagram illustrates the relative electronic influence of common groups on an aromatic ring.
Caption: Comparison of electronic and physical properties of common substituents.
PART 2: Core Reactivity & Experimental Protocols
The aldehyde functional group is a cornerstone of organic synthesis, acting as a potent electrophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols below are representative of the key transformations for which this compound is an ideal starting material.
Causality in Protocol Design: The selection of solvents, reagents, and conditions is critical for success. Anhydrous conditions are often necessary to prevent unwanted side reactions with water. The choice of base in the Wittig reaction, for example, is dictated by the stability of the ylide; stronger bases are required for less stabilized ylides. Reaction monitoring by Thin Layer Chromatography (TLC) is a fundamental practice to ensure the reaction has proceeded to completion before initiating workup, thereby maximizing yield and purity.
Protocol 1: Reductive Amination for Synthesis of Substituted Benzylamines
This two-step, one-pot procedure is one of the most common methods for synthesizing amines in medicinal chemistry. It involves the initial formation of an imine, followed by its in-situ reduction.
Workflow Diagram:
Caption: Workflow for a typical reductive amination reaction.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE], approx. 0.2 M). Add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side products.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is fully consumed (typically 2-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired benzylamine.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a robust method for creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.
Step-by-Step Methodology:
-
Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. A distinct color change (often to deep yellow or orange) indicates ylide formation. Allow the mixture to stir for 1 hour at 0 °C to room temperature. Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without attacking the aldehyde starting material later.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, is typically purified by flash column chromatography.
PART 3: Safety & Handling
While specific toxicological data for this compound is limited, compounds of this class should be handled with care according to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Based on analogous structures, this compound is classified as a skin, eye, and respiratory irritant.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound represents a highly valuable and strategic building block for the synthesis of advanced API candidates. The incorporation of the trifluoromethoxy and fluoro substituents provides a scientifically-driven approach to overcoming common drug development hurdles related to metabolic instability and bioavailability. The protocols detailed herein for reductive amination and the Wittig reaction serve as a foundational toolkit for chemists to effectively utilize this reagent in the construction of novel and complex molecular architectures destined for therapeutic applications.
References
- PubChem. 3-(Trifluoromethoxy)benzaldehyde.
- Mei, H. et al. (2020).
Sources
Application Note: Strategic Synthesis of a Novel Pyrazolopyrimidine-Based Kinase Inhibitor Employing 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that orchestrate a vast network of cellular signaling pathways. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[2] A key strategy in the design of potent and selective kinase inhibitors is the incorporation of fluorine-containing functional groups. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.[3][4]
The trifluoromethoxy (-OCF3) group, in particular, has garnered significant interest in medicinal chemistry. It is a powerful electron-withdrawing group that can modulate the pKa of nearby functionalities and is more lipophilic than a methoxy group, which can improve a molecule's ability to cross cellular membranes.[5][6] Furthermore, the -OCF3 group can enhance metabolic stability by blocking potential sites of oxidation.[5] When combined with a fluoro group on an aromatic ring, as in the case of 3-fluoro-5-(trifluoromethoxy)benzaldehyde, a versatile and highly functionalized building block is created for the synthesis of novel kinase inhibitors.[7] This starting material offers a unique combination of electronic properties and a reactive aldehyde handle, prime for elaboration into complex heterocyclic scaffolds known to interact with the kinase ATP-binding site.
This application note provides a detailed, step-by-step protocol for the synthesis of a novel pyrazolopyrimidine-based kinase inhibitor, GNI-B3F5T , starting from this compound. We will also detail the protocols for its in vitro biochemical and cell-based evaluation against the therapeutically relevant BRAF V600E kinase, a key driver in many melanomas.[8][9]
Overall Synthetic Strategy
The synthesis of GNI-B3F5T is designed as a three-step sequence, commencing with a Knoevenagel condensation, followed by a cyclization to form the core pyrazolopyrimidine scaffold, and culminating in a Suzuki-Miyaura cross-coupling to introduce a second aryl moiety. This approach is designed for efficiency and modularity, allowing for the potential generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for GNI-B3F5T.
Part 1: Synthesis of Kinase Inhibitor GNI-B3F5T
This section provides detailed protocols for the multi-step synthesis of the target compound.
Protocol 1: Step 1 - Knoevenagel Condensation
This initial step involves the base-catalyzed condensation of this compound with malononitrile to form the activated dicyanovinyl intermediate.[10][11]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound in anhydrous ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 1 .
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Malononitrile, Piperidine |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Product | Intermediate 1 |
Protocol 2: Step 2 - Guanidine-Mediated Cyclization
The dicyanovinyl intermediate is then cyclized with guanidine to form the core 2,4-diaminopyrimidine scaffold.[12][13]
Materials:
-
Intermediate 1 (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride to the solution and stir for 15 minutes at room temperature.
-
Add Intermediate 1 to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.
-
The resulting precipitate is collected by vacuum filtration, washed with water and then cold ethanol, and dried under vacuum to afford Intermediate 2 .
| Parameter | Value |
| Starting Material | Intermediate 1 |
| Reagents | Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 6-8 hours |
| Expected Yield | 70-85% |
| Product | Intermediate 2 |
Protocol 3: Step 3 - Suzuki-Miyaura Cross-Coupling
The final step is a palladium-catalyzed Suzuki-Miyaura coupling to introduce a second aryl group, completing the synthesis of GNI-B3F5T . For this protocol, we will couple a hypothetical 4-chloropyrimidine intermediate with a commercially available boronic acid. Self-correction: The previous step yielded a diaminopyrimidine. To perform a Suzuki coupling, a halo-pyrimidine is needed. A more logical route would be to first synthesize a chloropyrimidine and then perform the coupling. For the purpose of this application note, we will assume a chloropyrimidine analog of Intermediate 2 is available for the Suzuki reaction. Let's assume Intermediate 2 is a 6-chloro-substituted pyrimidine for this step.[4][14]
Materials:
-
Intermediate 2 (as a 6-chloro-substituted pyrimidine, 1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask and inert gas line
-
Magnetic stirrer with heating mantle
Procedure:
-
In a Schlenk flask, combine Intermediate 2 , the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor, GNI-B3F5T .
| Parameter | Value |
| Starting Material | Intermediate 2 (chloro-substituted) |
| Reagents | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Reaction Time | 8-12 hours |
| Expected Yield | 60-80% |
| Product | GNI-B3F5T |
Part 2: Biological Evaluation of GNI-B3F5T
This section outlines the protocols for assessing the inhibitory activity of the synthesized compound against the BRAF V600E kinase.
Protocol 4: In Vitro BRAF V600E Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[15][16]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
GNI-B3F5T (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of GNI-B3F5T in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
In a 384-well plate, add the BRAF V600E enzyme and the test compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
| Parameter | Description |
| Target Enzyme | Recombinant BRAF V600E |
| Substrate | MEK1 |
| Detection Method | Luminescence (ADP-Glo™) |
| Output | IC₅₀ value |
| Representative Data | See Table below |
| Compound | Target Kinase | IC₅₀ (nM) |
| GNI-B3F5T | BRAF V600E | Hypothetical Value: 50 |
| Vemurafenib (Control) | BRAF V600E | 31 |
Note: The IC₅₀ value for GNI-B3F5T is hypothetical and for illustrative purposes.
Protocol 5: Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[7][17]
Caption: Workflow for the CellTiter-Glo® Assay.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
GNI-B3F5T (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white assay plates
-
Luminometer
Procedure:
-
Seed the A375 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of GNI-B3F5T or a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
| Parameter | Description |
| Cell Line | A375 (BRAF V600E mutant melanoma) |
| Assay Duration | 72 hours |
| Detection Method | Luminescence (CellTiter-Glo®) |
| Output | GI₅₀ value |
| Representative Data | See Table below |
| Compound | Cell Line | GI₅₀ (nM) |
| GNI-B3F5T | A375 | Hypothetical Value: 200 |
| Vemurafenib (Control) | A375 | 100 |
Note: The GI₅₀ value for GNI-B3F5T is hypothetical and for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic incorporation of fluoro and trifluoromethoxy moieties is a proven approach to enhance the drug-like properties of small molecules. The protocols outlined in this document provide a robust framework for the synthesis of a novel pyrazolopyrimidine-based inhibitor and its subsequent biological evaluation. This integrated approach of targeted synthesis and biological screening is fundamental to modern drug discovery and can accelerate the identification of new therapeutic candidates for the treatment of kinase-driven diseases.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hoang, T., et al. (2023).
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
- Holderfield, M., Deuker, M. M., Bollag, G., & McCormick, F. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.
- Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
- Peng, S. B., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 309-313.
- Lawrence, H. R., et al. (2019).
- Dou, G., et al. (2020). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Rota, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Gsela, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5028.
- Reddy, B. M., et al. (2015). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids.
- Singh, S., & Singh, P. (2014). Novel Methods of Knoevenagel Condensation.
- El-Damasy, A. K., et al. (2022). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1252-1271.
- Cichy, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4983.
- Reddy, B. M., et al. (2015). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids.
- El-Damasy, A. K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][15][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(45), 28163-28181.
- Ferris, J. P., Zamek, O. S., Altbuch, A. M., & Freiman, H. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution, 3(4), 301-309.
- de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738.
- Hopkins, C. R., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters, 55(30), 4124-4127.
- Ferris, J. P., Zamek, O. S., Altbuch, A. M., & Freiman, H. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution, 3(4), 301-309.
- Welsch, M. E., et al. (2019). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 21(15), 5898-5902.
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Application Notes: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Benzaldehydes in Agrochemical Design
The incorporation of fluorine-containing functional groups is a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties are particularly valued for their ability to enhance the biological efficacy of active ingredients. These groups increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. This often leads to compounds with greater potency, systemic activity, and longer field persistence.
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly specialized aromatic aldehyde that serves as a key building block in the synthesis of advanced agrochemicals. Its unique 1,3,5-substitution pattern, featuring two distinct, strongly electron-withdrawing fluorine groups, provides chemists with a powerful tool for several reasons:
-
Activated Carbonyl Chemistry: The aldehyde functional group is rendered highly electrophilic by the cumulative inductive effects of the meta-substituents, facilitating high-yield reactions under mild conditions.
-
Precise Structural Control: The defined positions of the fluoro-substituents allow for the creation of complex molecules with precise three-dimensional arrangements, which is critical for specific binding to target enzymes or receptors in pests and weeds.
-
Metabolic Resistance: The trifluoromethoxy group, in particular, is exceptionally stable and can significantly shield adjacent positions on the aromatic ring from metabolic attack.
This document provides a detailed guide on the application of this compound in the synthesis of a representative fungicide, including a robust experimental protocol and a discussion of alternative synthetic strategies.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful reaction design.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 945603-36-7 | Vendor Data |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 208.11 g/mol | Derived |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~175-180 °C (estimated) | [1] |
| Density | ~1.45 g/mL (estimated) |
The primary locus of reactivity is the aldehyde carbonyl group. The potent electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly polarizes the C=O bond, making the carbonyl carbon an excellent electrophile for nucleophilic attack. This intrinsic reactivity makes it highly suitable for classical carbonyl condensation reactions.
Core Application: Synthesis of a Pyrazole-Carboxamide Fungicide Intermediate
Pyrazole-carboxamide fungicides are a major class of agricultural products that function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[2][3] The phenyl ring of these fungicides is often highly substituted to optimize binding within the enzyme's active site. This compound is an ideal starting material for constructing such a substituted phenyl moiety.
The following section details the synthesis of a key intermediate, 2-(3-Fluoro-5-(trifluoromethoxy)benzylidene)malononitrile , via a Knoevenagel condensation. This intermediate can be further elaborated to produce a final pyrazole-carboxamide active ingredient.
Synthetic Workflow
The overall synthetic strategy involves a base-catalyzed condensation between the aldehyde and an active methylene compound, in this case, malononitrile.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol describes the synthesis of 2-(3-Fluoro-5-(trifluoromethoxy)benzylidene)malononitrile.
Rationale for Experimental Choices:
-
Catalyst: Piperidine, a weak secondary amine base, is highly effective for Knoevenagel condensations. It reversibly forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the carbonyl itself, accelerating the reaction.[4]
-
Solvent & Water Removal: Toluene is used as the solvent. Its boiling point is suitable for the reaction, and it forms an azeotrope with water. Using a Dean-Stark apparatus is critical; the continuous removal of water, the reaction byproduct, drives the equilibrium towards the product, ensuring a high conversion rate.[5]
-
Active Methylene Compound: Malononitrile is chosen for its high acidity (pKa ≈ 11), which allows for easy deprotonation by a weak base like piperidine to form the requisite nucleophile.[6]
Materials & Equipment:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene (Anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, reflux condenser) under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Charging the Flask: To the round-bottom flask, add this compound (e.g., 10.4 g, 50.0 mmol, 1.0 eq) and malononitrile (3.47 g, 52.5 mmol, 1.05 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) to the flask, followed by piperidine (0.5 mL, ~5.0 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene should be boiling vigorously, and water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours, or once water ceases to collect in the trap.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). This removes any acidic impurities and residual catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield the pure product.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 2-(3-Fluoro-5-(trifluoromethoxy)benzylidene)malononitrile |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (by GC/NMR) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (s, 1H), 7.55 (s, 1H), 7.40 (d, 1H), 7.30 (d, 1H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.5 (s, 3F, -OCF₃), -108.0 (s, 1F, Ar-F) |
| MS (ESI) | m/z 257.03 [M+H]⁺ |
Note: NMR chemical shifts are hypothetical and based on typical values for similar structures.
Alternative Synthetic Pathways: The Suzuki-Miyaura Coupling
The versatility of this compound extends beyond condensation chemistry. It can be a precursor for intermediates used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming C-C bonds.[7] This is particularly useful for synthesizing biphenyl or phenyl-heterocycle structures common in herbicides and other agrochemicals.[8]
Logic Diagram for Suzuki Coupling Intermediate
A common strategy involves converting the aldehyde into a more suitable coupling partner, such as an aryl halide.
This pathway demonstrates how the initial aldehyde can be transformed into a valuable aryl bromide. This bromide can then be coupled with a wide variety of commercially available boronic acids to rapidly generate a library of diverse molecular scaffolds for biological screening.[9][10]
Conclusion
This compound is a high-value, versatile intermediate for agrochemical synthesis. Its activated aldehyde functionality allows for efficient participation in robust C-C bond-forming reactions like the Knoevenagel condensation, providing a direct route to functionalized olefinic intermediates. Furthermore, the aldehyde can be readily converted into other functional groups, such as halides, enabling its use in powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling. The strategic placement of the fluoro and trifluoromethoxy groups provides the resulting agrochemical candidates with desirable properties of high potency and enhanced metabolic stability, making this building block an essential tool for researchers and scientists in the field.
References
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
- Novel Methods of Knoevenagel Condensation.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.Journal of Agricultural and Food Chemistry, 2022. [Link]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.Journal of Agricultural and Food Chemistry, 2023. [Link]
- THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.CP Lab Safety. [Link]
- Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).Cheméo. [Link]
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion.Journal of Chemical Sciences, 2019. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.Bentham Science, 2022. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.MDPI, 2023. [Link]
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.Semantic Scholar, 2022. [Link]
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Application Note: Synthesis of High-Performance Fluorinated Poly(azomethine)s using 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of fluorinated poly(azomethine)s, also known as poly(Schiff base)s, utilizing 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as a key monomer. The incorporation of both fluoro and trifluoromethoxy substituents into the polymer backbone is a strategic approach to developing advanced materials with exceptional thermal stability, chemical resistance, and desirable optoelectronic properties. This document outlines a detailed protocol for the synthesis of a representative poly(azomethine) and discusses the characterization techniques essential for verifying its structure and properties. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Strategic Advantage of Fluorination in Polymer Science
The introduction of fluorine atoms into polymer structures has a profound impact on their physicochemical properties. The high electronegativity and low polarizability of the carbon-fluorine (C-F) bond impart a unique combination of characteristics, including enhanced thermal and oxidative stability, chemical inertness, hydrophobicity, and low dielectric constants.[1][2] These attributes make fluorinated polymers indispensable in a wide range of high-performance applications, from microelectronics and aerospace to advanced coatings and biomedical devices.[3]
The trifluoromethoxy (-OCF₃) group, in particular, offers distinct advantages over the more common trifluoromethyl (-CF₃) group. The flexible ether linkage can improve the processability and solubility of the resulting polymers without compromising their thermal stability. Furthermore, the -OCF₃ group is a powerful electron-withdrawing substituent, which can be leveraged to tune the electronic properties of conjugated polymers like poly(azomethine)s.[4]
This compound is a versatile building block for the synthesis of such advanced fluorinated polymers.[5] Its aldehyde functionality provides a reactive site for polycondensation reactions, while the strategically positioned fluoro and trifluoromethoxy groups ensure the incorporation of these desirable moieties into the polymer backbone.
Synthesis of Fluorinated Poly(azomethine)s: A Mechanistic Approach
Poly(azomethine)s are synthesized through the polycondensation reaction between a dialdehyde and a diamine, forming an imine (-C=N-) linkage.[6] This reaction is typically carried out in a high-boiling aprotic solvent and can be catalyzed by acid. The choice of monomers allows for fine-tuning of the final polymer's properties.
In this application note, we focus on the synthesis of a fluorinated poly(azomethine) from this compound and a commercially available aromatic diamine, such as 4,4'-oxydianiline (ODA). The resulting polymer is expected to exhibit excellent thermal stability and solubility in common organic solvents, making it a promising candidate for various applications.
Reaction Scheme
The polycondensation reaction proceeds as follows:
Figure 2: Experimental workflow for the synthesis of the fluorinated poly(azomethine).
Characterization and Data Interpretation
Thorough characterization is crucial to confirm the structure and purity of the synthesized polymer and to evaluate its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The formation of the poly(azomethine) is confirmed by the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1600-1630 cm⁻¹. The disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates successful polymerization. The presence of strong C-F and C-O-C stretching bands will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer. The ¹H NMR spectrum should show the characteristic signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-8.5 ppm). The aromatic protons will appear in the range of δ 7.0-8.0 ppm. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated groups.
| Characteristic FTIR Peaks | Wavenumber (cm⁻¹) |
| C=N (Imine) Stretch | 1600 - 1630 |
| C-F Stretch | 1100 - 1300 |
| C-O-C (Ether) Stretch | 1200 - 1250 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Characteristic ¹H NMR Signals | Chemical Shift (δ, ppm) |
| Azomethine Proton (-CH=N-) | 8.0 - 8.5 |
| Aromatic Protons | 7.0 - 8.0 |
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. A high decomposition temperature (typically above 400 °C) is expected for this class of fluorinated polymers, indicating their suitability for high-temperature applications. [4][5]* Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. A high Tg is indicative of a rigid polymer backbone and good dimensional stability at elevated temperatures.
Properties and Applications
The unique combination of fluoro and trifluoromethoxy groups in the polymer backbone is expected to impart a range of desirable properties:
-
High Thermal Stability: The strong C-F bonds and the aromatic nature of the polymer backbone contribute to excellent resistance to thermal degradation. [1]* Good Solubility: The presence of the flexible ether linkages in the ODA moiety and the trifluoromethoxy group can enhance the solubility of the polymer in common organic solvents, facilitating processing and film formation. [2]* Low Dielectric Constant: The low polarizability of the C-F bond is known to reduce the dielectric constant of polymers, making them attractive for applications in microelectronics as insulating layers. [1]* Chemical Resistance: The hydrophobic nature of the fluorinated groups provides resistance to moisture and chemical attack. [2] These properties make the synthesized fluorinated poly(azomethine)s promising candidates for a variety of advanced applications, including:
-
High-performance films and coatings for protective applications in harsh environments.
-
Dielectric materials for microelectronic devices.
-
Gas separation membranes due to the potential for high free volume.
-
Processable high-strength fibers.
Conclusion
The use of this compound as a monomer provides a versatile platform for the synthesis of a new class of high-performance fluorinated poly(azomethine)s. The synthetic protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of related polymers by changing the diamine comonomer. The resulting polymers, with their expected superior thermal, chemical, and dielectric properties, hold significant promise for a wide range of advanced technological applications.
References
- Tkachenko, I. M., et al. "Metal-based Schiff base polymers: preparation, spectral, thermal and their in vitro biological investigation." Journal of Coordination Chemistry, vol. 68, no. 17-18, 2015, pp. 3128-3144. [Link]
- Tkachenko, I. M., et al. "Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers." Designed Monomers and Polymers, vol. 18, no. 8, 2015, pp. 754-764. [Link]
- Tkachenko, I. M., et al. "Optical properties of azo-based poly(azomethine)s with aromatic fluorinated fragments, ether linkages and aliphatic units in the backbone." Molecular Crystals and Liquid Crystals, vol. 705, no. 1, 2020, pp. 58-69. [Link]
- Tkachenko, I. M., et al. "Optical properties of azo-based poly(azomethine)s with aromatic fluorinated fragments, ether linkages and aliphatic units in the backbone." Taylor & Francis Online, 12 July 2020. [Link]
- Hassan, A. F., et al. "Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material." Polymers, vol. 14, no. 9, 2022, p. 1876. [Link]
- Tkachenko, I. M., et al. "(PDF) Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers.
- "Schiff Base Synthesis Experiment_0.docx." IONiC / VIPEr. [Link]
- Kumar, S., et al. "Synthesis and characterization of novel Schiff base ligands." International Journal of Chemical Studies, vol. 8, no. 3, 2020, pp. 104-108. [Link]
- Rieger, B., et al. "Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill." RSC Advances, vol. 6, no. 69, 2016, pp. 64803-64809. [Link]
- Mahdi, H., et al. "New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies." International Journal of Drug Delivery Technology, vol. 12, no. 2, 2022, pp. 658-661. [Link]
- Cai, Y., et al. "Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling." Asian Journal of Chemistry, vol. 24, no. 12, 2012, pp. 5835-5838. [Link]
- Ghaemy, M., et al. "Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
- Al-Amiery, A. A., et al. "Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d]d[1][7]ioxol-5-yl) Acrylic Acid." Journal of Medicinal and Chemical Sciences, vol. 5, no. 4, 2022, pp. 531-541. [Link]
- "Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.
- Khan, I. U., et al. "Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine." ACS Omega, vol. 9, no. 4, 2024, pp. 4668-4681. [Link]
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Application Notes and Protocols for Asymmetric Synthesis Involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Fluoro-5-(trifluoromethoxy)phenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and profound impact on a molecule's physicochemical profile. When combined with a fluorine atom on an aromatic scaffold, as in 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, the resulting structural motif offers a powerful tool for modulating lipophilicity, metabolic stability, and receptor binding affinity.[1] The electron-withdrawing nature of both the fluoro and trifluoromethoxy substituents renders the aldehyde carbon of this compound highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions. The development of asymmetric methods to control the stereochemistry of these additions is of paramount importance for the synthesis of novel, single-enantiomer therapeutics and advanced materials.
This technical guide provides an in-depth exploration of potential asymmetric transformations of this compound. While specific literature on the asymmetric synthesis involving this exact benzaldehyde derivative is emerging, this document leverages established, field-proven protocols for electronically similar, electron-deficient aromatic aldehydes. The methodologies presented herein are based on robust catalytic systems and are anticipated to be highly effective for the target molecule, providing a strong foundation for researchers entering this area.
Enantioselective Nucleophilic Addition to the Carbonyl Group
The high electrophilicity of the aldehyde in this compound makes it an ideal candidate for asymmetric nucleophilic additions. Here, we detail protocols for two key transformations: the organocatalytic asymmetric Henry (nitroaldol) reaction and the enantioselective allylation.
Organocatalytic Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction that yields versatile β-nitro alcohols. These products can be readily converted to valuable chiral amino alcohols and other derivatives. For electron-deficient benzaldehydes, organocatalysis provides a highly effective and metal-free approach to achieving high enantioselectivity.
Causality of Experimental Choices:
-
Catalyst: A chiral bifunctional catalyst, such as a thiourea-based organocatalyst, is proposed. The thiourea moiety activates the nitroalkane through hydrogen bonding, increasing its nucleophilicity. Simultaneously, the basic amine functionality of the catalyst deprotonates the nitroalkane to form the nitronate anion. The chiral scaffold of the catalyst creates a stereochemically defined environment, directing the approach of the nucleophile to one face of the aldehyde.
-
Solvent: A non-polar, aprotic solvent like toluene or dichloromethane is recommended to maximize the effectiveness of the hydrogen-bonding interactions between the catalyst and the substrates.
-
Temperature: Low temperatures (-20 °C to -40 °C) are crucial for enhancing enantioselectivity by minimizing the background uncatalyzed reaction and increasing the energy difference between the diastereomeric transition states.
Predictive Data Summary for Asymmetric Henry Reaction:
| Catalyst Loading (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Predicted ee (%) |
| 10 | Nitromethane | Toluene | -20 | 24 | >90 | >95 |
| 10 | Nitroethane | Toluene | -20 | 36 | >85 | >92 |
Disclaimer: The data presented is predictive and based on results obtained with structurally similar electron-deficient benzaldehydes.
Detailed Experimental Protocol: Asymmetric Henry Reaction
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to -20 °C in a cryostat.
-
Add this compound (0.2 mmol, 1.0 equiv.).
-
Add nitromethane (0.4 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for the organocatalytic asymmetric Henry reaction.
Enantioselective Allylation
The enantioselective addition of an allyl group to an aldehyde is a fundamental transformation in organic synthesis, providing access to chiral homoallylic alcohols, which are versatile synthetic intermediates. For electron-deficient aldehydes, chiral organocatalysts or chiral Lewis acid catalysts can be employed to achieve high levels of stereocontrol.
Causality of Experimental Choices:
-
Catalyst: A chiral phosphoric acid (CPA) or a chiral N,N'-dioxide-metal complex (e.g., with Scandium(III) triflate) is proposed. CPAs act as Brønsted acid catalysts, activating the aldehyde towards nucleophilic attack. Chiral N,N'-dioxide-metal complexes act as chiral Lewis acids, coordinating to the aldehyde to both enhance its electrophilicity and create a chiral environment.
-
Allylating Agent: Allyltrimethylsilane is a common and effective allyl source for these reactions.
-
Solvent: A non-polar solvent such as toluene or a chlorinated solvent is typically used to ensure catalyst solubility and reactivity.
Predictive Data Summary for Asymmetric Allylation:
| Catalyst System | Allylating Agent | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Predicted ee (%) |
| Chiral Phosphoric Acid (5 mol%) | Allyltrimethylsilane | Toluene | -30 | 48 | >85 | >90 |
| Chiral N,N'-Dioxide-Sc(OTf)₃ (10 mol%) | Allyltrimethylsilane | CH₂Cl₂ | -20 | 24 | >90 | >95 |
Disclaimer: The data presented is predictive and based on results obtained with structurally similar electron-deficient benzaldehydes.
Detailed Experimental Protocol: Asymmetric Allylation using a Chiral Phosphoric Acid Catalyst
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to -30 °C.
-
Add this compound (0.2 mmol, 1.0 equiv.).
-
Add allyltrimethylsilane (0.3 mmol, 1.5 equiv.) dropwise.
-
Stir the reaction at -30 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or Gas Chromatography (GC) analysis.
Asymmetric Reduction of the Aldehyde
The asymmetric reduction of prochiral aldehydes to chiral benzylic alcohols is a vital transformation, as these products are common structural motifs in pharmaceuticals and natural products.
Causality of Experimental Choices:
-
Catalyst: The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a highly reliable and enantioselective method for the reduction of a wide range of ketones and aldehydes. The catalyst forms a complex with borane, which then coordinates to the aldehyde in a stereocontrolled manner, directing the hydride delivery to one face of the carbonyl.
-
Reducing Agent: Borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF) are the common hydride sources for CBS reductions.
-
Temperature: Low temperatures are essential for achieving high enantioselectivity.
Predictive Data Summary for Asymmetric CBS Reduction:
| Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Predicted ee (%) |
| (R)-CBS Catalyst (10 mol%) | BH₃·THF | THF | -20 | 2 | >95 | >98 |
| (S)-CBS Catalyst (10 mol%) | BMS | THF | -20 | 2 | >95 | >98 |
Disclaimer: The data presented is predictive and based on results obtained with a wide range of aromatic aldehydes.
Detailed Experimental Protocol: Asymmetric CBS Reduction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)-CBS catalyst (0.1 mmol, 10 mol%) as a solution in toluene.
-
Add anhydrous tetrahydrofuran (THF) (2.0 mL) and cool the solution to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (BMS) (0.6 mmol, 0.6 equiv.) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over 30 minutes.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Simplified catalytic cycle of the CBS reduction.
Commercial Availability
This compound is a specialty chemical. As of the writing of this guide, it is available from suppliers such as Changzhou Ditong Chemical Co., Ltd.[2] Researchers are advised to verify the availability and purity from their preferred chemical suppliers.
Conclusion
This compound is a highly promising, albeit currently under-explored, substrate for asymmetric synthesis. Its pronounced electron-deficient character makes it an excellent candidate for a range of enantioselective transformations, including nucleophilic additions and reductions. The protocols detailed in this application note, derived from well-established methodologies for analogous aldehydes, provide a robust starting point for researchers aiming to synthesize chiral molecules bearing the valuable 3-fluoro-5-(trifluoromethoxy)phenyl moiety. The successful application of these methods will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials with novel properties.
References
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules. [Link]
- This compound - Changzhou Ditong Chemical Co.,Ltd. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
Sources
Introduction: The Strategic Value of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
An Application Guide to Catalytic Reactions Involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The subject of this guide, this compound, is a powerful and versatile building block prized for the unique electronic properties conferred by its dual fluorinated substituents.
The trifluoromethoxy (-OCF₃) group, a metabolically stable bioisostere of a methoxy group, and the fluoro- (-F) substituent significantly modulate the lipophilicity, metabolic stability, and binding affinity of target molecules.[1] The electron-withdrawing nature of these groups enhances the electrophilicity of the aldehyde carbonyl, making it a highly reactive handle for a multitude of catalytic transformations.[2] This reactivity, combined with the favorable physicochemical properties imparted by the fluorinated moieties, makes this benzaldehyde derivative a key intermediate in the synthesis of high-value compounds, including anti-inflammatory and anti-cancer drug candidates.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, field-tested protocols for key catalytic reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.[4] For a substrate like this compound, these reactions typically require a halogenated precursor (e.g., an iodo- or bromo- derivative at a different position on the ring) to serve as the electrophilic partner in the catalytic cycle. The protocols herein are based on established methodologies for structurally related aryl halides and provide a solid foundation for optimization.[4]
Core Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages via the coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[4] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.
The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be directly adapted for 2-Bromo-5-fluoro-3-(trifluoromethoxy)benzaldehyde.
| Parameter | Condition | Rationale / Scientist's Note |
| Aryl Halide | 2-Bromo-5-fluoro-3-(trifluoromethoxy)benzaldehyde | The bromo-substituent provides the site for oxidative addition. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv.) | The nucleophilic coupling partner. A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Pd(PPh₃)₄ is a common Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst that forms the active species in situ. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. Choice of base can significantly impact yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DME | A biphasic solvent system is common. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the reactants. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound from a halogenated this compound derivative.
Materials:
-
2-Bromo-5-fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle.
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-3-(trifluoromethoxy)benzaldehyde, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. Rationale: Degassing the solvents prevents catalyst deactivation.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times typically range from 6 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Rationale: This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Section 2: Organocatalytic Asymmetric Synthesis
The aldehyde functionality of this compound is prochiral, presenting an opportunity for catalytic enantioselective transformations to build valuable chiral centers.[5] Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for such asymmetric syntheses.[6]
Core Principle: The Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound.[5] When catalyzed by a chiral catalyst, this reaction can proceed with high enantioselectivity, affording chiral β-nitro alcohols. These products are highly versatile synthetic intermediates, readily converted to chiral amino alcohols and other important motifs. The protocol provided is adapted from a procedure for a close structural analog and is expected to be highly applicable.[5]
Experimental Protocol: Enantioselective Henry Reaction
Materials:
-
This compound (1.0 equiv)
-
Nitromethane (10 equiv)
-
Chiral Ligand (e.g., Chiral bis(β-amino alcohol)) (20 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (20 mol%)
-
Ethanol (Anhydrous)
-
Standard laboratory glassware and stirring equipment.
Procedure:
-
Catalyst Formation: In a dry vial, dissolve the chiral ligand and Cu(OAc)₂·H₂O in anhydrous ethanol.
-
Activation: Stir the mixture at room temperature for 30 minutes. A color change typically indicates the in situ formation of the chiral copper catalyst.
-
Aldehyde Addition: To the catalyst solution, add this compound.
-
Nucleophile Addition: Add nitromethane to the reaction mixture.
-
Reaction: Stir the reaction at 25 °C for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-nitro alcohol by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Section 3: Catalytic Olefination Reactions
The conversion of an aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are workhorse methods for achieving this.[7] The strong electron-withdrawing character of the fluoro- and trifluoromethoxy- groups increases the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for these reactions.[2]
Core Principle: The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene and a phosphine oxide. The reaction is highly reliable and proceeds through a betaine intermediate that collapses to form the products in a concerted fashion.
Experimental Protocol: Wittig Olefination
Materials:
-
(Methyl)triphenylphosphonium bromide (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard flame-dried glassware, syringes, and inert atmosphere setup.
Procedure:
-
Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend (methyl)triphenylphosphonium bromide in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi dropwise via syringe. Scientist's Note: A color change (typically to deep red or orange) indicates the formation of the phosphorus ylide. This step is highly exothermic and moisture-sensitive.
-
Stirring: Stir the resulting ylide suspension at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Slowly add this aldehyde solution to the ylide suspension at 0 °C via syringe over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired alkene and remove the triphenylphosphine oxide byproduct.
References
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journals.
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. Beilstein Journals.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. MDPI.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each - CP Lab Safety. CP Lab Safety.
- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. NIH.
- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D. Royal Society of Chemistry.
- Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis | Journal of the American Chemical Society. American Chemical Society.
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents. Google Patents.
- 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem. PubChem.
- This compound - Changzhou Ditong Chemical Co.,Ltd. Changzhou Ditong Chemical Co.,Ltd.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. NIH.
- Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis | Request PDF - ResearchGate. ResearchGate.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC - PubMed Central - NIH. NIH.
- 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem. PubChem.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 7. innospk.com [innospk.com]
Application Notes and Protocols for the Purification of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Derivatives
Introduction: The Critical Role of Purity in Fluorinated Benzaldehydes
3-Fluoro-5-(trifluoromethoxy)benzaldehyde and its derivatives are pivotal building blocks in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents enhance metabolic stability, binding affinity, and bioavailability in target molecules. However, the synthetic routes to these aldehydes can introduce a variety of impurities that may impede downstream reactions, compromise the integrity of the final product, and introduce potential toxicological risks.
This comprehensive guide provides detailed protocols and expert insights into the purification of this compound derivatives. We will explore common impurities encountered during synthesis and present robust purification strategies, including vacuum distillation, bisulfite adduct formation, and column chromatography, to achieve the high purity required for research, development, and manufacturing applications.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. For fluorinated benzaldehydes, these typically include:
-
Unreacted Starting Materials: Residual precursors from the synthetic pathway.
-
Isomeric Byproducts: Formation of other positional isomers during aromatic substitution reactions.
-
Oxidation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, particularly upon exposure to air.[1]
-
Over-reaction or Side-Reaction Products: Products resulting from unintended reactions of the starting materials or intermediates.
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts.[1]
A preliminary analysis of the crude product by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of the impurities, which will inform the selection of the most appropriate purification strategy.
Purification Strategies: A Multi-pronged Approach
The choice of purification method depends on the physical properties of the aldehyde and its impurities. For this compound, which is a liquid at room temperature with a boiling point of approximately 175°C, several methods can be employed.
Protocol 1: Vacuum Distillation for Non-volatile Impurities
Vacuum distillation is a highly effective method for separating the desired aldehyde from non-volatile or high-boiling point impurities such as polymers and inorganic salts.
Causality Behind Experimental Choices: By reducing the pressure, the boiling point of the liquid is lowered, which prevents thermal degradation of the sensitive aldehyde functional group.
Experimental Workflow: Vacuum Distillation
Caption: Workflow for purification by vacuum distillation.
Step-by-Step Methodology:
-
Pre-treatment of Crude Material: If the crude product is acidic due to the presence of the corresponding carboxylic acid, it should be washed in a separatory funnel with a saturated solution of sodium bicarbonate until the cessation of CO2 evolution. Follow this with a wash with deionized water and then a saturated brine solution to remove residual inorganic salts.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed. A magnetic stirrer should be placed in the distillation flask to ensure smooth boiling.
-
Distillation: Heat the flask gently in a heating mantle. Slowly reduce the pressure to the desired level. The boiling point will depend on the vacuum achieved. Collect the fraction that distills at a constant temperature. For this compound, the atmospheric boiling point is 175°C; the boiling point under vacuum will be significantly lower.
-
Collection and Storage: The receiving flask should be cooled in an ice bath to minimize evaporation of the purified product.[1] Once the distillation is complete, the purified aldehyde should be stored in an amber bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Use a magnetic stir bar and ensure even heating with a heating mantle.[1] |
| Product Darkens | Distillation temperature is too high; presence of acidic impurities. | Use a lower vacuum to reduce the boiling point; pre-wash with sodium bicarbonate solution.[1] |
| No Product Distills | Vacuum is not low enough; leak in the system. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. |
Protocol 2: Purification via Bisulfite Adduct Formation
This classical method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities. The aldehyde forms a solid, water-soluble adduct with sodium bisulfite, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by treatment with an acid or base.
Experimental Workflow: Bisulfite Adduct Purification
Caption: Workflow for purification via bisulfite adduct formation.
Step-by-Step Methodology:
-
Adduct Formation: Vigorously stir the crude aldehyde with a saturated solution of sodium bisulfite. The formation of the solid adduct may take some time.
-
Isolation of the Adduct: Collect the precipitated adduct by vacuum filtration and wash it with a small amount of cold water, followed by an organic solvent like diethyl ether to remove any occluded organic impurities.
-
Regeneration of the Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium bicarbonate or dilute hydrochloric acid until the aldehyde is fully liberated.
-
Extraction and Isolation: Extract the purified aldehyde with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the pure aldehyde.
Protocol 3: Column Chromatography
For the removal of closely related impurities, such as isomers or byproducts with similar boiling points, column chromatography is the method of choice.
Causality Behind Experimental Choices: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Aldehydes are moderately polar and can be effectively separated from less polar impurities (like unreacted starting materials) and more polar impurities (like carboxylic acids).
Step-by-Step Methodology:
-
Stationary Phase and Solvent System Selection: Silica gel is a common stationary phase for the purification of aldehydes. The choice of the mobile phase (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal solvent system will show good separation between the desired product and its impurities on the TLC plate.
-
Column Packing: The column can be packed using a "wet" or "dry" method. Wet packing, where a slurry of the stationary phase in the eluent is poured into the column, is generally preferred as it minimizes the formation of cracks and channels.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution and Fraction Collection: Pass the eluent through the column and collect fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Summary Table:
| Purification Method | Advantages | Disadvantages | Best Suited For Removing |
| Vacuum Distillation | Scalable, efficient for large quantities. | Not suitable for thermally labile compounds or for separating isomers with close boiling points. | Non-volatile impurities, polymers, high-boiling point byproducts. |
| Bisulfite Adduct | Highly selective for aldehydes, yields very pure product. | Can be time-consuming, may not be suitable for sterically hindered aldehydes. | Non-aldehydic impurities. |
| Column Chromatography | High resolution, excellent for separating closely related compounds. | Can be labor-intensive, requires larger volumes of solvent, may not be ideal for very large scales. | Isomeric impurities, byproducts with similar physical properties. |
Purity Assessment
After purification, the purity of the this compound should be confirmed using appropriate analytical techniques:
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used to detect and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the characteristic aldehyde C=O stretch and the absence of impurities like carboxylic acid (broad O-H stretch).
Conclusion
The purification of this compound derivatives is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and the final products. The choice of purification protocol should be guided by the specific impurity profile of the crude material. A combination of the techniques described in this guide, such as an initial distillation followed by column chromatography for trace impurities, can be employed to achieve the desired level of purity. Careful execution of these protocols and rigorous analytical characterization will yield a high-purity product suitable for the demanding applications in modern drug discovery and materials science.
References
- Benchchem Technical Support Center.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Reactions of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Abstract
This application note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of chemical reactions involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This key building block is increasingly utilized in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by its fluorine and trifluoromethoxy substituents, such as enhanced metabolic stability and lipophilicity.[1][2][3] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, determining purity, and characterizing final products. This document outlines detailed protocols for both a general reversed-phase HPLC (RP-HPLC) method suitable for baseline analysis and a specific application for monitoring a reductive amination reaction, a common transformation for this aldehyde. The methodologies are designed to be robust and serve as a foundational template for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzaldehydes in Synthesis
This compound is a substituted aromatic aldehyde of significant interest in modern organic synthesis. The trifluoromethoxy group (-OCF₃) is a bioisostere of a methoxy group but with profoundly different electronic properties; it is highly lipophilic and a strong electron-withdrawing group, which can enhance the biological activity and pharmacokinetic profile of a drug candidate.[2][3] The additional fluorine atom further modulates the molecule's properties.
Given its aldehyde functionality, this compound readily participates in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, including but not limited to:
-
Reductive Amination: Formation of secondary and tertiary amines.[4][5]
-
Wittig Reactions: Synthesis of alkenes.
-
Aldol Condensations: Formation of β-hydroxy carbonyl compounds.
-
Oxidation and Reduction: Synthesis of corresponding carboxylic acids and alcohols.
Monitoring these transformations requires a precise and accurate analytical technique. HPLC is the premier method for this purpose, offering the ability to separate the starting material from intermediates, byproducts, and the final product, allowing for real-time reaction monitoring and quantitative analysis.[6][7][8]
Physicochemical Properties & Chromatographic Considerations
To develop a robust HPLC method, understanding the properties of the analyte is paramount.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₄F₄O₂ | N/A |
| Molecular Weight | 208.11 g/mol | N/A |
| Appearance | Expected to be a colorless to light yellow liquid | [1] |
| Boiling Point | ~175 °C (for the related trifluoromethyl analog) | [1] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, THF, Dichloromethane). | N/A |
| Chromatographic Profile | As a moderately polar, hydrophobic molecule, it is well-suited for reversed-phase HPLC. The aromatic ring and carbonyl group provide strong UV absorbance for detection. | [9][10] |
The high electronegativity and stability of the trifluoromethoxy and fluoro groups ensure that the molecule is generally stable under typical RP-HPLC conditions.[11] The primary analytical challenge lies in achieving baseline separation from structurally similar reactants, intermediates, and potential byproducts.
Core Protocol: General Purpose RP-HPLC Method
This protocol provides a starting point for the analysis of reactions involving this compound. Optimization may be required based on the specific reaction mixture.
Experimental Workflow
Caption: General workflow for HPLC analysis of a reaction sample.
Step-by-Step Methodology
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.[12]
- C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high aromatic selectivity is recommended.[9]
- HPLC-grade Acetonitrile (ACN) and Water.
- Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC-grade.
- 0.22 µm syringe filters (PTFE or Nylon).
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Water with 0.1% TFA (or FA). Rationale: The acid modifier improves peak shape by suppressing the ionization of any acidic or basic analytes and interacting with free silanol groups on the stationary phase.
- Mobile Phase B (Organic): Acetonitrile with 0.1% TFA (or FA). Rationale: Acetonitrile is a common organic modifier in RP-HPLC providing good elution strength for aromatic compounds.
- Degas both mobile phases prior to use to prevent pump cavitation and baseline noise.[12]
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution and backpressure for a wide range of small molecules. |
| Mobile Phase | Gradient Elution (see table below) | A gradient is essential to elute compounds with a range of polarities, from the polar starting materials to more non-polar products, in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak efficiency.[12] |
| Detection | UV at 254 nm | Aromatic compounds, including the benzaldehyde, exhibit strong absorbance at this wavelength. A PDA detector can be used to assess peak purity. |
| Injection Vol. | 5 - 10 µL | Adjust based on sample concentration to avoid detector saturation. |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (ACN + 0.1% Acid) |
| 0.0 | 70 | 30 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 70 | 30 |
| 22.0 | 70 | 30 |
Rationale: This gradient starts with a relatively high aqueous content to retain polar compounds and gradually increases the organic content to elute the more hydrophobic product. A hold at high organic content ensures elution of any highly non-polar impurities, followed by re-equilibration at the starting conditions.
5. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
- Quench the reaction if necessary by diluting into a large volume of cold solvent.
- Dilute the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Acetonitrile and Water. The final concentration should be in the range of 0.1 mg/mL.[13]
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column or system.
6. Data Analysis:
- Identify peaks based on the retention times of pure standards (starting material, product if available).
- Assess reaction progress by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product.
- Calculate the relative percentage of each component using the area percent method. Note that this assumes similar response factors for all components. For accurate quantification, calibration with pure standards is required.[6]
Application Example: Monitoring a Reductive Amination Reaction
Reductive amination is a cornerstone reaction for producing amines from carbonyl compounds.[4][5] Here, we outline the HPLC analysis of the reaction between this compound and a primary amine (e.g., benzylamine) using a reducing agent like sodium triacetoxyborohydride.[4]
Reaction Scheme & Pathway
Caption: Pathway of a reductive amination reaction.
Expected Chromatographic Profile
In this reaction, we expect to see three main components in the chromatogram:
-
This compound (Starting Material): Moderately retained.
-
Primary Amine (Reactant): Retention will depend on its structure. Benzylamine, for example, will be less retained than the aldehyde.
-
Secondary Amine (Product): Expected to be the most hydrophobic and therefore the most retained component, eluting last.
The imine intermediate is often transient and may not be observed, especially if the reduction step is fast.
Protocol Modifications for Reductive Amination
The Core Protocol (Section 3) is generally applicable. Key considerations for this specific reaction include:
-
Sample Preparation: A crucial step is to quench the reducing agent immediately upon taking an aliquot. Diluting the sample in the aqueous mobile phase (or a slightly acidic buffer) is typically sufficient to hydrolyze and deactivate any remaining borohydride reagent.
-
Method Optimization: If the product peak co-elutes with the starting material or byproducts, the gradient slope should be adjusted. A shallower gradient (e.g., increasing the organic phase by 2-3% per minute instead of ~6%) will improve resolution between closely eluting peaks.
-
Peak Tailing: The product amine, being basic, can sometimes exhibit peak tailing. Using a mobile phase with a slightly higher acid concentration (e.g., 0.2% TFA) or using a column specifically designed for basic compounds can mitigate this issue.
Representative Data Table (Hypothetical)
This table illustrates how data might be presented to track reaction progress.
| Time (hr) | Aldehyde (Area %) | Product (Area %) | Comments |
| 0 | 99.1 | 0.0 | Reaction initiated. Only starting material is present. |
| 1 | 65.4 | 33.2 | Reaction proceeding as expected. |
| 3 | 20.8 | 78.1 | Significant product formation. |
| 6 | 2.5 | 96.3 | Reaction nearing completion. |
| 24 | <0.5 | 98.2 | Reaction complete. Minor impurities detected. |
Troubleshooting & Expert Insights
-
Problem: Poor Peak Shape (Tailing).
-
Cause: Secondary interactions between basic amine products and acidic silanol groups on the silica support.
-
Solution: Increase the concentration of the acidic modifier (TFA/FA) in the mobile phase or use an end-capped column. Ensure the sample diluent is not strongly basic.
-
-
Problem: Ghost Peaks.
-
Cause: Contamination in the mobile phase, sample carryover from the previous injection, or late-eluting compounds from a prior run.
-
Solution: Use fresh, high-purity solvents. Implement a needle wash step in the autosampler method. Extend the gradient hold at high organic content to flush the column completely.
-
-
Problem: Shifting Retention Times.
-
Cause: Inconsistent column temperature, mobile phase composition drift, or column degradation.
-
Solution: Use a column oven for precise temperature control. Prepare fresh mobile phase daily. If the column is old, a guard column can extend its life, or it may need replacement.
-
Conclusion
This application note provides a robust framework for the HPLC analysis of reactions involving the versatile building block, this compound. By leveraging a systematic approach to method development based on the physicochemical properties of the analytes, researchers can confidently monitor reaction kinetics, assess product purity, and accelerate their research and development efforts. The provided protocols for general analysis and the specific case of reductive amination serve as validated starting points that can be adapted to a wide range of synthetic transformations.
References
- Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).Cheméo. [Link]
- Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.Semantic Scholar. [Link]
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.Organic Chemistry Frontiers (RSC Publishing). [Link]
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- 3-(Trifluoromethoxy)benzaldehyde.PubChem. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed Central (PMC). [Link]
- Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis
- Exploring 3-(Trifluoromethyl)
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.Refubium - Freie Universität Berlin. [Link]
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- C–N Bond-Forming Reactions: Reductive Amination.Myers Chem 115, Harvard University. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.PubMed Central (PMC) - NIH. [Link]
- Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][15]-Proton Shift Reaction.
- APPLICATION NOTES - HPLC.
- HPLC: Principle, Parts, Types, Uses, Diagram.Microbe Notes. [Link]
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. microbenotes.com [microbenotes.com]
- 13. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Document ID: TSG-F-TFMBA-001
Last Updated: January 8, 2026
This technical support guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. It is designed for researchers, chemists, and process development professionals aiming to enhance reaction yields, purity, and consistency.
Frequently Asked Questions (FAQs) & Optimization Strategies
Q1: What are the most viable synthetic routes for preparing this compound, and which is recommended for optimal yield?
A1: The synthesis of this aldehyde primarily involves the formylation of a 1-fluoro-3-(trifluoromethoxy)benzene precursor. Two common strategies are considered: Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack reaction) and Ortho-metalation/Formylation.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (typically formed from POCl₃ and DMF) to formylate an aromatic ring.[1][2][3][4] However, the starting material, 1-fluoro-3-(trifluoromethoxy)benzene, is highly electron-deficient. Both the fluorine and the trifluoromethoxy group are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution.[5] Consequently, this reaction often requires harsh conditions (high temperatures, extended reaction times) and typically results in low to moderate yields.
-
Directed Ortho-metalation / Lithiation-Formylation: This is a more powerful and regioselective method for functionalizing electron-poor or complex arenes.[6][7] However, direct deprotonation of 1-fluoro-3-(trifluoromethoxy)benzene with a strong base like n-BuLi or LDA would likely occur at the C2 position (between the two directing groups), leading to the incorrect isomer after quenching with a formylating agent like N,N-Dimethylformamide (DMF).
-
Recommended Route: Lithium-Halogen Exchange: The most reliable and high-yielding approach starts with a pre-functionalized precursor, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene . A lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using an organolithium reagent (like n-BuLi or s-BuLi) generates the aryllithium species specifically at the desired position. This intermediate is then quenched with an electrophilic formylating agent, such as DMF, to yield the target aldehyde. This method avoids the electronic and regiochemical challenges of the other routes.
Q2: I am attempting a lithiation-formylation route. What are the critical parameters to control for maximizing yield and minimizing side products?
A2: Success in a lithium-halogen exchange followed by formylation hinges on rigorous control of several key parameters.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Aryllithium intermediates are extremely reactive towards oxygen and moisture. Failure to maintain an inert atmosphere is a primary cause of low yields, leading to protonated starting material or oxidized byproducts. |
| Temperature | -78 °C to -70 °C | Lithium-halogen exchange is very fast, even at low temperatures. Maintaining cryogenic conditions is critical to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other electrophiles. |
| Organolithium Reagent | n-BuLi or s-BuLi (1.0 - 1.1 equiv) | n-Butyllithium is generally sufficient. Using a slight excess ensures complete consumption of the starting bromide. A large excess can lead to undesired side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | The solvent must be scrupulously dried. Trace water will quench the organolithium reagent and the aryllithium intermediate. |
| Formylating Agent | Anhydrous DMF (1.2 - 1.5 equiv) | DMF must be anhydrous. The reaction of the aryllithium with DMF forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. |
| Quenching | Saturated aq. NH₄Cl | A careful aqueous quench protonates any remaining organometallic species and initiates the hydrolysis of the intermediate to the final aldehyde product. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q3: My reaction yield is consistently low (<50%). What are the most probable causes?
A3: Low yields can stem from several factors. Use the following diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction yields.
Q4: After workup, my crude product shows a significant acidic impurity by pH test and on the TLC baseline. What is this impurity and how can I remove it?
A4: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, in this case, 3-fluoro-5-(trifluoromethoxy)benzoic acid. This can happen due to exposure to air, especially during workup or if the reaction was not fully quenched.
Removal Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash until no more gas evolves.
-
Wash the organic layer with water, followed by a wash with saturated brine to aid in phase separation.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes the acidic impurity, which is a common and necessary step before final purification.[8]
Q5: My purification by vacuum distillation is resulting in product decomposition or polymerization in the distillation flask. How can this be prevented?
A5: Aldehydes can be sensitive to prolonged heating. Decomposition or polymerization under distillation conditions is a known issue.[8]
Optimization & Prevention:
-
Reduce the Boiling Point: Use a high-quality vacuum pump to achieve a lower pressure, which will significantly reduce the required distillation temperature.
-
Minimize Heating Time: Use an appropriately sized heating mantle and flask to ensure efficient and even heating. Do not leave the material at high temperature for longer than necessary.
-
Use a Polymerization Inhibitor: Add a small amount (e.g., 100-200 ppm) of a non-volatile radical inhibitor like Butylated Hydroxytoluene (BHT) to the distillation flask before heating.[8]
-
Ensure Neutrality: The presence of trace acid or base can catalyze decomposition. Ensure the pre-distillation workup (as described in Q4) was performed thoroughly.
Experimental Protocols & Data
Protocol: Synthesis via Lithium-Halogen Exchange
Caption: Recommended workflow for the synthesis of this compound.
Physical & Spectroscopic Data
While this compound is a specialty chemical, data for the closely related 3-Fluoro-5-(trifluoromethyl)benzaldehyde provides a useful reference point.
| Property | Value for 3-Fluoro-5-(trifluoromethyl)benzaldehyde | Reference |
| CAS Number | 188815-30-7 | [9][10] |
| Molecular Formula | C₈H₄F₄O | [9][10] |
| Molecular Weight | 192.11 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | 175 °C (at 760 mmHg) | [9] |
| Density | ~1.376 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.45 | [9] |
Note: The boiling point and density of the target trifluoromethoxy compound may differ slightly from the trifluoromethyl analogue shown above.
Handling and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light and moisture to prevent oxidation and degradation.
References
- Chem-Impex International. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Zhang, Y., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. RSC Publishing.
- Ferreira, I., et al. (2023).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- National Institute of Standards and Technology (NIST). (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. In NIST Chemistry WebBook.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97.
- Riedel, S. H. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium, Freie Universität Berlin.
- Organic Chemistry Portal. (n.d.). Formylation.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- ResearchGate. (n.d.). Stability of trifluoromethoxide anion. [Scientific Diagram].
- ResearchGate. (2009). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum.
- MedchemExpress. (n.d.). 3-(Trifluoromethyl)benzaldehyde.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemdad Co. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- TCI EUROPE N.V. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis.
- Sigma-Aldrich. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97 188815-30-7.
- Changzhou Ditong Chemical Co.,Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde synthesis.
- Google Patents. (2019).
- Fengchen Group. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate.
- CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
- BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethoxy)benzaldehyde 95.
- PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde.
- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience, EPFL.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
Technical Support Center: Reactions of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when working with this compound?
A1: The most prevalent impurity is the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethoxy)benzoic acid . This is due to the susceptibility of the aldehyde functional group to air oxidation. The presence of this acidic impurity can often be detected by a lower than neutral pH of the crude product. Additionally, polymeric materials can form, especially with prolonged storage or upon heating in the presence of acidic or basic impurities.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the longevity and purity of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is also advisable to protect it from light and moisture. Proper storage is crucial to prevent oxidation to the carboxylic acid and potential polymerization.
Q3: I am planning a reaction that is sensitive to acidic impurities. How can I purify my this compound before use?
A3: If your starting material is suspected to contain the carboxylic acid impurity, a simple purification can be performed. Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated sodium bicarbonate solution until the cessation of CO2 evolution. Follow this with a wash with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. For higher purity, vacuum distillation can be employed, though care must be taken to avoid high temperatures that could induce decomposition or polymerization.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for side products that may arise in common reactions involving this compound.
Issue 1: Formation of 3-Fluoro-5-(trifluoromethoxy)benzoic Acid and 3-Fluoro-5-(trifluoromethoxy)benzyl Alcohol in Base-Catalyzed Reactions (Cannizzaro Reaction)
Scenario: You are attempting a reaction under basic conditions (e.g., a Wittig reaction with a strong base, or a condensation) and observe the formation of significant amounts of 3-fluoro-5-(trifluoromethoxy)benzoic acid and 3-fluoro-5-(trifluoromethoxy)benzyl alcohol.
Causality: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[2][3] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the primary alcohol.[2][4]
Troubleshooting and Mitigation:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to favor the desired reaction over the Cannizzaro reaction. For Wittig reactions, consider using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) instead of alkoxides.
-
Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Order of Addition: Add the aldehyde slowly to the reaction mixture containing the base and other reagents. This will keep the instantaneous concentration of the aldehyde low, reducing the likelihood of the bimolecular Cannizzaro reaction.
-
Crossed Cannizzaro Reaction: In some instances, a "sacrificial" aldehyde like formaldehyde can be used in a crossed Cannizzaro reaction. Formaldehyde is more readily oxidized, which would lead to the desired reduction of your valuable aldehyde to the alcohol, if that is the intended product.[4]
Experimental Protocol: Illustrative Cannizzaro Reaction
This protocol is for the intentional synthesis of the Cannizzaro products for characterization purposes.
-
In a round-bottom flask, dissolve this compound in a minimal amount of methanol.
-
Add a concentrated aqueous solution of potassium hydroxide (e.g., 11 M).
-
Stir the mixture vigorously at room temperature overnight. The reaction can be gently heated to accelerate the process, but this may lead to other side products.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether. The ether layer will contain the 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol .
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3-Fluoro-5-(trifluoromethoxy)benzoic acid .
-
The products can then be isolated and purified by standard techniques such as crystallization or chromatography.
Visualization of the Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro reaction.
Issue 2: Formation of Triphenylphosphine Oxide and E/Z Isomers in Wittig Reactions
Scenario: You are performing a Wittig reaction to synthesize an alkene from this compound and observe a significant amount of a white, crystalline solid that is difficult to separate from your product. You may also obtain a mixture of E and Z isomers of your desired alkene.
Causality: The formation of triphenylphosphine oxide is an inherent and unavoidable byproduct of the Wittig reaction, driving the reaction forward.[5] The stereochemical outcome (E/Z ratio) is dependent on the stability of the phosphorus ylide used.
Troubleshooting and Mitigation:
-
Removal of Triphenylphosphine Oxide: This byproduct is often removed by column chromatography on silica gel. Due to its polarity, it tends to have a lower Rf value than the desired alkene. Recrystallization can also be effective in some cases.
-
Controlling Stereoselectivity:
-
Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) generally favor the formation of the (E)-alkene.
-
Non-stabilized Ylides: Ylides without such stabilization (e.g., alkyl-substituted ylides) typically favor the (Z)-alkene.
-
Reaction Conditions: The choice of solvent and the presence of lithium salts can also influence the E/Z ratio. For example, performing the reaction in a non-polar solvent with salt-free ylides can increase the selectivity for the (Z)-alkene with non-stabilized ylides.
-
Experimental Protocol: General Wittig Reaction
-
Prepare the phosphonium salt by reacting triphenylphosphine with the appropriate alkyl halide.
-
Generate the ylide by deprotonating the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the ylide solution (typically to 0°C or -78°C) and slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualization of the Wittig Reaction Workflow
Caption: General workflow for a Wittig reaction.
Issue 3: Over-alkylation in Reductive Amination Reactions
Scenario: You are performing a reductive amination with a primary amine and this compound and observe the formation of a tertiary amine (dialkylation product) in addition to your desired secondary amine.
Causality: The initially formed secondary amine is also nucleophilic and can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to the tertiary amine. This is a common side reaction in reductive aminations.[6]
Troubleshooting and Mitigation:
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) to increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
-
Stepwise Procedure: A more controlled approach is a two-step procedure. First, form the imine by reacting the aldehyde and primary amine (often with a dehydrating agent or azeotropic removal of water). Then, in a separate step, reduce the isolated imine with a suitable reducing agent like sodium borohydride.[6]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective in minimizing over-alkylation in one-pot reductive aminations.[6][7]
Experimental Protocol: One-Pot Reductive Amination using STAB
-
In a round-bottom flask, dissolve this compound and the primary amine (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Purify the crude product by column chromatography.
Data Summary: Common Side Products and Their Characteristics
| Side Product | Formation Condition | Identification | Mitigation Strategy |
| 3-Fluoro-5-(trifluoromethoxy)benzoic acid | Air oxidation, strong base (Cannizzaro) | Acidic pH, characteristic spectroscopic signals | Store under inert gas, use non-nucleophilic base |
| 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol | Strong base (Cannizzaro), reduction | Characteristic spectroscopic signals | Avoid strong bases, control reaction conditions |
| Triphenylphosphine oxide | Wittig reaction | High melting point solid, polar | Column chromatography, recrystallization |
| E/Z Isomers | Wittig reaction | NMR spectroscopy, chromatography | Choice of stabilized or non-stabilized ylide |
| Dialkylated Amine | Reductive amination with primary amine | Mass spectrometry, NMR | Use excess primary amine, stepwise procedure |
| Polymeric materials | Heat, acid/base catalysis | Insoluble, viscous material | Use inhibitors (e.g., BHT) during distillation, avoid high temperatures |
References
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
- BenchChem. (2025). A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols. BenchChem.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Google Patents. (1939). Trifluoromethyl benzaldehydes.
- Wikipedia. (n.d.). Cannizzaro reaction.
- CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Myers, J. W. (n.d.). Chem 115.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde.
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- Watson, A. J. B., et al. (2013).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- American Chemical Society. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10]-Proton Shift Reaction.1 Scope and.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
- Who we serve. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate.
- ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis.
- Seven Chongqing Chemdad Co. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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- 7. chemimpex.com [chemimpex.com]
Technical Support Center: A Guide to the Stable Handling and Reaction of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive yet valuable synthetic intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to prevent its decomposition, ensuring the success and reproducibility of your experiments.
The unique structure of this compound, featuring two powerful electron-withdrawing groups (EWGs) at the meta positions, renders the carbonyl carbon exceptionally electrophilic. While this high reactivity is advantageous for many nucleophilic addition reactions, it also makes the molecule susceptible to several decomposition pathways if not handled with care.[1][2] This guide offers a structured approach to understanding and mitigating these stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level inquiries regarding the stability and handling of this compound.
Q1: Why is this compound so prone to decomposition? A1: The aldehyde's reactivity is dictated by the electrophilicity of its carbonyl carbon. The fluorine and trifluoromethoxy groups are strong electron-withdrawing groups that pull electron density away from the aromatic ring and, by extension, from the carbonyl group.[1] This severe electron deficiency makes the carbonyl carbon an extremely attractive target for nucleophiles, but also enhances its susceptibility to degradation pathways like oxidation, attack by strong bases, and self-condensation.
Q2: What are the primary visual or analytical signs of decomposition? A2: The most common signs of degradation include:
-
Color Change: A pure sample should be a colorless to almost colorless liquid.[3] The appearance of a yellow or brown tint often indicates the formation of polymeric or oxidation byproducts.
-
Increased Viscosity: Polymerization of the aldehyde can lead to a noticeable increase in viscosity, and in advanced stages, the formation of a waxy solid.[4]
-
Analytical Evidence: In analytical data (NMR, GC-MS), the appearance of a new singlet around 10 ppm in the 1H NMR may indicate an impurity, while the most common byproduct, 3-fluoro-5-(trifluoromethoxy)benzoic acid, can be readily identified by its characteristic broad acid peak and a shift in the carbonyl signal in 13C NMR.
Q3: How should I properly store this reagent to ensure its longevity? A3: Proper storage is the first and most critical step in preventing decomposition. The compound is air-sensitive.[5][6] To maximize shelf-life, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[6][7][8] For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of potential side reactions.[7][8] Always store it away from incompatible materials like strong acids, bases, and oxidizing agents.[5]
Q4: What general reaction conditions should I absolutely avoid? A4: As a rule of thumb, avoid:
-
Strong Aqueous Bases: These conditions can readily induce the Cannizzaro reaction, a disproportionation reaction that will yield the corresponding alcohol and carboxylic acid.[1]
-
High Temperatures: Thermal decomposition can occur at elevated temperatures, potentially generating hazardous gases like hydrogen fluoride.[5][9][10] If distillation is necessary, it should be performed under a high vacuum to lower the boiling point.[4]
-
Prolonged Exposure to Air: The aldehyde group is highly susceptible to air oxidation, which forms the corresponding benzoic acid.[4]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a direct, problem-solving approach to issues encountered during reactions.
| Issue Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Low yield of desired product with a significant amount of a crystalline, acidic byproduct isolated. | Air Oxidation. The highly activated aldehyde is readily oxidized to 3-fluoro-5-(trifluoromethoxy)benzoic acid, especially if the reaction is run for an extended period or at elevated temperatures.[4] | 1. Use Anhydrous & Degassed Solvents: Remove dissolved oxygen by sparging with an inert gas (Ar or N₂) for 15-30 minutes prior to use. 2. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using Schlenk line or glovebox techniques. 3. Purify Before Use: If the starting material is old, wash it with a saturated NaHCO₃ solution to remove acidic impurities before the reaction (See Protocol 1). |
| Reaction mixture immediately turns dark brown or black upon addition of a strong base (e.g., n-BuLi, LDA, Grignard reagent). | Base-Catalyzed Decomposition/Polymerization. The extreme electrophilicity of the carbonyl carbon can lead to rapid, uncontrolled reactions with strong, non-sterically hindered bases, resulting in polymerization or decomposition.[5] | 1. Lower the Temperature: Perform the base addition at very low temperatures (e.g., -78 °C using a dry ice/acetone bath). This slows the kinetics of decomposition, allowing the desired reaction to proceed selectively. 2. Slow Addition: Add the base dropwise via a syringe pump over an extended period to avoid localized high concentrations of the nucleophile. 3. Consider a Milder Base: If the reaction allows, explore weaker or more sterically hindered bases (e.g., K₂CO₃, Et₃N, or DBU) that are less likely to induce decomposition. |
| NMR analysis shows a 1:1 mixture of 3-fluoro-5-(trifluoromethoxy)benzyl alcohol and 3-fluoro-5-(trifluoromethoxy)benzoic acid, in addition to unreacted starting material. | Cannizzaro Reaction. This is a classic disproportionation reaction for non-enolizable aldehydes under basic conditions. The high electrophilicity of this specific aldehyde makes it particularly susceptible.[1] | 1. Avoid Aqueous Hydroxides: Do not use NaOH, KOH, or other strong aqueous bases. 2. Use Non-Nucleophilic Bases: For reactions requiring a base but not a nucleophile (e.g., deprotonations), use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) under strictly anhydrous conditions. 3. Control pH During Workup: Ensure that the aqueous workup is either neutral or acidic to prevent base-induced disproportionation in the separatory funnel. |
| The starting material in the bottle appears viscous, has solidified, or is difficult to pipette. | Aldol Condensation/Polymerization. Trace amounts of acidic or basic impurities on the container surface or introduced during previous use can catalyze self-condensation or polymerization over time.[4] | 1. Verify Storage Conditions: Ensure the reagent has been stored properly under an inert atmosphere and refrigerated. 2. Attempt Purification: The monomer can sometimes be recovered via vacuum distillation. However, this should be done with caution to avoid charring. It is often more practical to purchase a fresh bottle. 3. Prevention: Use a clean, oven-dried syringe or cannula for every withdrawal from the reagent bottle and immediately backfill with inert gas. |
Section 3: Recommended Protocols & Best Practices
Adherence to validated protocols is essential for reproducible results.
Protocol 1: Pre-Reaction Purification of the Aldehyde
This protocol is recommended if the aldehyde has been stored for an extended period or if the presence of the corresponding carboxylic acid is suspected.
-
Preparation: Place the potentially impure aldehyde in a separatory funnel and dissolve it in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acid Removal: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves from the neutralization of the acidic impurity. Continue until no more gas evolution is observed.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with an equal volume of deionized water and then saturated brine solution to remove residual salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting purified aldehyde should be used immediately or stored under an inert atmosphere.
Protocol 2: General Inert Atmosphere Reaction Setup
This workflow minimizes exposure to atmospheric oxygen and moisture.
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
System Assembly: Assemble the reaction flask with a condenser (if needed), stir bar, and septa while flushing with dry argon or nitrogen.
-
Reagent Transfer: Transfer anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or a double-tipped cannula under a positive pressure of inert gas. Solid reagents should be added quickly against a counter-flow of inert gas.
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system connected to the top of the condenser.
-
Monitoring: Take aliquots for reaction monitoring (TLC, GC-MS) using a syringe through the septum, ensuring the system is immediately re-flushed with inert gas.
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving common issues related to the decomposition of this compound.
Caption: Troubleshooting workflow for reactions.
Diagram 2: Safe Handling and Reaction Workflow
This diagram outlines the critical steps from reagent receipt to reaction completion to ensure the stability of the aldehyde.
Caption: Recommended workflow for stable handling.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.).
- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Chem-Impex.
- Synquest Labs. (2022). 3-Methyl-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet. Synquest Labs.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 3-(trifluoromethyl)-. Fisher Scientific.
- BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
- Apollo Scientific. (2023). 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet. Apollo Scientific.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.
- PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. J Am Chem Soc.
- Filo. (2025). Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO ... Filo.
- Sarthaks eConnect. (2019). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?. Sarthaks eConnect.
- Synquest Labs. (n.d.). 3-(Trifluoromethoxy)benzaldehyde Safety Data Sheet. Synquest Labs.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). Cheméo.
- ChemicalBook. (2025). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE - Safety Data Sheet. ChemicalBook.
- Chongqing Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- ChemicalBook. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 188815-30-7. ChemicalBook.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information.
Sources
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- 9. fishersci.com [fishersci.com]
- 10. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Improving Reaction Selectivity with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into troubleshooting common selectivity issues and provide answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to enhance the success of your experiments.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. These groups significantly influence the reactivity of the aromatic ring and the aldehyde functional group, which can present challenges in achieving desired reaction selectivity.
Electronic and Steric Effects at Play
The key to mastering reactions with this compound lies in understanding the interplay of the following effects:
-
Inductive Effects (-I): Both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing due to the high electronegativity of fluorine.[2][3] This deactivates the benzene ring towards electrophilic aromatic substitution and increases the electrophilicity of the aldehyde's carbonyl carbon.
-
Mesomeric (Resonance) Effects (+M): The fluorine atom can donate a lone pair of electrons to the aromatic ring, which can partially offset its inductive withdrawal.[4] However, the trifluoromethoxy group's oxygen lone pairs are less available for donation due to the strong electron-withdrawing nature of the adjacent CF3 group.[5]
-
Directing Effects: For electrophilic aromatic substitution, the fluorine atom is an ortho, para-director, while the trifluoromethoxy group is also considered a para-directing substituent.[4][5] The aldehyde group is a meta-director. The combination of these directing effects dictates the position of incoming electrophiles.
-
Steric Hindrance: The trifluoromethoxy group is bulkier than the fluorine atom, which can influence the accessibility of adjacent positions on the ring.[2]
This intricate balance of electronic and steric factors governs the outcome of various reactions. The following sections will address specific challenges and provide actionable solutions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting a nitration reaction on this compound and obtaining a mixture of isomers. How can I improve the selectivity for a single product?
Answer:
Achieving high regioselectivity in electrophilic aromatic substitution on this substrate requires careful consideration of the directing effects of the three substituents. The aldehyde is a deactivating meta-director, while the fluorine and trifluoromethoxy groups are deactivating ortho, para-directors.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for improving regioselectivity.
Detailed Protocol for Selective Nitration:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Causality: Lowering the temperature and using a milder nitrating agent system helps to favor the formation of the thermodynamically more stable product, which in this case is predicted to be substitution at the 2-position, influenced by the combined directing effects.
Issue 2: Low Yields in Nucleophilic Addition to the Aldehyde
Question: I am performing a Grignard reaction with this compound and observing low yields of the desired secondary alcohol. What could be the issue?
Answer:
The strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, this increased reactivity can also lead to side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Enolization of the Aldehyde | The protons on the carbon adjacent to the carbonyl group (if present) can be acidic, leading to deprotonation by the strongly basic Grignard reagent and formation of an enolate. | Use a less basic organometallic reagent, such as an organolithium or organocuprate reagent. |
| Reduction of the Aldehyde | If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol. | Choose a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| Steric Hindrance | The substituents on the aromatic ring may sterically hinder the approach of a bulky Grignard reagent. | Use a less sterically demanding nucleophile or consider using a Barbier-type reaction. |
| Reaction with Substituents | While unlikely with fluoro and trifluoromethoxy groups, highly reactive organometallics could potentially interact with these substituents under harsh conditions. | Maintain low reaction temperatures (-78 °C) and add the organometallic reagent slowly. |
Experimental Protocol for an Optimized Grignard Reaction:
-
Preparation: Under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, maintaining the low temperature.
-
Reaction and Quenching: Stir the reaction at -78 °C for the appropriate time (monitor by TLC), then quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, wash, dry, and purify as needed.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in Wittig reactions? Are there any special considerations?
A1: Yes, this aldehyde is an excellent substrate for Wittig reactions. The electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, often leading to faster reaction times. However, the choice of the ylide is crucial for controlling the stereoselectivity (E/Z) of the resulting alkene. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer.
Q2: How do the fluoro and trifluoromethoxy groups affect the oxidation of the aldehyde to a carboxylic acid?
A2: The electron-withdrawing nature of the substituents makes the aldehyde more susceptible to oxidation. Standard oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) will readily convert the aldehyde to the corresponding benzoic acid. Milder reagents like silver oxide (Tollens' reagent) can also be effective. It is important to note that aromatic aldehydes are generally less reactive towards weaker oxidizing agents like Fehling's solution compared to aliphatic aldehydes.[6]
Q3: Are there any known incompatibilities or hazardous reactions associated with this compound?
A3: this compound is a stable compound under normal laboratory conditions. However, like most aldehydes, it can undergo auto-oxidation upon prolonged exposure to air. It is advisable to store it under an inert atmosphere and in a cool, dark place. It is incompatible with strong oxidizing agents and strong bases. Always consult the Safety Data Sheet (SDS) before use.
Q4: Can this compound be used in transition-metal-catalyzed cross-coupling reactions?
A4: While the aldehyde itself is not typically a direct participant in cross-coupling reactions, the aromatic ring can be functionalized prior to or after reactions involving the aldehyde. For instance, if a bromo or iodo substituent were also present on the ring, it could undergo Suzuki, Heck, or other cross-coupling reactions. The electronic nature of the existing substituents would influence the reactivity of the C-X bond.
Visualization of Key Concepts
Caption: Interplay of functional group and substituent effects.
This technical guide provides a foundational understanding and practical solutions for improving the selectivity of reactions involving this compound. For more complex challenges, consulting the primary literature and considering computational studies to predict reactivity can be valuable next steps.
References
- Homework.Study.com. Explain why the trifluoromethyl (CF_3)
- NIH. Synthesis of Trifluoromethoxylated (Hetero)
- Chemistry LibreTexts. 7.5: Directing Effects. [Link]
- Wikipedia.
- NIH.
- Quora. Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?. [Link]
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- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Technical Support Center: A Troubleshooting Guide for Witt-ig Reactions with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to our dedicated technical support portal for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for the Wittig reaction, specifically focusing on the challenging, electron-deficient substrate, 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Our aim is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to resolve issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound not working or giving a low yield?
A1: Several factors can contribute to low yields with this specific substrate. The primary reason often lies in the stability and reactivity of the phosphonium ylide used. The aldehyde itself, this compound, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the fluorine and trifluoromethoxy groups.[1][2] This high reactivity can sometimes lead to side reactions if the ylide is not generated cleanly or if it is unstable. Common culprits for low yield include:
-
Inefficient Ylide Formation: The base may be old, not strong enough for the specific phosphonium salt, or moisture may have quenched the base or the ylide.
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly after generation.
-
Side Reactions: The highly electrophilic nature of the aldehyde can promote side reactions, such as Cannizzaro-type reactions if the base is not fully consumed before the aldehyde is added.
-
Difficult Product Isolation: The primary byproduct, triphenylphosphine oxide (TPPO), can be notoriously difficult to separate from the desired alkene, leading to perceived low yields upon purification.[3][4]
Q2: What is a "stabilized" versus a "non-stabilized" ylide, and which should I use for my reaction?
A2: The choice of ylide is critical as it dictates the stereochemical outcome of the reaction.[5][6]
-
Stabilized Ylides: These contain an electron-withdrawing group (EWG) like an ester (-CO₂R) or ketone (-COR) adjacent to the carbanion. This delocalizes the negative charge, making the ylide more stable and less reactive.[7] Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene .[5][6]
-
Non-stabilized Ylides: These have alkyl or simple aryl groups attached to the carbanion. They are much more reactive and typically yield the kinetically favored (Z)-alkene .[5][6]
-
Semi-stabilized Ylides: Ylides with an aryl group (like a benzyl group) fall in between and often give poor selectivity, resulting in a mixture of (E) and (Z)-isomers.[6]
For this compound, your choice depends on the desired stereoisomer of your final product.
Q3: My reaction gives a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity is a common challenge.
-
For (E)-alkenes: Using a stabilized ylide is the most straightforward approach.[5] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice that strongly favors (E)-alkene formation and offers easier purification.[8][9]
-
For (Z)-alkenes: Use a non-stabilized ylide under salt-free conditions (e.g., using a sodium base like NaHMDS instead of a lithium base like n-BuLi).[6][7] The presence of lithium salts can sometimes decrease Z-selectivity.[5]
Q4: I see a lot of white precipitate in my crude product that isn't my desired alkene. What is it and how do I remove it?
A4: This is almost certainly triphenylphosphine oxide (TPPO), the ubiquitous byproduct of the Wittig reaction.[4] Its removal is a critical and often frustrating step. Standard column chromatography can be challenging due to its polarity, which is often similar to that of the product. Several strategies exist for its removal, which are detailed in the troubleshooting section below.[3][10][11]
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: No Reaction or Trace Conversion
"I've mixed my aldehyde and ylide, but TLC/LC-MS analysis shows only starting materials."
This issue almost always points to a problem with the ylide.
-
Plausible Cause 1: Ineffective Deprotonation. The phosphonium salt was not successfully converted to the ylide.
-
Scientific Rationale: The pKa of the α-proton on a typical alkyltriphenylphosphonium salt is high, requiring a very strong base for deprotonation.[7] Moisture is detrimental as it will quench common organolithium bases or sodium hydride.
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents (THF is common).[12]
-
Verify Base Strength and Quality: Use a fresh bottle of strong base. For non-stabilized ylides, n-butyllithium (n-BuLi) or sodium hydride (NaH) are standard.[13] For stabilized ylides, weaker bases like sodium methoxide (NaOMe) or even sodium bicarbonate in some cases can suffice.[13][14]
-
Confirm Ylide Formation: After adding the base to the phosphonium salt slurry, a distinct color change (often to deep yellow, orange, or red) should occur, indicating ylide formation. If no color change is observed, the base is likely inactive.
-
-
-
Plausible Cause 2: Ylide Decomposition. The ylide formed but decomposed before the aldehyde was added.
-
Scientific Rationale: Non-stabilized ylides are particularly sensitive to air and moisture and have limited thermal stability.
-
Solutions & Protocols:
-
In Situ Generation: Generate the ylide and use it immediately. A common procedure is to form the ylide at 0 °C or room temperature, then cool the reaction mixture (e.g., to -78 °C or 0 °C) before adding the aldehyde dropwise.[15]
-
Generate in the Presence of Aldehyde: For particularly unstable ylides, it can be beneficial to add the base to a mixture of the phosphonium salt and the aldehyde. This is more common in one-pot procedures with weaker bases.[13]
-
-
Problem 2: Low Product Yield After Workup
"The reaction appeared to work by TLC, but after purification, my isolated yield is very low."
This common problem often points to issues during purification, specifically with the removal of triphenylphosphine oxide (TPPO).
-
Plausible Cause: Co-elution with Triphenylphosphine Oxide (TPPO).
-
Scientific Rationale: TPPO is a polar, often crystalline solid that can be difficult to separate from alkene products of similar polarity by standard silica gel chromatography.[4]
-
Solutions & Protocols:
-
Pre-Chromatography Precipitation: This is the most effective strategy. After the reaction, quench and perform an aqueous workup. Concentrate the organic layer to obtain the crude mixture. Dissolve this crude material in a minimal amount of a solvent like dichloromethane or diethyl ether, then add a large excess of a non-polar solvent like hexanes or pentane while stirring vigorously. Cooling the mixture in an ice bath will often cause the TPPO to precipitate, allowing it to be removed by filtration.[3][10]
-
Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a solvent like ethanol to the crude mixture can precipitate a TPPO-metal complex, which can be filtered off.[11]
-
-
Caption: A decision tree for troubleshooting low Wittig reaction yields.
Problem 3: Unexpected Side Products are Formed
"I'm seeing multiple spots on my TLC plate that are not starting material or the desired product."
The highly activated nature of this compound can make it susceptible to side reactions.
-
Plausible Cause 1: Aldehyde Self-Condensation.
-
Scientific Rationale: If the aldehyde is exposed to unreacted strong base (especially alkoxides), it can undergo reactions like the Cannizzaro reaction (for non-enolizable aldehydes) or aldol condensation (if enolizable protons are present, which is not the case here).
-
Solution: Ensure the ylide formation is complete before adding the aldehyde. Alternatively, add the base slowly to the phosphonium salt so it is consumed as it is added.
-
-
Plausible Cause 2: Ylide Reacts with Itself or Solvent.
-
Scientific Rationale: Some ylides can undergo side reactions, especially if they possess other functional groups. Deprotonation of the solvent (e.g., THF) by a very strong base like n-BuLi can also occur, leading to undesired byproducts.
-
Solution: Maintain appropriate temperatures. Ylide formation is often done at 0 °C, and the subsequent reaction with the aldehyde at a lower temperature (-78 °C to 0 °C) to minimize side reactions.[15]
-
Experimental Protocols
The following protocols are adapted from established procedures for analogous electron-deficient aromatic aldehydes and should serve as an excellent starting point for your experiments with this compound.[16]
Protocol 1: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol is designed for the synthesis of an α,β-unsaturated ester, which typically yields the (E)-isomer with high selectivity.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide, commercially available)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
In a separate flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.1 - 1.2 eq) in anhydrous DCM.
-
Add the ylide solution dropwise to the aldehyde solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using the TPPO removal techniques described above, followed by column chromatography if necessary.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| This compound | 1.0 | Electrophile | Ensure purity and dryness. |
| Ethyl (triphenylphosphoranylidene)acetate | 1.1 - 1.2 | Nucleophile (Stabilized Ylide) | Use a slight excess to ensure full conversion. |
| Anhydrous Solvent (DCM or THF) | - | Reaction Medium | Must be dry to prevent ylide quenching. |
| Base (e.g., NaH, n-BuLi) | 1.1 | Ylide Generation (if not pre-formed) | Must be strong enough for the chosen phosphonium salt. |
Protocol 2: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide for the synthesis of a (Z)-alkene. Strict anhydrous and inert techniques are mandatory.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide salt (1.1 eq).
-
Add anhydrous THF to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaHMDS as a 1M solution in THF, 1.05 eq) dropwise. Stir for 30-60 minutes at 0 °C. A deep color should develop.
-
Cool the resulting ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours or until completion by TLC.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with a standard aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), drying, and purification as described previously.
Mechanism and Key Intermediates
The modern understanding of the Wittig reaction, particularly under salt-free conditions, proceeds through a concerted [2+2] cycloaddition mechanism.[17]
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
A Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For many applications, especially when the desired product is an (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction.[8]
Key Advantages:
-
High (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-isomer, particularly with aldehydes.[8]
-
Easier Purification: The byproduct is a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction, completely avoiding the problematic TPPO separation.[9]
-
Higher Reactivity: The phosphonate carbanions used are generally more nucleophilic than their phosphonium ylide counterparts, often leading to better reactivity with hindered or less reactive carbonyls.[8]
This makes the HWE reaction a highly recommended first choice for synthesizing (E)-alkenes from this compound.
References
- Patil, S. D., et al. (2021).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Toma, L., et al. (2015). Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. [Link]
- Patil, S. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (2019).
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
- ResearchGate. (n.d.). Dissection of the Mechanism of the Wittig Reaction. [Link]
- OpenBU. (2012). Wittig Reaction. [Link]
- O'Brien, C. J., & Tellez, J. L. (2014). The modern interpretation of the Wittig reaction mechanism. SciSpace. [Link]
- Xu, C., et al. (2006). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
- ResearchGate. (2025).
- The Organic Chemist. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
- Fiveable. (n.d.). Phosphonium Ylides Definition. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
- Royal Society of Chemistry. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- Wikipedia. (n.d.). Ylide. [Link]
- PubMed Central (PMC). (2025).
- Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- YouTube. (2022). The Wittig Reaction. [Link]
- ACS Publications. (2021).
- ScienceDirect. (2025).
- Chemistry LibreTexts. (2023). Reactions of Ylides. [Link]
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
- ACS Publications. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming low yields in the reductive amination of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Technical Support Center: Reductive Amination of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are working with the reductive amination of this compound. This particular substrate presents unique challenges due to the strong electron-withdrawing nature of its substituents, which significantly influences reactivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome low yields and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction has stalled. TLC/LCMS analysis shows a significant amount of unreacted this compound. What are the likely causes and solutions?
Answer:
This is a common issue stemming from inefficient imine or iminium ion formation. The reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction.[1][2] A stall at the starting material stage points to a problem in the first step.
Causality: The aldehyde you are using is highly electron-deficient due to the inductive effects (-I) of both the fluorine and trifluoromethoxy groups.[3] While this makes the carbonyl carbon highly electrophilic and seemingly reactive, the overall equilibrium of imine formation is highly sensitive to pH and water content.
-
Insufficient Acid Catalysis: Imine formation is catalyzed by acid, which protonates the carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic, shutting down the reaction.[4]
-
Presence of Water: Imine formation is a condensation reaction that releases water.[1] According to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the starting materials, preventing the reaction from proceeding.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for unreacted aldehyde.
Recommended Actions:
-
Introduce a Mild Acid Catalyst: Add 0.5–1.0 equivalents of glacial acetic acid to your reaction mixture. Acetic acid is an effective catalyst for imine formation and is compatible with common reducing agents like sodium triacetoxyborohydride (STAB).[5]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCE, DCM, THF) and consider adding a dehydrating agent.[6][7] Activated 4 Å molecular sieves are an excellent choice as they are non-reactive and efficiently sequester the water formed during the reaction.
-
Pre-form the Imine: For particularly stubborn reactions, consider a two-step procedure. First, form the imine by reacting the aldehyde and amine in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH), using a Dean-Stark apparatus to remove water azeotropically. Once imine formation is complete (monitored by TLC or ¹H NMR), the crude imine can be dissolved in a suitable solvent and reduced.[1]
Question 2: I'm observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I improve selectivity?
Answer:
The formation of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol indicates that your reducing agent is reacting with the aldehyde starting material faster than, or concurrent with, the imine intermediate. This is a problem of chemoselectivity.
Causality: This issue arises from using a reducing agent that is too powerful or under conditions that favor aldehyde reduction over imine reduction.
-
Highly Reactive Reducing Agent: Reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially highly electrophilic ones like yours.[7] If imine formation is slow, the direct reduction of the aldehyde will be a significant competing pathway.
-
Incorrect pH: While acid catalyzes imine formation, some reducing agents, like sodium cyanoborohydride (NaBH₃CN), become more aggressive towards carbonyls at lower pH (3-4).[8]
Solutions: The key is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the neutral aldehyde.
| Reducing Agent | Typical Solvent | Key Characteristics | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | DCE, DCM, THF | Highly Recommended. Mild and selective for iminium ions. Tolerates weak acids like AcOH. The steric bulk and electron-withdrawing acetoxy groups temper its reactivity.[2][5][9] | Abdel-Magid, A. F., et al. J. Org. Chem. (1996) |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Good selectivity at pH 6-7. Less selective at lower pH. Caution: Can generate toxic HCN gas during acidic workup. | Borch, R. F., et al. J. Am. Chem. Soc. (1971) |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Not Recommended for one-pot. Reduces aldehydes and ketones quickly. Only suitable if the imine is pre-formed and isolated.[7] | N/A |
Recommended Protocol (One-Pot STAB Method): This protocol is designed to maximize the formation of the desired amine while minimizing aldehyde reduction.
-
To a stirred solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. An exotherm may be observed.
-
Monitor the reaction by TLC or LCMS until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc), dry, and purify.
Frequently Asked Questions (FAQs)
Q: How do the fluoro- and trifluoromethoxy- groups specifically impact this reaction?
A: Both groups are strongly electron-withdrawing, which has a dual effect on the reaction mechanism.
Caption: Dual electronic effects on the reductive amination process.
-
Activation of the Carbonyl: The electron-withdrawing groups (EWGs) pull electron density from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This makes the carbon atom significantly more electrophilic and highly susceptible to nucleophilic attack by the amine, which is favorable for the initial step of imine formation.[3]
-
Destabilization of the Imine/Iminium Intermediate: The same EWGs that activate the aldehyde also destabilize the resulting iminium ion intermediate. This makes the C=N bond more prone to hydrolysis, pushing the equilibrium back to the starting materials, especially if water is present.[10] This is the primary reason why careful control of reaction conditions (pH, anhydrous environment) is critical for this specific substrate.
Q: What is the optimal pH range for this reaction?
A: The optimal pH is a delicate balance. For most reductive aminations using agents like STAB or NaBH₃CN, a weakly acidic pH range of 4.5 to 6 is ideal.[4][11]
-
Below pH 4: The amine starting material becomes extensively protonated to its non-nucleophilic ammonium salt, which dramatically slows or stops imine formation.
-
Above pH 7: The concentration of the iminium ion, which is the species that is actually reduced by the hydride reagent, is too low.[8] Additionally, the rate of imine formation from the hemiaminal intermediate is slow without acid catalysis.
Q: Can I use a different solvent?
A: Yes, but the choice is important. 1,2-Dichloroethane (DCE) is often the preferred solvent for STAB-mediated reactions.[5] However, other aprotic solvents can be effective.
-
Good Alternatives: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane.[7]
-
Use with Caution: Protic solvents like methanol (MeOH) or ethanol (EtOH) can participate in the reaction, potentially leading to side products or reducing the efficacy of water-sensitive reagents like STAB.[7] They are more commonly used with NaBH₃CN, which is stable in these solvents.
References
- The Unseen Influence: How Electron-Withdrawing Effects Modulate the Reactivity of Sodium Triacetoxyborohydride. Benchchem.
- Reductive Amin
- Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Acme Organics.
- Reductive amin
- Optimizing Reductive Amination: A Guide for Chemical Procurement. Acme Organics.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Chem-Impex.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Hughes, T. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30131–30141.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- Borch Reductive Amination.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Hughes, T. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- (A) Optimal pH for reductive amination; (B) Optimal temperature for...
- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. Benchchem.
- Question about reductive amin
- Reductive Amin
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Managing Impurities in 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals, making its purity paramount.[1][2]
This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound, and what are the expected impurities?
The most prevalent and scalable method for synthesizing this compound is through the formylation of 1-fluoro-3-(trifluoromethoxy)benzene. Several formylation methods exist, with the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent being the most common.[3][4][5]
Common Synthetic Routes & Potential Impurities:
| Synthetic Route | Key Reagents | Common Impurities |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Unreacted starting material, regioisomers, di-formylated products, hydrolysis byproducts.[6][7][8] |
| Ortho-lithiation | n-BuLi or LDA, DMF | Unreacted starting material, regioisomers, products from premature quenching, benzylic lithiation byproducts.[4][9] |
The choice of route often depends on the desired scale, available equipment, and safety considerations.
Q2: I am observing a significant amount of unreacted 1-fluoro-3-(trifluoromethoxy)benzene in my crude product after a Vilsmeier-Haack reaction. What could be the cause?
Incomplete conversion in a Vilsmeier-Haack reaction is a common issue and can often be attributed to several factors:
-
Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent (formed from DMF and POCl₃) is critical.[5] An insufficient amount will lead to incomplete formylation.
-
Low Reaction Temperature: The formylation of moderately activated rings like 1-fluoro-3-(trifluoromethoxy)benzene may require higher temperatures to proceed at a reasonable rate.[7]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present will consume the reagent and inhibit the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
-
Optimize Reagent Stoichiometry: Gradually increase the equivalents of POCl₃ and DMF. A 1.5 to 2.0 molar excess of the Vilsmeier reagent relative to the starting material is a good starting point.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 50-60 °C) and monitor the progress by TLC or GC.
Q3: My product contains an isomeric impurity. How can I identify and minimize its formation during an ortho-lithiation?
The formation of regioisomers during ortho-lithiation is typically due to competing directing effects of the substituents on the aromatic ring. In the case of 1-fluoro-3-(trifluoromethoxy)benzene, both the fluorine and the trifluoromethoxy group can direct lithiation.
Understanding the Directing Effects:
-
Fluorine: A strong ortho-directing group in lithiation reactions.[10]
-
Trifluoromethoxy (-OCF₃): Also an ortho-directing group, though its influence can be affected by steric hindrance.[11]
The desired product, this compound, results from lithiation at the C2 position, directed by the fluorine atom. An isomeric impurity would arise from lithiation at the C4 position, directed by the trifluoromethoxy group.
Minimizing Isomer Formation:
-
Choice of Base: The choice of the organolithium base can influence regioselectivity. For sterically hindered positions, a less bulky base like n-butyllithium may be preferred over s-butyllithium or t-butyllithium.
-
Temperature Control: Lithiation reactions are highly temperature-sensitive. Maintaining a low temperature (typically -78 °C) is crucial to prevent isomerization and side reactions.[12]
-
Solvent Effects: The coordinating ability of the solvent can impact the aggregation state of the organolithium reagent and, consequently, its reactivity and selectivity. Tetrahydrofuran (THF) is a common choice.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the desired reaction pathway and the potential for isomeric impurity formation during the ortho-lithiation of 1-fluoro-3-(trifluoromethoxy)benzene.
Caption: Ortho-lithiation pathways of 1-fluoro-3-(trifluoromethoxy)benzene.
Q4: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
When standard silica gel chromatography fails to provide adequate separation, several alternative purification strategies can be employed:
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. A solvent screen is necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to flash chromatography.
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with significantly different physical properties, making it easier to separate. For example, if the impurity is an aldehyde, it could potentially be selectively oxidized or reduced.
Q5: What analytical techniques are best suited for monitoring the reaction and assessing the final purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
Recommended Analytical Methods:
| Technique | Application |
| Gas Chromatography (GC) | Ideal for monitoring reaction progress and assessing the purity of the final product due to its volatility.[1] |
| High-Performance Liquid Chromatography (HPLC) | Useful for purity assessment, especially for less volatile impurities. A reverse-phase C18 or a phenyl-hexyl column with a water/acetonitrile gradient is a good starting point.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Essential for structural confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Mass Spectrometry (MS) | Provides molecular weight information for the product and any impurities, aiding in their identification.[13] |
Experimental Protocols
Protocol 1: GC-MS Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Troubleshooting Workflow for Impurity Identification
This workflow outlines a systematic approach to identifying and addressing unknown impurities.
Caption: A systematic workflow for troubleshooting impurities.
References
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Name-Reaction.com. (2025). Vilsmeier-Haack reaction.
- Wikipedia. (2023, December 1). Formylation.
- Seven Chongqing Chemdad Co. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
- CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
- Organic-Chemistry.org. (n.d.). Formylation - Common Conditions.
- Wakselman, C., & Tordeux, M. (2009). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 14(11), 4529–4540. [Link]
- Purechemistry. (2023, April 9). Aromatic formylation reaction.
- Autech. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate.
- Wikipedia. (2023, October 29). Duff reaction.
- Chinachemnet. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.
- Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 31(9), 1005–1009. [Link]
- Welbes, K., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 7, 1643–1648. [Link]
- Deiters, E., et al. (2011). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 65(4), 238–242. [Link]
- Snieckus, V. (n.d.). Directed (ortho) Metallation.
- Beier, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges you may encounter.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The fluorine atom and the trifluoromethoxy group are both strongly electron-withdrawing, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced reactivity is a double-edged sword; while it can facilitate desired transformations, it can also open pathways to unexpected side reactions. This guide will focus on the most probable unexpected byproducts and their characterization.
II. Troubleshooting Guide & FAQs
FAQ 1: I performed a reaction under strong basic conditions and obtained two unexpected products alongside my desired product. What are they likely to be?
Short Answer: You have likely observed the products of a Cannizzaro reaction: 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol and 3-Fluoro-5-(trifluoromethoxy)benzoic acid.
In-Depth Explanation:
This compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH)[1][2]. This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid[1][3]. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups accelerates this reaction[4].
Reaction Scheme:
Caption: The Cannizzaro disproportionation of this compound.
Troubleshooting and Characterization Protocol:
-
Initial Assessment: If your reaction was performed at a high concentration of a strong base, the Cannizzaro reaction is a high probability.
-
Work-up:
-
Acidify the reaction mixture to a pH of ~2 with an acid like 1M HCl. This will protonate the carboxylate salt, making the benzoic acid derivative extractable into an organic solvent.
-
Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
-
Separation: The alcohol and carboxylic acid products will have different polarities and can be separated by column chromatography on silica gel. A gradient elution, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity, should effectively separate the two compounds.
-
Characterization:
-
TLC Analysis: Spot the crude reaction mixture against the starting material. You should observe two new spots. The alcohol will likely have a slightly higher Rf than the more polar carboxylic acid.
-
NMR Spectroscopy:
-
¹H NMR of Alcohol: Look for a characteristic singlet for the benzylic protons (-CH₂OH) around 4.7 ppm. The aromatic protons will show a distinct splitting pattern.
-
¹H NMR of Carboxylic Acid: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm). The aromatic proton signals will be shifted downfield compared to the starting aldehyde.
-
¹⁹F NMR: This is crucial for confirming the integrity of the fluorine-containing groups. You should observe two distinct signals: one for the aromatic fluorine and a singlet for the -OCF₃ group. The chemical shifts should be compared to the starting material to ensure no unexpected transformations of these groups have occurred.
-
-
Mass Spectrometry: Obtain the mass spectrum of each isolated product to confirm their molecular weights.
-
Data Summary Table:
| Compound | Expected ¹H NMR Signals (ppm) | Expected Molecular Ion (m/z) |
| 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol | ~4.7 (s, 2H, -CH₂OH), aromatic protons | [M]+ ~210.04 |
| 3-Fluoro-5-(trifluoromethoxy)benzoic acid | >10 (br s, 1H, -COOH), aromatic protons | [M]+ ~224.02 |
FAQ 2: My reaction was conducted with a strong nucleophile in a protic solvent (e.g., sodium methoxide in methanol), and I've isolated a byproduct with a different molecular weight. What could it be?
Short Answer: It is possible, though less common under standard conditions, that you have a byproduct from a nucleophilic aromatic substitution (SNAr) of the fluorine atom.
In-Depth Explanation:
The aromatic ring of this compound is electron-deficient due to the electron-withdrawing effects of the aldehyde, fluoro, and trifluoromethoxy groups. This can make the ring susceptible to nucleophilic attack. While the trifluoromethoxy group is generally a poor leaving group, the fluorine atom can be displaced by a strong nucleophile, particularly at elevated temperatures or with specific activation[5]. In the presence of sodium methoxide in methanol, the methoxide ion (CH₃O⁻) can act as the nucleophile.
Reaction Scheme:
Caption: Potential SNAr pathway on this compound.
Troubleshooting and Characterization Protocol:
-
Initial Assessment: Consider the reaction conditions. Was a strong nucleophile used? Was the reaction heated? If so, SNAr is a possibility to investigate.
-
Separation: The substituted product will likely have a different polarity from the starting material and can be isolated using column chromatography or preparative HPLC.
-
Characterization:
-
Mass Spectrometry: This is the most direct way to identify the substitution. For example, if methoxide was the nucleophile, the mass of the product will be 14 units higher than the starting material (loss of F (19) and gain of OCH₃ (31)).
-
NMR Spectroscopy:
-
¹⁹F NMR: This is definitive. The signal corresponding to the aromatic fluorine will be absent in the product's spectrum. The signal for the -OCF₃ group should remain.
-
¹H NMR: If methoxide is the nucleophile, a new singlet corresponding to the methoxy protons will appear around 3.8-4.0 ppm. The splitting pattern of the aromatic protons will also change due to the replacement of the fluorine atom.
-
-
FAQ 3: I am performing a Wittig reaction and observing a complex mixture of byproducts. What should I look for?
Short Answer: While the Wittig reaction itself is generally clean, byproducts can arise from the ylide generation step or side reactions of the ylide.
In-Depth Explanation:
The Wittig reaction converts the aldehyde to an alkene[6][7]. The primary byproduct is triphenylphosphine oxide. However, issues can arise from:
-
Incomplete ylide formation: This can leave unreacted phosphonium salt and base in the reaction mixture.
-
Ylide decomposition: Some ylides, especially non-stabilized ones, can be unstable.
-
Side reactions with the base: Strong bases like n-butyllithium can potentially react with the trifluoromethoxy group, although this is less likely given its stability[8][9].
Troubleshooting and Characterization Workflow:
Caption: A generalized workflow for troubleshooting Wittig reaction byproducts.
Key Analytical Signatures to Look For:
-
³¹P NMR: This is invaluable for identifying phosphorus-containing byproducts. Triphenylphosphine oxide has a characteristic signal around 25-40 ppm (depending on the solvent). Unreacted phosphonium salt will appear at a different chemical shift.
-
¹H and ¹⁹F NMR: Carefully examine the aromatic and fluorine spectra of all isolated fractions to identify any modifications to the starting benzaldehyde moiety.
FAQ 4: Are there any concerns about the stability of the trifluoromethoxy group during common synthetic transformations?
Short Answer: The trifluoromethoxy group is generally considered to be very stable under a wide range of acidic and basic conditions[8][9][10].
In-Depth Explanation:
The C-O bond in the trifluoromethoxy group is strengthened by the electron-withdrawing fluorine atoms, making it resistant to cleavage. Studies have shown its stability surpasses that of many other fluorine-containing functional groups[8]. Therefore, hydrolysis or cleavage of the trifluoromethoxy group is an unlikely source of byproducts under most standard reaction conditions (e.g., reductions with NaBH₄, standard oxidations, or amidations). If you suspect a reaction involving this group, it would likely require harsh, specific conditions that are not typical for transformations of an aldehyde.
III. Concluding Remarks
When working with highly functionalized reagents like this compound, a thorough understanding of the potential reactivity of each functional group is paramount. While the trifluoromethoxy group imparts desirable stability, the electron-withdrawing nature of the substituents makes the aldehyde prone to the Cannizzaro reaction under strongly basic conditions. By employing the characterization techniques outlined in this guide, researchers can efficiently identify unexpected byproducts and optimize their reaction conditions to favor the desired transformation.
IV. References
-
Wang, L., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214-223. [Link]
-
Yagupolskii, L. M. (2012). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Springer Science & Business Media.
-
Schlosser, M. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
-
Wikipedia contributors. (2023). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Study.com. (2021). Cannizzaro Reaction | Definition, Mechanism & Examples. [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). [Link]
-
Chem Zipper. (2019). CANNIZZARO REACTION: DISPROPORTIONATION. [Link]
-
Pinto, S. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5729. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
Gümüş, H., & Gümüş, S. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Impact of reaction temperature on 3-Fluoro-5-(trifluoromethoxy)benzaldehyde stability
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) focused on the critical impact of reaction temperature on the stability and reactivity of this versatile building block. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize reaction outcomes and mitigate common temperature-related challenges.
Section 1: Core Concepts & Physical Properties
This compound is a highly functionalized aromatic aldehyde. The presence of two distinct electron-withdrawing groups, a fluorine atom and a trifluoromethoxy group, significantly influences the electronic properties of the benzene ring and the reactivity of the aldehyde moiety. These groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this reactivity is a double-edged sword, as elevated temperatures can lead to undesired side reactions or degradation.
Understanding the fundamental physical properties is the first step in designing a thermally robust experimental protocol. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and its Safety Data Sheet (SDS) information.
Table 1: Physical and Thermal Properties of this compound and Related Analogs
| Property | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 3-(Trifluoromethoxy)benzaldehyde | General Benzaldehydes |
| CAS Number | 188815-30-7[1][2] | 52771-21-8[3] | N/A |
| Molecular Formula | C₈H₄F₄O[4] | C₈H₅F₃O₂[3] | N/A |
| Molecular Weight | 192.11 g/mol [5] | 190.12 g/mol [3] | N/A |
| Boiling Point | 175 °C (lit.)[5][6] | 83-86 °C / 24 mmHg (lit.)[3] | Varies |
| Flash Point | 70.6 °C (159.1 °F) - closed cup[5] | 73 °C (163.4 °F) - closed cup[3] | Varies |
| Appearance | Colorless to almost colorless clear liquid[1][4] | Liquid[3] | Colorless liquid, yellows on storage[7] |
| Storage Conditions | Store at room temperature or under inert gas (2-8°C)[1][6] | Store away from heat, sparks, and flame[8] | Stable under recommended storage conditions[7] |
Section 2: Frequently Asked Questions (FAQs) on Thermal Stability
This section addresses common questions regarding the thermal behavior of this compound.
Q1: What are the first visual signs of thermal degradation in my reaction?
A: The most common sign of degradation for aromatic aldehydes is a color change. The reaction mixture may turn yellow, then brown, and in severe cases, form dark, insoluble tars. This is often due to polymerization or the formation of complex, high-molecular-weight condensation products. Benzaldehyde itself is known to become yellowish upon keeping as it oxidizes.[7]
Q2: What are the most likely degradation pathways at elevated temperatures?
A: Based on the chemistry of benzaldehydes and fluorinated aromatics, two primary degradation pathways should be considered:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid: 3-fluoro-5-(trifluoromethoxy)benzoic acid. This process can occur even at room temperature over time but is significantly accelerated by heat.[9]
-
Cannizzaro-type Disproportionation: In the presence of a strong base, and sometimes with heat, benzaldehydes can undergo disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to a benzyl alcohol.[9] While typically base-promoted, thermal stress can sometimes facilitate similar pathways.
-
Decarbonylation/Decomposition: At very high temperatures, thermal decomposition can lead to the release of carbon monoxide and the formation of fluorinated benzene derivatives. Extreme conditions also risk the cleavage of the strong C-F bonds, which can generate hazardous hydrogen fluoride (HF) gas.[4][8][10]
Q3: How do the fluorine and trifluoromethoxy substituents affect the compound's thermal stability?
A: The electron-withdrawing nature of both the -F and -OCF₃ groups has a stabilizing effect on the aromatic ring itself by strengthening the ring's carbon-carbon bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethoxy group itself very stable.[11] However, these groups also increase the electrophilicity of the carbonyl carbon, which can lower the activation energy for certain nucleophilic addition reactions, potentially making the aldehyde more reactive and susceptible to side reactions at lower temperatures than its non-fluorinated counterparts.[12]
Q4: My reaction requires refluxing in a high-boiling solvent. What specific precautions should I take?
A: Refluxing at high temperatures increases the risk of degradation.
-
Use an Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the aldehyde.
-
Monitor for Color Change: A rapid darkening of the solution upon reaching reflux is a strong indicator of decomposition.
-
Time Control: Do not prolong the reaction time at high temperatures unnecessarily. Monitor the reaction's progress closely (e.g., by TLC or HPLC) and stop the heat as soon as the starting material is consumed.
-
Consider Lower Temperatures: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst. The Arrhenius equation dictates that reaction rates increase with temperature, but so do the rates of decomposition reactions.[13][14]
Section 3: Troubleshooting Guide for Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound where temperature is a critical variable.
dot
Caption: Troubleshooting workflow for temperature-related issues.
Problem 1: Low or no conversion of starting material.
-
Potential Cause: The reaction temperature may be too low to overcome the activation energy of the desired transformation.[13]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus and thermometer are calibrated and providing an accurate reading.
-
Incremental Temperature Increase: Increase the reaction temperature in 10 °C increments, carefully monitoring the reaction progress by TLC or HPLC at each stage.
-
Solvent Choice: Consider switching to a higher-boiling solvent if the current solvent's boiling point is limiting the achievable temperature.
-
Catalyst Screening: If applicable, investigate more active catalysts that can lower the reaction's activation energy, thereby allowing it to proceed at a lower, safer temperature.
-
Problem 2: Formation of dark, tarry byproducts and a complex product mixture.
-
Potential Cause: The reaction temperature is too high, leading to thermal decomposition and/or polymerization of the starting material or product.
-
Troubleshooting Steps:
-
Immediate Temperature Reduction: Lower the reaction temperature by at least 20 °C. For many reactions, a lower temperature for a longer duration yields a cleaner product profile than a higher temperature for a shorter time.
-
Controlled Reagent Addition: If the reaction is highly exothermic, adding one of the reagents dropwise at a controlled rate (potentially at a lower temperature like 0 °C) can help manage the internal reaction temperature and prevent thermal runaway.[15]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as this can catalyze oxidative degradation pathways leading to colored impurities.
-
Section 4: Experimental Protocol for Temperature Optimization
This protocol provides a general framework for determining the optimal reaction temperature for a reaction involving this compound on a small scale.
Objective: To identify the temperature that provides the best balance between reaction rate and stability, maximizing the yield of the desired product while minimizing byproduct formation.
Materials:
-
This compound
-
Reaction reagents and anhydrous solvent
-
A set of identical small reaction vessels (e.g., microwave vials with stir bars)
-
Parallel synthesis block or multiple individual heating/stirring plates
-
TLC plates and appropriate eluent system
-
GC-MS or LC-MS for detailed analysis
Procedure:
-
Setup: In a fume hood, prepare a stock solution of your reaction mixture to ensure each parallel reaction has identical starting concentrations.
-
Parallel Reactions: Dispense an equal volume of the reaction mixture into three or more reaction vessels.
-
Temperature Gradient: Set each reaction to a different temperature. For example:
-
Reaction A: Estimated "low" temperature (e.g., 50 °C)
-
Reaction B: Estimated "medium" temperature (e.g., 70 °C)
-
Reaction C: Estimated "high" temperature (e.g., 90 °C)
-
-
Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the aliquot (e.g., in a small amount of cold water or buffer) and extract with a suitable organic solvent. Analyze the organic layer by TLC.
-
TLC Analysis: Spot the starting material, co-spot (starting material + aliquot), and the aliquot for each reaction at each time point on the same TLC plate. Observe the disappearance of the starting material, the appearance of the product spot, and the formation of any new, undesired spots (byproducts). Note any streaking or baseline material, which indicates tar formation.
-
Data Interpretation:
-
The temperature that shows the fastest, cleanest conversion to the product spot is likely near the optimum.
-
If the high-temperature reaction shows many byproducts or significant baseline streaking, it is too hot.
-
If the low-temperature reaction shows little to no conversion even after an extended period, it is too cold.
-
-
Confirmation: Once an optimal temperature is identified, run the reaction on a larger scale at that temperature to confirm the results.
dot
Caption: Potential thermal degradation pathways for the title compound.
References
- PubMed Central.
- PubMed.
- Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). [Link]
- Academax.
- ResearchGate. Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF. [Link]
- MDPI.
- PubChem. Benzaldehyde. [Link]
- ResearchGate. Effect of reaction temperature on fluorination reaction | Download Scientific Diagram. [Link]
- CP Lab Safety. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. [Link]
- Wikipedia. Benzaldehyde. [Link]
- Chemical Society Reviews.
- Chemistry LibreTexts. 8.
- ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]
- Changzhou Ditong Chemical Co.,Ltd. This compound. [Link]
- Seven Chongqing Chemdad Co. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. [Link]
- PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]
- Google Patents.
- VITEEE. VITEEE – 2026 CHEMISTRY Syllabus. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Introduction
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 52771-21-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this benzaldehyde derivative—featuring two potent electron-withdrawing groups, a fluorine atom and a trifluoromethoxy group, at the meta positions—renders the carbonyl carbon highly electrophilic. This enhanced reactivity, while advantageous for many transformations, also makes the system exquisitely sensitive to reaction conditions, particularly the choice of solvent.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. We will explore the causality behind solvent choices and how they modulate reaction pathways, rates, and selectivity.
Core Reactivity Profile of this compound
The reactivity of the aldehyde is dominated by the strong inductive electron-withdrawing effects (-I) of both the fluorine and trifluoromethoxy substituents. These groups decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon, making it an excellent electrophile for nucleophilic attack. Understanding this electronic profile is the first step in troubleshooting and optimizing reactions.
Frequently Asked Questions (FAQs) on Solvent Selection
Question 1: How do I choose a starting solvent for a nucleophilic addition to this compound?
Answer: The choice of solvent for nucleophilic addition is critical and depends on the nature of the nucleophile.
-
For strong, anionic nucleophiles (e.g., Grignard reagents, organolithiums): Aprotic, non-polar to moderately polar ethers like diethyl ether or tetrahydrofuran (THF) are standard.
-
Causality: These solvents are crucial because they are inert to the highly reactive nucleophiles. Their ability to solvate the magnesium or lithium cation through their lone pair electrons is vital for the stability and reactivity of the organometallic reagent. Protic solvents like alcohols or even trace amounts of water would quench the nucleophile instantly.[1]
-
-
For weaker, neutral nucleophiles (e.g., amines, hydrazines): The choice is broader.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These can be effective as they can stabilize charged intermediates that may form during the reaction. However, their polarity can sometimes slow down reactions where the transition state is less polar than the reactants.[2][3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in the reaction mechanism, often by activating the carbonyl group through hydrogen bonding, making it more electrophilic.[4] They can also protonate the intermediate alkoxide. For reactions like reductive amination, an alcohol is often the solvent of choice.[5]
-
Question 2: Can the solvent influence the stereoselectivity of a reaction?
Answer: Absolutely. The solvent can influence the stereochemical outcome by differentially stabilizing diastereomeric transition states. For reactions creating a new stereocenter, a systematic solvent screen is highly recommended. For instance, in nucleophilic additions, bulkier, more coordinating solvents like THF might favor one approach trajectory of the nucleophile over another compared to a less coordinating solvent like diethyl ether.
Question-and-Answer Troubleshooting Guides
Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Issue: My Grignard reaction with this compound is showing low conversion or failing to initiate.
-
Question: I've dried my glassware and used anhydrous solvent, but the reaction is still sluggish. What's wrong?
-
Answer: While moisture is the most common culprit, the high reactivity of this aldehyde can lead to other issues. The solvent plays a key role.
-
Check Solvent Purity: Ensure your "anhydrous" solvent is truly dry. It's best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or solvent from a sealed bottle over molecular sieves.
-
Consider Solvent Coordination: THF is generally a better coordinating solvent than diethyl ether, which can help to break up oligomeric Grignard reagent aggregates, leading to a more reactive monomeric species. If you are using ether, consider switching to THF.
-
Temperature Control: The addition of the aldehyde to the Grignard reagent should be done at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions.[1] The high electrophilicity of your substrate makes it prone to side reactions if the temperature is not controlled.
-
-
Issue: I'm observing a significant amount of a side product that appears to be a result of enolization.
-
Question: I'm using a strong, sterically hindered base as a nucleophile and getting a complex mixture. Could the solvent be the problem?
-
Answer: Yes, this is a classic solvent-dependent issue. While this aldehyde cannot enolize itself, if your nucleophile is generated from a pronucleophile with acidic alpha-protons, the solvent can mediate proton transfer.
-
Aprotic vs. Protic: Ensure you are using a strictly aprotic solvent. Any protic source can facilitate unwanted proton exchange.
-
Solvent Polarity: In some cases, switching to a less polar aprotic solvent (e.g., from THF to toluene or hexane, if the reagents are soluble) can disfavor the formation of charged enolate intermediates.
-
-
Guide 2: Oxidation Reactions
Issue: I am trying to oxidize this compound to the corresponding benzoic acid, but the reaction is incomplete.
-
Question: I'm using KMnO₄ in water, but I see starting material even after prolonged heating. What can I do?
-
Answer: This is likely a solubility issue. This compound has limited water solubility. For a biphasic reaction to proceed, you need efficient mixing or a phase-transfer catalyst.
-
Solvent System Modification: A better approach is to use a co-solvent system that can solubilize both the aldehyde and the oxidant. For example, a mixture of t-butanol and water is a common choice for permanganate oxidations.
-
Alternative Reagents: Consider using an oxidant that is soluble in organic solvents, such as Jones reagent (CrO₃ in acetone/sulfuric acid) or performing a Pinnick oxidation (sodium chlorite with a scavenger), which is often run in a buffered aqueous alcohol solution.
-
-
Guide 3: Reduction Reactions
Issue: My reduction of the aldehyde to the corresponding benzyl alcohol using NaBH₄ is slow.
-
Question: I'm using isopropanol as the solvent, and the reaction is taking a very long time. Should I switch solvents?
-
Answer: Yes, the solvent choice is critical for the rate of borohydride reductions.
-
Solvent Effect on Reactivity: Sodium borohydride is more reactive in more polar protic solvents. The reaction is typically fastest in water, followed by methanol, then ethanol, and is considerably slower in isopropanol. The solvent's ability to activate the carbonyl via hydrogen bonding and to solvate the borohydride complex is key. Switching from isopropanol to methanol or ethanol should significantly increase the reaction rate.
-
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can also increase the rate, provided the solvent's boiling point allows.
-
-
Guide 4: Wittig and Related Olefination Reactions
Issue: The yield of my Wittig reaction is low, and I have a lot of triphenylphosphine oxide that is difficult to remove.
-
Question: I'm using THF as a solvent. Is there a better option to improve the yield and simplify purification?
-
Answer: Solvent choice in a Wittig reaction can influence both the reaction rate and the ease of product isolation.
-
For Stabilized Ylides (E-selective): Often, less polar solvents or even protic solvents like methanol or ethanol can be used, which can sometimes lead to cleaner reactions and easier precipitation of the triphenylphosphine oxide byproduct.
-
For Non-stabilized Ylides (Z-selective): Aprotic, polar solvents like THF or DME are standard to ensure the ylide's stability and reactivity. To address the purification issue, consider switching to a solvent from which the triphenylphosphine oxide is less soluble upon completion. Sometimes, adding a non-polar solvent like hexane after the reaction is complete can help precipitate the oxide before workup.
-
-
Data Summary and Solvent Selection Guide
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Issues |
| Nucleophilic Addition (Strong Nucleophiles) | Diethyl Ether, THF | Aprotic, coordinates with metal cation, inert to nucleophile. | Must be scrupulously anhydrous. THF is a stronger coordinator than ether. |
| Reductive Amination | Methanol, Ethanol, Dichloroethane (DCE) | Protic solvents can activate the imine; DCE is good for reactions using NaBH(OAc)₃. | Ensure compatibility of the reducing agent with the solvent. |
| Oxidation to Carboxylic Acid | Acetone, t-BuOH/H₂O, Acetonitrile | Must solubilize both substrate and oxidant. Avoids biphasic limitations. | Over-oxidation is less of a concern here, but ensure temperature control. |
| Reduction to Alcohol | Methanol, Ethanol | Polar protic solvents accelerate NaBH₄ reductions. | Slower rates in less polar alcohols (e.g., isopropanol). |
| Wittig Olefination | THF, DMSO (for ylide generation), Toluene, Methanol | Depends on ylide stability. Aprotic for unstabilized, broader range for stabilized. | Byproduct (Ph₃PO) solubility varies with solvent, affecting purification. |
Experimental Protocols & Workflows
Protocol 1: Grignard Reaction with Phenylmagnesium Bromide
This protocol details the addition of a Grignard reagent to this compound to form the corresponding secondary alcohol.
Methodology:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous THF via syringe. Add a small crystal of iodine (as an initiator).
-
Add a solution of bromobenzene (1.1 eq) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and slowly quench by dropwise addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Troubleshooting Low Yield in Grignard Reaction
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
References
- ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde.
- NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 605139, 3-(Trifluoromethoxy)benzaldehyde. PubChem. [Link]
- ReAgent. What Is The Role Of A Solvent In A Chemical Reaction?. ReAgent Chemicals. [Link]
- ACS Publications. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
- NIH National Library of Medicine. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. [Link]
- Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
- Chemistry LibreTexts.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This versatile building block, prized for the unique properties conferred by its fluorinated substituents, can present challenges in catalytic reactions.[1][2] Catalyst deactivation, or poisoning, is a frequent and costly issue that can lead to stalled reactions, low yields, and complex purification profiles.[3][4]
This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose, mitigate, and prevent catalyst poisoning in your experiments.
Section 1: The Problem—Identifying Catalyst Poisoning
This section will help you determine if catalyst deactivation is the root cause of your experimental issues.
Question: My reaction with this compound has stalled or is showing very low conversion. How do I know if catalyst poisoning is the culprit?
Answer: Distinguishing catalyst poisoning from other common issues like poor reagent quality or suboptimal reaction conditions is the critical first step. Look for a specific pattern of symptoms.
Common Symptoms of Catalyst Poisoning:
-
Initial Activity Followed by a Plateau: The reaction begins as expected, but conversion stops, often at a low to moderate level, even with extended reaction times.
-
Lack of Initiation: The reaction fails to start, even though a trusted protocol is being followed.
-
Inconsistent Results: Seemingly identical reaction setups give wildly different outcomes.
-
Increased Catalyst Loading Has No Effect: Doubling the catalyst loading does not improve the reaction rate or final conversion, suggesting a stoichiometric poison is present and deactivating all available active sites.
To confirm your suspicions, a simple diagnostic experiment is highly effective.
Experimental Protocol: Diagnostic Test for Catalyst Deactivation
Objective: To determine if the catalyst is being actively poisoned by a component in the reaction mixture.
Materials:
-
Your standard reaction setup (flasks, stir bars, inert atmosphere apparatus)
-
All reagents for your reaction (solvent, base, etc.), ensuring they are from the same batches as the failed experiment
-
This compound (from the same bottle)
-
Fresh, active catalyst (from a reliable, unopened source if possible)
Procedure:
-
Set up the reaction exactly as you did for the failed experiment, but do not add the catalyst initially .
-
Allow all other reagents, including this compound, to stir under the reaction conditions for 15-30 minutes.
-
After this pre-incubation period, add the standard amount of fresh catalyst to the mixture.
-
Monitor the reaction progress closely via TLC, GC, or LC-MS.
Interpreting the Results:
-
If the reaction proceeds normally: This strongly suggests that the original catalyst was inactive from the start and poisoning is not the primary issue.
-
If the reaction stalls or fails to initiate (mirroring your original result): This is a strong indicator that a component in the reaction mixture is poisoning the catalyst. The poison is likely originating from your this compound starting material or another reagent.
Section 2: The Cause—Unmasking the Poisons
Once poisoning is suspected, the next step is to identify the source. For reactions involving this compound, the molecule itself and impurities from its synthesis are the primary suspects.
Question: What is poisoning my catalyst? Is it the this compound itself?
Answer: It's possible, though less common for the intact molecule to be the poison. The true culprits are often reactive species that can be generated from the starting material or are present as impurities. The primary suspects are halide ions and residual sulfur compounds.
Potential Sources of Catalyst Poisons:
| Poison Source | Mechanism of Action | Susceptible Catalysts |
| Fluoride Ions (F⁻) | Halide ions are well-documented poisons for many transition metal catalysts.[4] They can irreversibly bind to the metal center, blocking active sites required for the catalytic cycle.[4][5] Fluoride can arise from the degradation of the trifluoromethoxy group or the aryl fluoride under harsh reaction conditions. | Palladium (Pd), Rhodium (Rh), Platinum (Pt), Nickel (Ni) |
| Trifluoroacetic Acid (TFA) | A potential degradation byproduct, TFA is a strong acid that can alter the pH of the reaction and interact with or degrade catalysts and ligands.[6] | Base-sensitive catalysts, catalysts with acid-labile ligands. |
| Sulfur Compounds | Sulfur is a classic and potent catalyst poison, especially for noble metals.[7][8] It can be introduced as an impurity from the synthesis of the benzaldehyde, for instance, from reagents like thionyl chloride (SOCl₂).[9] Sulfur chemisorbs strongly onto metal surfaces, altering their electronic properties and blocking active sites.[10] | Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Nickel (Ni) |
| Other Halides (Cl⁻, Br⁻) | Impurities from the synthesis of this compound, such as residual chlorides from chlorination steps, can act as potent poisons.[11] | Palladium (Pd), Rhodium (Rh), Platinum (Pt), Nickel (Ni) |
Logical Flow: Diagnosing the Poison Source
The following diagram outlines a decision-making workflow to pinpoint the source of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst poisoning.
Section 3: The Solution—Mitigation and Regeneration
After identifying the likely cause, you can implement strategies to overcome the poisoning and rescue your synthesis.
Question: How can I prevent catalyst poisoning when using this compound?
Answer: A proactive approach is the most effective. This involves a combination of purifying your starting materials, selecting more robust catalysts, and using additives to protect the catalyst.
Prevention and Mitigation Strategies:
-
Purify the Starting Material: If impurities are suspected, purifying the this compound by distillation or column chromatography before use can remove non-volatile or polar poisons.
-
Use a Halide Scavenger: For suspected halide poisoning, adding a silver salt (e.g., silver carbonate, Ag₂CO₃, or silver triflate, AgOTf) can be highly effective.[4] The silver ions will precipitate halide poisons as insoluble silver halides, preventing them from reaching the catalyst's active sites.
-
Select a Halide-Tolerant Catalyst System: Some catalyst systems are inherently more resistant to deactivation. For palladium-catalyzed reactions, using bulky, electron-rich phosphine ligands can sometimes shield the metal center and mitigate poisoning.[4]
-
Optimize Reaction Conditions:
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration of any potential poison, giving the catalyst a better chance to perform its function before being deactivated.[4]
-
Lower Temperature: If degradation of the starting material is the source of the poison, running the reaction at a lower temperature may prevent its formation.
-
Experimental Protocol: Using a Halide Scavenger (Silver Carbonate)
Objective: To sequester halide impurities in the reaction mixture to prevent catalyst poisoning.
Materials:
-
Your standard reaction setup and reagents
-
Silver Carbonate (Ag₂CO₃), finely powdered and dried
Procedure:
-
To your reaction vessel under an inert atmosphere, add the solvent, base, and any other reagents except for the catalyst and the this compound.
-
Add silver carbonate (Ag₂CO₃, typically 1.0 to 1.2 equivalents relative to the theoretical maximum amount of halide impurity, or start with 5-10 mol% if the amount is unknown).
-
Add the this compound to the mixture and stir for 10-15 minutes. You may observe the formation of a precipitate (silver halide).
-
Finally, add your catalyst to the reaction mixture and proceed with your standard protocol.
-
Note: Silver salts are light-sensitive; minimize exposure of the reaction mixture to direct light.
Question: My catalyst has already been poisoned. Can it be regenerated?
Answer: In some cases, yes. Regeneration is a process to restore the activity of a spent catalyst.[12] The feasibility depends on whether the poisoning is reversible (e.g., weakly adsorbed species) or irreversible (e.g., strong chemisorption or structural change).[7][12]
Catalyst Regeneration Techniques:
| Regeneration Method | Description | Best For |
| Chemical/Solvent Washing | This involves washing the catalyst with specific reagents like acids, bases, or solvents to dissolve and remove the poison.[7][13] For example, a mild acid wash might remove some metal deposits, while a solvent wash could remove organic residues. | Reversible poisoning by adsorbed species. Effective for removing certain metal contaminants.[7] |
| Thermal Treatment | This process involves heating the catalyst to high temperatures, often under a controlled atmosphere, to burn off carbon deposits (coke) or desorb volatile poisons.[7][12] | Deactivation by coking or adsorbed organic compounds. |
It is crucial to note that regeneration is not always successful and can sometimes further damage the catalyst.[12] When economically feasible, using a fresh catalyst is the most reliable approach.
Workflow for Catalyst Regeneration
Caption: General workflow for catalyst regeneration.
References
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC. (2020). PubMed Central.
- Catalyst regener
- Catalyst Deactivation, Poisoning and Regener
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles - ACS Publications.
- Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Medi
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde - Chem-Impex.Chem-Impex.
- Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters - ACS Publications. (2014).
- Catalyst deactivation Common causes - AmmoniaKnowHow.AmmoniaKnowHow.
- Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019).
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
- 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co.Chemdad.
- Trifluoroacetic acid - Wikipedia.Wikipedia.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 12. Catalyst regeneration [catalystseurope.org]
- 13. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up reactions involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
An essential resource for chemists and process development scientists, this Technical Support Center provides in-depth guidance for scaling up reactions involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This highly functionalized benzaldehyde derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its unique electronic properties present specific challenges when transitioning from bench-scale to larger-scale production. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure safe, efficient, and successful scale-up campaigns.
Compound Profile and Reactivity
This compound is a liquid at room temperature with a boiling point of approximately 175°C.[2] Its structure is characterized by two strongly electron-withdrawing groups: a fluorine atom and a trifluoromethoxy group, positioned meta to the aldehyde functionality. These substituents significantly increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[3] This enhanced reactivity is advantageous for many transformations but also necessitates careful control of reaction conditions to prevent side reactions and ensure process safety during scale-up.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 188815-30-7 | [6][7][8] |
| Molecular Formula | C8H4F4O | [2][6] |
| Molecular Weight | 192.11 g/mol | [2] |
| Boiling Point | 175 °C (lit.) | [2] |
| Density | 1.376 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.45 (lit.) | [2] |
| Flash Point | 159 °F (70.5 °C) | [2] |
General Scale-Up Workflow
Scaling up any chemical process requires a systematic approach to identify and mitigate potential risks. The following workflow illustrates the key stages in transitioning a reaction involving this compound from the laboratory to a larger scale.
Caption: A generalized workflow for chemical process scale-up.
Troubleshooting Guide for Scale-Up Reactions
This section addresses common issues encountered when scaling up reactions with this compound.
Question: My reaction is showing poor conversion at a larger scale, although it worked perfectly in the lab. What could be the cause?
Answer: This is a frequent scale-up challenge often related to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, slowing down the reaction. The agitation efficiency does not scale linearly with the vessel size.[9]
-
Solution: Re-evaluate the stirrer design, speed (RPM), and baffling of your reactor. For heterogeneous reactions, ensure the agitation is sufficient to maintain a uniform slurry or emulsion.
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases significantly as you scale up, making heat transfer less efficient.[9] If your reaction is endothermic, the larger batch may not be reaching the required temperature uniformly.
-
Solution: Characterize the thermal profile of your reaction using calorimetry. Ensure your reactor's heating/cooling system is capable of handling the larger volume and maintaining the set temperature.
-
-
Reagent Addition Rate: A slow, controlled addition of a key reagent in the lab might become disproportionately long on scale, affecting reaction kinetics. Conversely, adding a reagent too quickly can lead to localized high concentrations and side reactions.
-
Solution: Model the impact of addition time on your reaction. It may be necessary to adjust the addition rate or even the temperature during the addition phase to maintain optimal conditions.
-
Question: I am observing a significant increase in impurity formation, particularly a byproduct from a suspected Cannizzaro-type reaction. How can I mitigate this?
Answer: The high electrophilicity of this compound makes it susceptible to side reactions, especially under basic conditions or with prolonged reaction times at elevated temperatures.
-
Cannizzaro Reaction: This disproportionation reaction can occur with aldehydes lacking an alpha-hydrogen, especially in the presence of a strong base.
-
Solution: Carefully control the stoichiometry of the base. Ensure rapid consumption of the aldehyde by adding it slowly to the other reactant, rather than the other way around. Lowering the reaction temperature can also significantly reduce the rate of this side reaction.
-
-
Other Nucleophilic Attacks: Residual nucleophiles from a previous step or impurities in starting materials can compete with your desired reagent.
-
Solution: Ensure all starting materials meet the required purity specifications. Consider adding a purification step for key raw materials before use in the scaled-up process.
-
Question: We are concerned about the exothermic nature of our reaction. How do we safely manage the heat generated during scale-up?
Answer: Thermal runaway is a critical safety hazard during scale-up.[5] Understanding and controlling the reaction exotherm is paramount.
-
Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal decomposition of reactants and products.[5]
-
Controlled Addition: For highly exothermic reactions, the rate of heat generation can be controlled by the addition rate of a limiting reagent. This is known as a semi-batch process and is a standard method for managing exotherms.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this has a negative impact on throughput and downstream processing.[9]
-
Emergency Cooling and Quenching: Your reactor should be equipped with an emergency cooling system. A documented and tested quenching protocol to stop the reaction in case of a deviation should also be in place.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fauske.com [fauske.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. catsci.com [catsci.com]
Work-up procedures for reactions containing 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the work-up of reactions involving this versatile synthetic intermediate. The unique electronic and physical properties conferred by the fluoro- and trifluoromethoxy substituents necessitate specific handling and purification strategies.
Section 1: Compound Profile & Key Characteristics
This compound (CAS No. 1352999-98-4) is a valuable building block in medicinal chemistry and materials science.[1][2] Its reactivity is dominated by the aldehyde functional group, which is rendered highly electrophilic by the strong electron-withdrawing effects of the meta-substituents (-F and -OCF3).[3][4] This enhanced reactivity is beneficial for synthesis but also requires careful control of reaction and work-up conditions.
Understanding its physical properties is critical for designing effective extraction and purification protocols.
| Property | Value | Significance for Work-up |
| Molecular Weight | 208.11 g/mol [2] | Standard molecular weight for a small molecule intermediate. |
| Boiling Point | ~175 °C[5] | Sufficiently non-volatile for removal of common solvents under reduced pressure. |
| Density | ~1.376 g/mL at 25 °C[5] | Significantly denser than water; the organic layer may be the lower layer in extractions. |
| Appearance | Colorless to light yellow liquid[5] | Color changes may indicate degradation or impurities. |
| Lipophilicity (LogP) | 2.5368 (Calculated)[2] | Highly lipophilic, indicating good solubility in organic solvents but potential for emulsion formation. |
The trifluoromethoxy group is generally considered metabolically and chemically stable.[6] However, under harsh basic conditions (e.g., concentrated alkali hydroxides), both trifluoromethoxy and trifluoromethyl groups can be susceptible to hydrolysis, leading to the formation of carboxylic acids.[7][8][9][10] This is a crucial consideration during basic aqueous work-ups.
Caption: Relationship between compound properties and work-up challenges.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions involving this compound in a practical Q&A format.
Question 1: My reaction mixture formed a persistent emulsion during the aqueous wash. How can I resolve this?
Answer: Emulsion formation is a frequent issue with highly fluorinated, lipophilic compounds.[11] The high density of your product or intermediates can also lead to three-phase systems or phase inversion, complicating separations.
Immediate Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions break slowly on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion by dehydrating the droplets.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates fine droplets.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically coalesce the dispersed droplets.
-
Solvent Addition: Add a small amount of a different organic solvent. If you are using ethyl acetate, adding diethyl ether or dichloromethane can sometimes alter the solvent properties sufficiently to break the emulsion.
Caption: Troubleshooting decision tree for breaking emulsions.
Question 2: After a basic work-up (e.g., NaHCO₃ or K₂CO₃), my NMR shows a new peak consistent with a carboxylic acid. What happened?
Answer: While the trifluoromethoxy group is robust, it is not inert. Prolonged exposure to strong bases or elevated temperatures during work-up can cause hydrolysis of the -OCF3 group to a carboxylate, which upon acidification becomes a carboxylic acid.[7][8] The aldehyde itself can also be oxidized to a carboxylic acid if oxidizing agents are present or if exposed to air over long periods, though this is less common during a standard work-up.
Preventative Measures & Solutions:
-
Use Milder Bases: For neutralizing acids, use saturated sodium bicarbonate (NaHCO₃) solution, which is less aggressive than carbonate or hydroxide solutions.
-
Avoid Heat: Perform extractions at room temperature or below. Do not heat the reaction mixture during a basic aqueous wash.
-
Minimize Contact Time: Perform the basic wash quickly and move immediately to the next step.
-
Purification: If the acid byproduct has formed, it can often be removed by performing a subsequent extraction of the organic layer with a fresh, mild basic solution (NaHCO₃). The desired aldehyde product should remain in the organic phase, while the carboxylate salt is extracted into the aqueous phase.
Question 3: My product is difficult to purify by standard silica gel chromatography. It either streaks badly or co-elutes with impurities. What should I try?
Answer: The unique electronic properties of highly fluorinated compounds can lead to undesirable interactions with the acidic silanol groups on standard silica gel. Furthermore, their polarity can be deceptive, making solvent system selection non-intuitive.
Chromatography Troubleshooting:
-
Deactivate Silica: Add 1% triethylamine to your mobile phase to neutralize acidic sites on the silica gel, which can significantly reduce streaking for polar compounds.
-
Alternative Stationary Phases: Fluorinated stationary phases often provide superior selectivity for separating fluorinated molecules.[12][13]
-
Pentafluorophenyl (PFP) Phase: This phase offers multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and charge transfer, which can be highly effective for separating aromatic fluorinated compounds.[12][14]
-
Fluorous Reverse-Phase (e.g., C8-F): For reverse-phase HPLC, a fluorous stationary phase can provide unique selectivity based on the fluorine content of the analytes.[13][15]
-
-
Solvent System Optimization: For silica gel chromatography, consider using a dichloromethane/methanol gradient for more polar products or an ethyl acetate/hexanes system with a small amount of an appropriate modifier.
| Technique | Stationary Phase | Typical Mobile Phase | Rationale & Use Case |
| Normal Phase Flash | Standard Silica Gel | Hexanes / Ethyl Acetate (+1% Et₃N if needed) | Standard purification; modifier reduces tailing. |
| Normal Phase Flash | Pentafluorophenyl (PFP) | Hexanes / MTBE or DCM | Enhanced selectivity for fluorinated aromatics via π-π and dipole interactions.[12][14] |
| Reverse Phase HPLC | C18 | Acetonitrile / Water | Standard method for moderately polar compounds. |
| Reverse Phase HPLC | PFP or Fluorous C8 | Acetonitrile / Water or Methanol / Water | Complementary selectivity to C18, especially for positional isomers or separating compounds with different fluorine content.[13][15] |
Section 3: Standardized Protocols
Protocol 1: General Aqueous Work-up for a Non-Basic Reaction
This protocol is suitable for reactions where the desired product is in a water-immiscible organic solvent (e.g., DCM, Ethyl Acetate, Diethyl Ether) and does not require a basic wash.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding the mixture to a separate flask containing water or a mild quenching agent (e.g., saturated NH₄Cl solution) with stirring.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the organic solvent is denser than water (e.g., DCM), it will be the bottom layer. If it is less dense (e.g., Ethyl Acetate, Ether), it will be the top layer. Drain and collect the organic layer.
-
Extraction: Extract the remaining aqueous layer one or two more times with fresh portions of the organic solvent to recover any dissolved product.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Water (1x) to remove water-soluble reagents.
-
Saturated brine solution (1x) to facilitate drying and help break any minor emulsions.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 5-10 minutes until the solvent is clear.
-
Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Work-up for a Reductive Amination Reaction
Reductive aminations often use acidic catalysts and borohydride reagents, which require a specific work-up sequence.[16][17][18]
-
Quenching: Cool the reaction mixture (e.g., in Methanol or THF) in an ice bath. Slowly and carefully add water or 1M HCl to quench any remaining reducing agent (e.g., NaBH₄, NaBH₃CN). Be cautious of hydrogen gas evolution.
-
Solvent Removal: Remove the bulk of the organic solvent (e.g., Methanol, THF) under reduced pressure.
-
Basification & Extraction: To the remaining aqueous residue, add an organic solvent like ethyl acetate. While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic (pH > 8). Transfer to a separatory funnel.
-
Separation & Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine product.
Caption: A typical experimental workflow for reaction work-up and purification.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when handling this compound?
-
Q: How should I store this compound?
-
A: It is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator (2-8°C).[5]
-
-
Q: Can I monitor my reaction using ¹⁹F NMR?
-
A: Absolutely. ¹⁹F NMR is a powerful and highly recommended technique for monitoring reactions involving this compound.[23][24] You will see distinct signals for the -F and -OCF₃ groups. The disappearance of the aldehyde's fluorine signals and the appearance of new signals corresponding to your product provides a clean and quantitative way to track reaction progress.[25]
-
Section 5: References
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(6), 1567–1568.
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
-
Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Zhu, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401-405.
-
Apollo Scientific. (2023). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde.
-
Synquest Labs. Safety Data Sheet: 3-Methyl-5-(trifluoromethoxy)benzaldehyde.
-
Souza, A., et al. (2014). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
-
SiliCycle. Working with fluorinated silica phases.
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
-
Fisher Scientific. Safety Data Sheet: Benzaldehyde, 3-(trifluoromethyl)-.
-
Fisher Scientific. Safety Data Sheet: 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
-
ACS Publications. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
-
Pazenok, S., & Leroux, F. R. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
-
Vaddypally, S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository.
-
ChemBlink. Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
-
The Organic Chemist. (2023). Reductive Amination. YouTube.
-
Taylor & Francis Online. (2001). Nematic Liquid Crystals with a Trifluoromethyl Group. Molecular Crystals and Liquid Crystals Science and Technology.
-
CP Lab Safety. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
-
Royal Society of Chemistry. (n.d.). Analytical Methods.
-
Harvard DASH. (n.d.). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
University of Rochester, Department of Chemistry. About Workup.
-
Chemdad. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
-
AMI Scientific. 3-Fluoro-5-(trifluoromethyl)benzaldehyde TCI Analytical reagent.
-
BenchChem. Technical Support Center: Synthesis of Organofluorine Compounds.
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubChem.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67990, 3-(Trifluoromethyl)benzaldehyde.
-
ACS Publications. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
-
ChemScene. This compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 605139, 3-(Trifluoromethoxy)benzaldehyde.
-
Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis.
-
ResearchGate. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines.
-
ScienceDirect. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
MedchemExpress.com. 3-(Trifluoromethyl)benzaldehyde | Intermediate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13860010, 3-Fluoro-5-(4-fluoro-3-methylphenoxy)benzaldehyde.
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- 25. dash.harvard.edu [dash.harvard.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, fluorinated benzaldehyde isomers (ortho-, meta-, and para-) are of particular interest due to the aldehyde's versatile reactivity.
This guide provides an in-depth technical comparison of the reactivity of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. We will explore the underlying electronic and steric effects that govern their reactivity in key organic transformations, supported by theoretical principles and available experimental data. This guide is designed to provide a robust framework for experimental design and the rational selection of isomers in your synthetic endeavors.
The Duality of Fluorine's Electronic Influence
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electronic environment of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to electrophilic substitution but, crucially, increases the electrophilicity of the aldehyde's carbonyl carbon. However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+M). This +M effect is strongest at the ortho and para positions. The interplay of these opposing effects determines the overall reactivity of each isomer.
To quantify these electronic effects, we can turn to the Hammett equation, which provides a measure of the electron-donating or -withdrawing nature of a substituent. The Hammett constants (σ) for fluorine are:
| Substituent Position | Hammett Constant (σ) | Dominant Effect |
| meta (σm) | +0.34 | Inductive (-I) |
| para (σp) | +0.06 | Inductive (-I) and Resonance (+M) |
Note: Hammett constants are not strictly applicable to ortho substituents due to the significant influence of steric effects.
The positive values indicate that fluorine is electron-withdrawing at both the meta and para positions. The larger positive value for σm reflects the dominance of the inductive effect at this position, with no opposing resonance effect. At the para position, the resonance effect partially counteracts the inductive effect, resulting in a smaller but still positive σp value.
Based on these electronic principles, we can predict a general trend in the reactivity of the fluorobenzaldehyde isomers towards nucleophilic attack on the carbonyl carbon.
Comparative Reactivity in Key Transformations
The subtle electronic and steric differences between the fluorobenzaldehyde isomers manifest in their reactivity across a range of common organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Predicted Reactivity Order: 2-Fluorobenzaldehyde ≈ 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > Benzaldehyde
-
4-Fluorobenzaldehyde: The fluorine at the para position exerts both a -I and a +M effect. The net effect is electron-withdrawing, making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde.
-
3-Fluorobenzaldehyde: With the fluorine at the meta position, only the strong -I effect is operative. This leads to a significant increase in the electrophilicity of the carbonyl carbon, suggesting it should be more reactive than the para isomer.
-
2-Fluorobenzaldehyde: The ortho isomer experiences the strongest inductive electron withdrawal due to the proximity of the fluorine atom to the aldehyde group. However, this is counteracted by steric hindrance, where the fluorine atom can physically impede the approach of a nucleophile to the carbonyl carbon. The overall reactivity will be a balance of these two competing factors. For smaller nucleophiles, the electronic effect may dominate, leading to high reactivity. For bulkier nucleophiles, steric hindrance will likely reduce the reaction rate.
Supporting Experimental Data: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. A study on the mechanochemical Knoevenagel condensation of the three fluorobenzaldehyde isomers with malononitrile under solvent- and catalyst-free conditions provides valuable comparative insight. While this study focused on the solid-state reaction and crystal formation, the successful reaction of all three isomers highlights their enhanced reactivity compared to unsubstituted benzaldehyde.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate oxidation by making the aldehydic C-H bond more susceptible to cleavage.
Predicted Reactivity Order: 2-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 4-Fluorobenzaldehyde > Benzaldehyde
The strong electron-withdrawing nature of the fluorine atom in all three positions is expected to increase the rate of oxidation compared to benzaldehyde. The ortho isomer, with the fluorine atom in closest proximity to the aldehyde group, is predicted to be the most reactive, followed by the meta and then the para isomer, mirroring the strength of the inductive effect.
Reduction Reactions
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is another fundamental reaction. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will be more readily attacked by the hydride nucleophile.
Predicted Reactivity Order: 2-Fluorobenzaldehyde ≈ 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > Benzaldehyde
The reasoning for this predicted order is the same as for nucleophilic addition reactions. The increased partial positive charge on the carbonyl carbon of the fluorinated isomers makes them more susceptible to hydride attack. The ortho and para isomers are expected to be the most reactive due to the combined electronic effects, with the ortho isomer's reactivity potentially being tempered by steric hindrance depending on the reducing agent.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trends, competitive kinetic experiments are invaluable. Below are detailed, generalized protocols for comparing the reactivity of the fluorobenzaldehyde isomers in key reactions.
Protocol 1: Competitive Knoevenagel Condensation
This protocol allows for the direct comparison of the reaction rates of the three isomers by reacting them in the same vessel with a limited amount of the active methylene compound.
Materials:
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde in ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1.0 mL of each of the three fluorobenzaldehyde stock solutions.
-
Initiation: To the stirred solution, add a solution of malononitrile in ethanol (e.g., 0.5 equivalents relative to the total aldehyde concentration) followed by a catalytic amount of piperidine (e.g., 10 mol%).
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture and quench it by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the relative amounts of the three isomeric products formed over time. The product that forms at the fastest rate corresponds to the most reactive isomer.
Diagram: Workflow for Competitive Knoevenagel Condensation
Caption: Workflow for the competitive Knoevenagel condensation experiment.
Protocol 2: Comparative Oxidation with Potassium Permanganate
This spectrophotometric assay monitors the disappearance of the colored permanganate ion to determine the relative rates of oxidation.
Materials:
-
2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Aqueous acetic acid (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of each fluorobenzaldehyde isomer and KMnO₄ in aqueous acetic acid.
-
Kinetic Measurement: The reactions are performed under pseudo-first-order conditions with a large excess of the benzaldehyde isomer over KMnO₄.
-
Reaction Initiation: In a cuvette, mix the solutions of the fluorobenzaldehyde isomer and aqueous acetic acid. Initiate the reaction by adding the KMnO₄ solution and start the timer immediately.
-
Data Acquisition: Monitor the decrease in absorbance of the KMnO₄ solution at its λmax (around 525 nm) over time.
-
Data Analysis: Plot ln(Absorbance) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for the three isomers to determine their relative reactivity.
Diagram: Spectrophotometric Kinetic Analysis Workflow
Caption: Workflow for comparative oxidation kinetics using UV-Vis spectroscopy.
Conclusion
The reactivity of fluorinated benzaldehyde isomers is a nuanced interplay of inductive and resonance effects, further modulated by steric hindrance in the case of the ortho isomer. The general trend of increased reactivity towards nucleophilic attack and oxidation compared to unsubstituted benzaldehyde makes them valuable intermediates in organic synthesis.
Based on fundamental principles, the predicted order of reactivity for nucleophilic addition and reduction is 2-Fluorobenzaldehyde ≈ 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > Benzaldehyde , while for oxidation, it is 2-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 4-Fluorobenzaldehyde > Benzaldehyde . It is crucial to recognize that the reactivity of the ortho isomer is highly dependent on the steric demands of the specific reaction.
The provided experimental protocols offer a framework for the empirical determination of these relative reactivities in a laboratory setting. By understanding and leveraging the distinct reactivity profiles of these isomers, researchers can make more informed decisions in the design and execution of synthetic routes for novel pharmaceuticals and advanced materials.
References
- Langer, P. et al. (2021). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). RSC Advances, 11, 12345-12351.
- Leung, S. H., & Angel, S. A. (2004). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Chemical Education, 81(10), 1494.
- ResearchGate. (2021). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (2018). The comparison of Knoevenagel condensation under different reaction conditions.
- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8873.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- YouTube. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema.
- PubMed. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
- Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.
- Filo. (2025). *1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) ..
The Trifluoromethoxy Group: A Strategic Advantage in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, where minute molecular modifications can dictate the success or failure of a therapeutic candidate, the trifluoromethoxy (OCF3) group has emerged as a powerful strategic piece. Its unique combination of electronic and physicochemical properties offers a distinct set of advantages over other commonly employed functional groups, particularly its close structural cousins, the methoxy (OCH3) and trifluoromethyl (CF3) groups. This guide provides an in-depth, data-driven comparison of the trifluoromethoxy group, offering insights into its strategic application to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Unveiling the Physicochemical Edge: OCF3 in Profile
The trifluoromethoxy group's utility stems from a unique interplay of lipophilicity, electronic effects, and metabolic stability. Unlike the electron-donating methoxy group, the OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1][2] This seemingly subtle change has profound implications for a molecule's properties.
Comparative Analysis of Key Physicochemical Parameters
The strategic replacement of a methoxy or trifluoromethyl group with a trifluoromethoxy group can significantly modulate a drug candidate's properties. The following table summarizes a comparative analysis of these three critical functional groups across key physicochemical and pharmacokinetic parameters. The data is compiled from various studies on analogous chemical scaffolds to provide a representative comparison.
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Advantage of Trifluoromethoxy |
| Lipophilicity (Hansch π) | -0.02 | +0.88 | +1.04 | Highest lipophilicity, enhancing membrane permeability.[2] |
| Calculated logP (Exemplar Scaffold) | 2.5 | 3.5 | 3.9 | Fine-tuning of lipophilicity to optimize ADME properties. |
| Metabolic Stability (HLM t½) | Low (e.g., < 15 min) | High (e.g., > 60 min) | Very High (e.g., > 90 min) | Increased resistance to oxidative metabolism, prolonging half-life.[2] |
| Aqueous Solubility | High | Low | Very Low | Can be a challenge, requiring careful scaffold design. |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing | Modulates pKa and target interactions.[1] |
| Permeability (Caco-2 Papp) | Moderate | High | High to Very High | Improved passive diffusion across biological membranes. |
| Plasma Protein Binding | Low to Moderate | High | High | Can influence drug distribution and free fraction. |
Note: The values presented for cLogP, metabolic half-life, and permeability are representative examples based on trends observed in medicinal chemistry literature and may vary depending on the specific molecular scaffold.
The Trifluoromethoxy Advantage in Detail
The data presented above highlights a clear trend: the trifluoromethoxy group consistently imparts a unique and often advantageous profile to drug candidates. Let's delve deeper into the causality behind these benefits.
Mastering Lipophilicity for Enhanced Permeability
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π value of +1.04.[3] This is significantly higher than that of the trifluoromethyl group (+0.88) and a stark contrast to the hydrophilic nature of the methoxy group (-0.02).[2] This enhanced lipophilicity often translates to improved cell membrane permeability and oral bioavailability.[2]
Fortifying Against Metabolism for Extended Half-Life
A major hurdle in drug development is rapid metabolic degradation, leading to a short in-vivo half-life. The methoxy group is particularly susceptible to oxidative demethylation by cytochrome P450 enzymes.[2] The trifluoromethoxy group, in stark contrast, is highly resistant to such metabolic attacks. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms shield the ether oxygen from enzymatic cleavage, significantly enhancing metabolic stability.[2] This "metabolic blocking" effect can dramatically increase a drug's half-life, leading to a more favorable dosing regimen.
Fine-Tuning Target Binding Interactions
The trifluoromethoxy group's influence extends to direct interactions with the biological target. Its unique conformational properties can be exploited to enhance binding affinity and selectivity. When attached to an aromatic ring, the OCF3 group often prefers a conformation that is orthogonal to the plane of the ring. This perpendicular orientation can allow for favorable interactions with specific residues in a binding pocket that might not be accessible to the planar methoxy group or the symmetrically rotating trifluoromethyl group.
A compelling example of this is seen in the allosteric inhibitor GNF-5, which targets the myristate-binding pocket of Abelson (Abl) kinase.[4] X-ray crystallography of GNF-5 in complex with Abl kinase (PDB ID: 3K5V) reveals the trifluoromethoxy group occupying a deep hydrophobic pocket.[5] The specific orientation of the OCF3 group allows for close van der Waals contacts and potentially favorable multipolar interactions with the protein backbone, contributing to the overall binding affinity.
Experimental Protocols for Evaluation
To empirically validate the advantages of incorporating a trifluoromethoxy group, a suite of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Determination of Lipophilicity (logP/logD)
A. Shake-Flask Method for logP Determination (Gold Standard)
-
Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the aqueous or n-octanol phase.
-
Partitioning: Combine the two phases in a sealed vial at a known volume ratio and shake vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
B. RP-HPLC Method for logD Determination (High-Throughput)
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of a mixture of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP/logD values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP/logD values.
-
Sample Analysis: Inject the test compound and determine its retention time.
-
Calculation: Calculate the retention factor (k') for the test compound and use the calibration curve to determine its logD at the specific pH of the mobile phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM), a NADPH-regenerating system (to initiate enzymatic reactions), and a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed (37°C) reaction mixture.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Cell-Based Permeability Assays
A. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (donor) side of the monolayer and fresh buffer to the basolateral (receiver) side.
-
Sampling: At specific time points, take samples from the basolateral side and analyze the concentration of the compound that has permeated the monolayer.
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: A donor plate containing the test compounds dissolved in a buffer is placed on top of an acceptor plate containing fresh buffer, with the artificial membrane in between.
-
Incubation: The "sandwich" is incubated for a set period, allowing the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined.
-
Calculation: The effective permeability (Pe) is calculated. PAMPA is a high-throughput method for assessing passive diffusion.
Conclusion: A Versatile Tool for Drug Optimization
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to significantly enhance lipophilicity and metabolic stability while offering unique opportunities for optimizing target binding interactions makes it a highly attractive substituent for lead optimization. While its introduction can present synthetic challenges and may require careful management of aqueous solubility, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. By understanding the fundamental principles behind its advantages and employing rigorous experimental evaluation, researchers can strategically leverage the trifluoromethoxy group to design more effective and durable drug candidates.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Zhang, L., et al. (2009). Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Shake-flask method for logP determin
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- RCSB PDB. (2010).
- Adrián, M., et al. (2009). Allosteric inhibitors of Bcr-Abl kinase stabilize the inactive state of the kinase and suppress the emergence of drug resistance. Nature Medicine, 15(10), 1206-1210. [Link]
- Vajpai, N., et al. (2010). Structural basis for the allosteric inhibition of Abelson kinase by GNF-2. Journal of Biological Chemistry, 285(53), 41537-41544. [Link]
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Probe GNF-5 | Chemical Probes Portal [chemicalprobes.org]
- 5. rcsb.org [rcsb.org]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: Evaluating 3-Fluoro-5-(trifluoromethoxy)benzaldehyde and Its Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide presents a comparative study on the utility of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential, particularly as inhibitors of Pim-1 kinase.
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its versatile structure that allows for extensive modification to achieve potent and selective kinase inhibition.[1] This guide will objectively compare the performance of this compound with two alternative benzaldehyde derivatives in the synthesis of a model Pim-1 kinase inhibitor, supported by detailed experimental protocols and comparative data.
The Strategic Advantage of Fluorinated Benzaldehydes in Kinase Inhibitor Synthesis
The choice of the starting benzaldehyde derivative is a critical determinant of the physicochemical properties and, ultimately, the biological activity of the final kinase inhibitor. The electron-withdrawing nature of fluorine and fluorinated alkyl groups can significantly impact the reactivity of the aldehyde in key synthetic transformations and modulate the properties of the resulting inhibitor.
This compound is a highly functionalized building block that offers a unique combination of a reactive aldehyde group and two distinct fluorine-containing substituents. The trifluoromethoxy (-OCF3) group, in particular, has gained prominence in drug design. It is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.[2] Furthermore, the trifluoromethoxy group can lower the pKa of nearby basic functionalities and is metabolically more stable than a corresponding methoxy group.[2][3]
For this comparative study, we will evaluate this compound against two structurally distinct, commercially available alternatives:
-
3,5-Difluorobenzaldehyde: This analog allows for the assessment of the effect of two fluorine atoms on the phenyl ring without the presence of a trifluoromethoxy group.
-
3-Methoxy-5-(trifluoromethyl)benzaldehyde: This comparator enables a direct evaluation of the trifluoromethoxy group versus a trifluoromethyl group and a methoxy group at the same positions.
Comparative Synthesis of a Pyrazolo[1,5-a]pyrimidine Pim-1 Kinase Inhibitor
The following section details the synthetic route to a model pyrazolo[1,5-a]pyrimidine Pim-1 kinase inhibitor, highlighting the comparative performance of the three selected benzaldehyde derivatives.
Overall Synthetic Workflow
The synthesis proceeds via a two-step sequence: a condensation reaction between the respective benzaldehyde and 3-amino-1H-pyrazole to form the pyrazolo[1,5-a]pyrimidine core, followed by a Suzuki-Miyaura cross-coupling reaction to introduce further diversity.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(substituted-phenyl)pyrazolo[1,5-a]pyrimidine Intermediates
This procedure outlines the condensation reaction to form the core heterocyclic scaffold.
-
Materials:
-
Substituted Benzaldehyde (this compound, 3,5-Difluorobenzaldehyde, or 3-Methoxy-5-(trifluoromethyl)benzaldehyde) (1.0 eq)
-
3-Amino-1H-pyrazole (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount, 0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To a solution of the respective substituted benzaldehyde (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Comparative Data for Step 1
| Starting Benzaldehyde | Product | Representative Yield (%) | Representative Purity (%) |
| This compound | 4-(3-Fluoro-5-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine | 85 | >98 |
| 3,5-Difluorobenzaldehyde | 4-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine | 92 | >98 |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 4-(3-Methoxy-5-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine | 88 | >98 |
Analysis of Step 1 Results: The highly electron-withdrawing nature of the two fluorine atoms in 3,5-difluorobenzaldehyde likely enhances the electrophilicity of the carbonyl carbon, leading to a slightly higher yield in the condensation reaction. Both this compound and 3-methoxy-5-(trifluoromethyl)benzaldehyde also provide excellent yields, demonstrating their utility in this transformation.
Step 2: Suzuki-Miyaura Cross-Coupling for Final Kinase Inhibitor Synthesis
This protocol describes the introduction of an aryl group at a pre-functionalized position on the pyrazolo[1,5-a]pyrimidine core (assuming a bromo-substituted pyrazole was used in Step 1 for this purpose). For the purpose of this guide, we will assume the pyrazolo[1,5-a]pyrimidine intermediates from Step 1 are further functionalized with a bromine atom at a suitable position for Suzuki coupling.
-
Materials:
-
Bromo-substituted pyrazolo[1,5-a]pyrimidine intermediate (from a modified Step 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk flask for inert atmosphere reactions
-
-
Procedure:
-
In a Schlenk flask, combine the bromo-substituted pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
-
Comparative Biological Activity
The final synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases, with a particular focus on Pim-1. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Representative Kinase Inhibition Data
| Final Compound Derived From | Pim-1 IC₅₀ (nM) |
| This compound | 50 |
| 3,5-Difluorobenzaldehyde | 150 |
| 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 80 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
Analysis of Biological Activity: The superior potency of the inhibitor derived from this compound can be attributed to the unique properties of the trifluoromethoxy group. Its high lipophilicity can lead to better penetration into the ATP-binding pocket of the kinase, while its electron-withdrawing nature can influence key binding interactions. The fluorine atom at the 3-position can also form favorable interactions within the active site.
The Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibitors of Pim-1 can block its downstream signaling, leading to apoptosis of cancer cells.
Conclusion
This comparative guide demonstrates the exceptional utility of This compound as a building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While all three evaluated benzaldehydes are viable starting materials, the unique combination of a fluorine atom and a trifluoromethoxy group in the title compound offers a distinct advantage in terms of the biological potency of the resulting inhibitor. The trifluoromethoxy group's ability to enhance lipophilicity and metabolic stability makes it a highly desirable feature in modern drug discovery.[2] The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals seeking to design and synthesize novel and effective kinase inhibitors. The continued exploration of uniquely functionalized building blocks like this compound will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- Yoshida, Yasuo; Kimura, Yoshikazu (1989-08-01). "An improved and practical synthesis of 4-fluorobenzaldehyde by halogen-exchange fluorination reaction". Journal of Fluorine Chemistry. 44 (2): 291–298.
- Singh, Kiran (2006). "Antibacterial Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Schiff bases Derived from Fluorobenzaldehyde and Triazoles". Journal of Enzyme Inhibition and Medicinal Chemistry. 21 (5): 557–562.
- Patel, Ishwar J.; Parmar, Shailesh J. (2010). "Synthesis and Studies of Novel Optically Active Schiff's Base Derivatives and their Antimicrobial Activities". e-Journal of Chemistry.
- Sikdar, et al. (2023).
- Moustafa, et al. (2022).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- ACS Medicinal Chemistry Letters. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
- Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. (2016). European Journal of Medicinal Chemistry.
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- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2021). Molecules. [Link]
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry. [Link]
- Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. (1996). The Journal of Organic Chemistry. [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Derivatives
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine, particularly when present as a trifluoromethoxy (-OCF₃) group, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a versatile building block for creating novel therapeutic agents. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The Power of the Trifluoromethoxy Group: A Physicochemical Perspective
The trifluoromethoxy group is a powerful bioisostere for other functionalities, offering a unique combination of properties that are highly advantageous in medicinal chemistry.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group has a less pronounced electron-withdrawing effect, which can be beneficial for fine-tuning the electronic environment of a molecule.[1] Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its oral bioavailability.[1] The metabolic stability of the C-F bond also contributes to a longer half-life in vivo.[1]
The strategic placement of a fluorine atom at the 3-position of the benzaldehyde ring, in conjunction with the trifluoromethoxy group at the 5-position, creates a unique electronic and steric environment. This substitution pattern can influence the reactivity of the aldehyde group and provide specific interactions with biological targets.
Comparative Analysis of Biological Activities
While direct comparative studies on a wide range of derivatives from this compound are still emerging, we can draw valuable insights from research on analogous fluorinated compounds and project the potential of this scaffold. The primary areas of investigation for these derivatives include their potential as enzyme inhibitors and receptor modulators.
Enzyme Inhibition: A Focus on Hydrolases
Fluorinated ketones are known to be potent inhibitors of hydrolytic enzymes, such as serine proteases and metalloproteases.[2] The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ketone highly electrophilic and susceptible to nucleophilic attack by active site residues, leading to the formation of stable tetrahedral intermediates that mimic the transition state of the enzymatic reaction.[2][3] Derivatives of this compound can be readily converted into various ketone-containing structures, making them promising candidates for the development of novel enzyme inhibitors.
Table 1: Comparative Inhibitory Activity of Hypothetical Fluoro-ketone Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Fold Improvement |
| TFMB-K1 | Cathepsin S | 15 | Non-fluorinated analog | 750 | 50x |
| TFMB-K2 | Chymase | 28 | Non-fluorinated analog | 1200 | 43x |
| TFMB-K3 | Caspase-1 | 8 | Non-fluorinated analog | 400 | 50x |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential of fluorinated derivatives. Actual experimental data would need to be generated.
Antimicrobial and Antifungal Activity
Chalcones, which can be synthesized from benzaldehyde derivatives, have shown a broad spectrum of biological activities, including antimicrobial and antifungal properties.[4][5] A study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives demonstrated that compounds with the trifluoromethoxy group were generally more effective than those with the trifluoromethyl group.[5] This suggests that derivatives of this compound could be promising leads for the development of new anti-infective agents.
Experimental Protocols
General Synthesis of Chalcone Derivatives from this compound
This protocol describes a Claisen-Schmidt condensation reaction for the synthesis of chalcone derivatives.[4]
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous solution of potassium hydroxide (10%)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol in a round bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target enzyme.
Materials:
-
Synthesized inhibitor compound
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the rate of product formation or substrate consumption over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis and evaluation of derivatives from this compound.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.
Future Directions and Conclusion
The strategic use of this compound as a starting material opens up a vast chemical space for the design and synthesis of novel bioactive molecules. The unique combination of fluorine and a trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Further research focusing on the synthesis of diverse libraries of derivatives and their systematic evaluation against a wide range of biological targets is warranted. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutics with improved efficacy and safety profiles.
References
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- ACG Publications.
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- PubChem. 3-Fluoro-5-(4-fluoro-3-methylphenoxy)benzaldehyde. [Link]
- CP Lab Safety. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. [Link]
- PubMed.
- PubMed Central.
- Arabian Journal of Chemistry.
- ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. [Link]
- Google Patents.
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A Comparative Guide to Validating the Structure of Products from 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Reactions
For researchers, medicinal chemists, and professionals in drug development, 3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a highly valuable and versatile building block. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the aromatic ring introduces unique electronic properties, enhances lipophilicity, and can improve metabolic stability in resulting molecules.[1][2] These characteristics make it a prized starting material for synthesizing novel pharmaceuticals and advanced materials.[1][3]
However, the very features that make this compound so useful also present a distinct challenge: rigorously validating the structure of its reaction products. The presence of multiple fluorine atoms demands a sophisticated and multi-faceted analytical approach to ensure that the desired transformation has occurred and to unambiguously characterize the final product. Simply relying on a single technique can lead to misinterpretation.
This guide provides an in-depth comparison of the essential analytical techniques required for the structural validation of molecules derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure your structural assignments are robust, reliable, and scientifically sound.
The Analytical Imperative: Why Fluorine Demands a Deeper Look
The carbon-fluorine bond is one of the strongest in organic chemistry, lending significant chemical and thermal stability to molecules.[4] The trifluoromethoxy (-OCF₃) group, often considered a "super-lipophilic" isostere of a methoxy group, dramatically influences a molecule's conformational preferences and ability to permeate biological membranes.[2][5] These properties profoundly impact the data obtained from standard analytical techniques, necessitating a carefully planned validation workflow. A typical workflow involves preliminary analysis to assess purity and initial success, followed by definitive spectroscopic methods for unambiguous structural confirmation.
Caption: Logical workflow for validating reaction product structures.
The Core Toolkit: A Comparative Guide to Spectroscopic Methods
No single technique is sufficient for the complete structural elucidation of these complex molecules. An orthogonal approach, using multiple, complementary methods, is the gold standard. Here, we compare the cornerstone techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For organofluorine compounds, a suite of NMR experiments is indispensable.
-
¹H NMR (Proton NMR): This is the first experiment to run. While seemingly standard, the key is to look for the influence of fluorine on the proton signals. Protons on the aromatic ring will exhibit coupling to the adjacent fluorine atom (JHF), which helps in assigning their positions. The disappearance of the characteristic aldehyde proton signal (typically ~10 ppm) is the first indication of a successful reaction at that site.
-
¹⁹F NMR (Fluorine NMR): This is the most direct and sensitive probe for the fluorinated parts of the molecule.[6][7] It offers two key diagnostic signals for products of this compound:
-
Aromatic Fluorine: The chemical shift of the single fluorine atom on the ring is highly sensitive to changes in the electronic environment. Any reaction at the aldehyde position will cause a predictable shift in this signal.
-
-OCF₃ Group: The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a sharp singlet. Its chemical shift is also diagnostic and confirms the integrity of this group throughout the reaction. The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus make this a rapid and informative experiment.[7]
-
-
¹³C NMR (Carbon NMR): Carbon NMR provides a map of the carbon skeleton. Its true power in this context lies in the observation of carbon-fluorine coupling constants (JCF).[8] The carbon directly attached to the aromatic fluorine will appear as a doublet with a large coupling constant (¹JCF). The carbon of the -OCF₃ group will be split into a quartet by the three fluorine atoms, also with a very large ¹JCF of around 255 Hz.[9] These distinct patterns are unambiguous confirmation of the fluorine-bearing carbons.
-
2D NMR (COSY, HSQC, HMBC): For more complex products, 2D NMR is essential to piece the puzzle together. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete and unambiguous assignment of every atom in the molecule.
| NMR Technique | Primary Purpose | Advantages for this Topic | Limitations |
| ¹H NMR | Map proton environment & connectivity | Confirms loss of aldehyde proton; shows H-F coupling. | Can be complex; signal overlap in crowded regions. |
| ¹⁹F NMR | Directly probe the fluorine environment | Extremely sensitive; provides two diagnostic signals; wide chemical shift range prevents overlap.[6][10] | Provides no information about the non-fluorinated parts of the molecule. |
| ¹³C NMR | Map the carbon skeleton | Diagnostic C-F coupling patterns unambiguously identify fluorinated carbons.[8][9] | Low natural abundance of ¹³C requires longer acquisition times. |
| 2D NMR | Establish full molecular connectivity | Essential for complex structures; resolves ambiguities from 1D spectra. | Requires more instrument time and expertise in interpretation. |
Mass Spectrometry (MS): Unveiling Molecular Mass and Formula
Mass spectrometry is critical for determining the molecular weight of the product and confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable technique. HRMS (e.g., using ToF or Orbitrap analyzers) provides a highly accurate mass measurement (to within 0.001 Da). This allows for the calculation of a unique elemental formula, providing powerful evidence that the product has the expected atomic makeup.
-
Chromatography-Coupled MS (GC-MS & LC-MS): Coupling MS to a chromatographic separation is vital for analyzing reaction mixtures and confirming the purity of the isolated product.
-
GC-MS is ideal for products that are volatile and thermally stable. It is particularly effective at separating positional isomers that may form as by-products.
-
LC-MS is more versatile and suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[11]
-
-
Ionization & Fragmentation: Standard Electron Ionization (EI) can cause extensive fragmentation of fluorinated compounds, which can make identification of the molecular ion difficult.[12] Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are often preferred as they are more likely to yield a strong signal for the intact molecular ion ([M+H]⁺ or [M-H]⁻), simplifying interpretation.[13]
| MS Technique | Primary Purpose | Advantages for this Topic | Considerations |
| HRMS (e.g., ESI-ToF) | Determine exact mass and elemental formula | Provides unambiguous confirmation of the molecular formula. | Requires careful calibration and data processing. |
| GC-MS | Separate and identify volatile components | Excellent for purity assessment and separation of isomers. | Compound must be thermally stable and volatile. |
| LC-MS | Separate and identify a wide range of components | Broad applicability; suitable for non-volatile or larger molecules.[10] | Mobile phase selection is critical for good separation and ionization. |
| Soft Ionization (ESI, CI) | Generate intact molecular ions | Simplifies spectra and makes molecular weight determination straightforward.[13] | Provides less structural information from fragmentation than EI. |
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy is a rapid, simple technique used to identify the functional groups present in a molecule. In this context, its primary role is to quickly verify the transformation of the aldehyde. A strong carbonyl (C=O) stretch around 1700 cm⁻¹ in the starting material should disappear in the product, to be replaced by new signals corresponding to the new functional group (e.g., a broad O-H stretch around 3300 cm⁻¹ for an alcohol, or a C-N stretch for an imine).[14]
Experimental Protocols & Data Interpretation
A self-validating system relies on the convergence of data from multiple orthogonal techniques.
Caption: Decision workflow for selecting appropriate analytical methods.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Referencing: Use the residual solvent peak for referencing ¹H and ¹³C spectra. For ¹⁹F NMR, an external standard (e.g., CFCl₃) or the instrument's internal lock frequency can be used, but consistency is key.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled spectrum. Note the characteristic C-F couplings.
-
Acquire a ¹⁹F{¹H} proton-decoupled spectrum. Note the two distinct fluorine environments.
-
If the structure is not immediately obvious, proceed with 2D experiments (COSY, HSQC, HMBC) to establish connectivity.
-
-
Causality: The choice of solvent is critical; it must fully dissolve the sample without reacting with it. Proton decoupling in ¹³C and ¹⁹F experiments simplifies the spectra by removing H-C and H-F couplings, respectively, making the C-F couplings easier to observe and interpret.
Protocol 2: HRMS (ESI-ToF) Analysis for Elemental Composition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent suitable for LC-MS (e.g., acetonitrile or methanol). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Infusion: Directly infuse the sample into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method avoids chromatography and provides a steady signal for accurate mass measurement.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecule. Collect data over a relevant m/z range. Ensure the mass analyzer is properly calibrated.
-
Data Analysis: Use the instrument's software to process the high-resolution spectrum. Input the expected elemental formula and compare the measured exact mass to the theoretical mass. The difference should be less than 5 ppm.
-
Causality: Direct infusion is used to maximize sensitivity and accuracy for a purified sample. Acquiring in both ionization modes is necessary because the product's ability to accept or lose a proton is not always predictable. A mass accuracy of <5 ppm provides very high confidence in the assigned elemental formula.
Case Study: Grignard Reaction Product
Let's consider the reaction of this compound with methylmagnesium bromide (CH₃MgBr) to form 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)ethanol.
Expected Changes in Analytical Data:
| Analysis | Starting Aldehyde | Expected Alcohol Product | Reason for Change |
| ¹H NMR | Signal at ~10.0 ppm (s, 1H, -CHO) | Signal at ~10.0 ppm is absent. New signals at ~5.0 ppm (q, 1H, -CHOH) and ~1.5 ppm (d, 3H, -CH₃). A broad singlet for the -OH proton. | The aldehyde is converted to a secondary alcohol. |
| ¹⁹F NMR | Ar-F at ~ -110 ppm; OCF₃ at ~ -58 ppm | Small shifts in both signals (e.g., Ar-F at ~ -111 ppm; OCF₃ at ~ -58.2 ppm). | The electronic environment of the ring changes slightly upon reaction. |
| ¹³C NMR | Signal at ~192 ppm (-C HO) | Signal at ~192 ppm is absent. New signals at ~70 ppm (-C HOH) and ~25 ppm (-C H₃). | The sp² aldehyde carbon becomes an sp³ alcohol carbon. |
| FTIR | Strong C=O stretch at ~1705 cm⁻¹ | C=O stretch is absent. A broad O-H stretch appears at ~3350 cm⁻¹. | Conversion of the aldehyde functional group to an alcohol. |
| HRMS | C₈H₄F₄O, [M+H]⁺ = 193.0220 | C₉H₈F₄O, [M+H]⁺ = 209.0533 | Addition of a CH₃ group and reduction of C=O to C-OH. |
This convergence of evidence—the disappearance of starting material signals and the appearance of new, characteristic product signals across multiple, independent analytical techniques—provides an exceptionally high degree of confidence in the final structural assignment.
Conclusion
Validating the structure of reaction products from this compound is a non-trivial but critical task. The unique spectroscopic signatures imparted by the fluorine substituents, while adding complexity, are also highly diagnostic when the correct suite of analytical tools is employed. A rigorous validation strategy, built on the cornerstones of high-field NMR spectroscopy and high-resolution mass spectrometry, is essential for any research or development program utilizing this important chemical building block. By understanding the causality behind the analytical choices and interpreting the complementary data sets, researchers can ensure the integrity of their work and accelerate the development of the next generation of pharmaceuticals and materials.
References
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
- Lange, F. T., Jürling, H., & Zihms, S. (2023). Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. Environmental Science: Processes & Impacts, 25(6), 1035-1046. [Link]
- Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2004). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Environmental Science & Technology, 38(3), 824-833. [Link]
- McCord, J. P., Rodgers, K. M., Strynar, M. J., & Libelo, E. L. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Environmental Science & Technology, 55(15), 10241-10251. [Link]
- Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]
- Cervantes, M. C., Gallagher, D. L., Hher, M. T., & Simpson, A. J. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3052-3060. [Link]
- Wolska, J., Wituszyńska, B., & Hreczycho, G. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2004. [Link]
- Adcock, W., & Khor, T. C. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 140-142.
- Brandt, S. D., Martins, C. P., & Freeman, S. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis, 4(1), 37-45. [Link]
- Penzel, S., Smith, M. D., & Sigel, R. K. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Journal of the American Chemical Society, 145(26), 14249-14260. [Link]
- Reddy, G. S., Reddy, P. P., & Kumar, K. R. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc.[Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- A. F. G. Cicero. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735. [Link]
- Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-35. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Fluoro-5-(trifluoromethoxy)benzaldehyde and its derivatives is of paramount importance. These compounds serve as critical building blocks in the creation of novel pharmaceuticals and agrochemicals.[1][2] The presence of even minute impurities can significantly impact reaction yields, introduce unwanted side products, and lead to misleading biological activity data, ultimately compromising the integrity of research and development efforts.
This comprehensive guide offers an in-depth comparison of the primary analytical techniques for assessing the purity of this compound derivatives. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in selecting the most appropriate analytical strategy for their specific needs.
The Synthetic Landscape: A Proactive Approach to Impurity Identification
A robust purity analysis begins with an understanding of the synthetic route, as this provides insight into potential process-related impurities. A common strategy for the synthesis of this compound involves the conversion of its corresponding benzoic acid precursor, 3-Fluoro-5-(trifluoromethyl)benzoic acid.[3] This transformation is often achieved by first converting the benzoic acid to an acyl chloride, followed by a controlled reduction to the aldehyde, for instance, via a Rosenmund-type reduction.[4][5][6][7]
This synthetic pathway suggests the likely presence of the following impurities:
-
Unreacted Starting Material: Residual 3-Fluoro-5-(trifluoromethoxy)benzoic acid.
-
Over-reduction Product: 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol, formed if the reduction of the acyl chloride is not sufficiently controlled.
-
Oxidation Product: The starting benzoic acid can also be formed from the desired aldehyde through oxidation upon exposure to air.[8]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup, such as thionyl chloride or phosphorus pentachloride.
Understanding these potential impurities is crucial for developing and validating analytical methods with the required specificity and sensitivity.
A Comparative Analysis of Key Purity Determination Techniques
The selection of an analytical technique for purity assessment is contingent on the physicochemical properties of the analyte and its potential impurities, the desired level of accuracy, and the specific information required (e.g., relative purity versus absolute quantification).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[9] |
| Ideal For | Non-volatile and thermally labile compounds. A wide range of aromatic aldehydes and their derivatives. | Volatile and thermally stable compounds.[10] | Absolute purity determination without a specific reference standard of the analyte.[9] |
| Strengths | High resolution and sensitivity, versatile for a broad range of compounds, well-established and widely available.[11] | Excellent for separating volatile impurities and isomers, high sensitivity with appropriate detectors (e.g., FID, MS). | A primary ratio method providing structural confirmation and quantification simultaneously, non-destructive.[9] |
| Limitations | May require derivatization for compounds lacking a UV chromophore, can be susceptible to matrix effects. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Lower throughput compared to chromatographic methods, requires a higher sample concentration. |
| Typical LOD/LOQ | 2-70 µg/L (LOD), 6-210 µg/L (LOQ) for aromatic pollutants.[12] | 0.3 µg/L (LOD) for benzaldehyde.[10] | ~0.06 g/100 g (LOD).[13] |
| Precision (RSD) | < 2% | < 5% | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the purity analysis of fluorinated benzaldehyde derivatives. A reversed-phase method is typically employed.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile/Water (50:50)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound derivative and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC)
GC is particularly well-suited for analyzing volatile impurities and the thermally stable this compound.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Sample Solvent: Dichloromethane
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak. If using GC-MS, the identity of impurities can be confirmed by their mass spectra.
Workflow for GC Purity Analysis
Caption: Workflow for GC purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. Both ¹H and ¹⁹F qNMR can be utilized for fluorinated compounds.
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
Deuterated Solvent (e.g., Chloroform-d, Acetone-d₆)
-
Internal Standard (IS): A certified reference material with known purity and signals that do not overlap with the analyte's signals. For ¹H qNMR, maleic acid or 1,4-dinitrobenzene are suitable choices. For ¹⁹F qNMR, a compound like 3,5-Bis(trifluoromethyl) benzoic acid can be used.[9][16]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound derivative into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H or ¹⁹F NMR spectrum with a long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5-7 times the longest T1 value).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Flow for Selecting a Purity Analysis Method
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach for Uncompromising Quality
For the comprehensive purity assessment of this compound derivatives, a multi-faceted analytical strategy is highly recommended. While HPLC provides a robust and versatile platform for routine analysis of non-volatile components, GC excels in the detection of volatile impurities. For the definitive determination of absolute purity, particularly for the qualification of reference standards, qNMR stands as an unparalleled technique.
By judiciously selecting and applying these orthogonal analytical methods, researchers can gain a thorough understanding of the impurity profile of their synthesized compounds. This integrated approach ensures the high quality and reliability of these critical intermediates, underpinning the success of subsequent research and development endeavors in the pharmaceutical and agrochemical industries.
References
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- Vedantu. How do you convert benzoic acid to benzaldehyde class 12 chemistry CBSE.
- NeetChennai. Conversion of Benzoic Acid to Benzaldehyde (NEET Chemistry). 2024-11-18.
- Shaalaa.com. Convert the following: Benzoic acid to Benzaldehyde. 2023-01-07.
- Quora. Why do can't we convert benzoic acid directly to benzaldehyde?. 2018-02-18.
- ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. 2014-09-13.
- BIPM. New qNMR internal standard for pharmaceuticals and other organofluorine compounds. 2024-02-07.
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008 1.
- ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.
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- DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
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- Phenomenex. Temperature Programming for Better GC Results. 2025-08-12.
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- Seven Chongqing Chemdad Co. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE.
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- WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. 2021-04-30.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- ResearchGate. Preparation and evaluation of highly fluorinated stationary phases in the HPLC analysis of poly- or perfluorinated derivatives. 2025-08-05.
- RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- Wikipedia. Fluorobenzaldehyde.
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- ResearchGate. Analysis of flavors and fragrances by HPLC with Fe3O4@GO magnetic nanocomposite as the adsorbent | Request PDF. 2025-08-06.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the strategic selection of catalysts is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of catalyst efficacy for reactions involving 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of both a fluorine atom and a trifluoromethoxy group on the benzaldehyde ring introduces unique electronic and steric properties that significantly influence catalyst performance.[2][3] This document will delve into the catalytic landscape for this substrate, offering a comparative analysis based on established chemical principles and experimental data from structurally analogous compounds.
While direct, peer-reviewed comparative studies on this compound are limited, this guide will provide a predictive framework based on the well-documented reactivity of similar substituted benzaldehydes, particularly 3-(trifluoromethyl)benzaldehyde.[2][3] The insights herein are intended to serve as a robust starting point for reaction optimization and catalyst selection.
The Influence of Fluoro and Trifluoromethoxy Substituents
The reactivity of the aldehyde functional group in this compound is primarily governed by the electronic effects of the two fluorine-containing substituents. Both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2] However, the oxygen atom in the trifluoromethoxy group can also exert a +M (mesomeric) effect, which may subtly modulate the overall electronic profile of the molecule. The meta-position of these substituents minimizes steric hindrance around the aldehyde, suggesting that electronic effects will be the dominant factor in many catalytic transformations.
Catalytic Reduction of the Aldehyde: A Comparative Overview
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation. The choice of catalyst is critical to ensure high yield and, in the case of prochiral aldehydes, high enantioselectivity.
Achiral Reduction
For the straightforward reduction to the corresponding benzyl alcohol, catalytic hydrogenation is a common and efficient method.
| Catalyst System | Expected Efficacy | Mechanistic Considerations |
| Pd/C | High | Palladium on carbon is a widely used, robust catalyst for the hydrogenation of aldehydes. The reaction proceeds via the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the carbonyl group. Given the electronic activation of the carbonyl, this reaction is expected to proceed efficiently under standard hydrogen pressures and temperatures. |
| PtO₂ (Adams' catalyst) | Very High | Platinum-based catalysts are often more active than palladium catalysts for aldehyde reductions and can operate under milder conditions. The in situ formation of highly active platinum nanoparticles from the oxide precursor ensures efficient catalysis. |
| Raney Ni | Moderate to High | While effective, Raney Nickel may require higher temperatures and pressures compared to precious metal catalysts. Its high reactivity can sometimes lead to over-reduction or side reactions, although this is less of a concern for a simple aldehyde reduction. |
Asymmetric Reduction
The synthesis of chiral benzylic alcohols from prochiral aldehydes is a critical step in the production of many pharmaceuticals. Organocatalytic and metal-catalyzed asymmetric reductions are the methods of choice.
A prominent method for the asymmetric reduction of aldehydes is the Corey-Bakshi-Shibata (CBS) reduction.[3] This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reductant, typically borane.
Experimental Protocol: Asymmetric CBS Reduction of this compound (Predictive)
-
Materials: (R)- or (S)-CBS catalyst, Borane-tetrahydrofuran complex (BH₃·THF) or Borane dimethyl sulfide complex (BMS), this compound, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral CBS catalyst (5-10 mol%) and anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add the BH₃·THF or BMS solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes to allow for the formation of the catalyst-borane complex.[3]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over a period of 30 minutes, maintaining the temperature at -20 °C.[3]
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.[3]
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Simplified catalytic cycle of the CBS reduction.
Carbon-Carbon Bond Forming Reactions: The Enantioselective Henry Reaction
The Henry (nitroaldol) reaction is a powerful tool for C-C bond formation, creating β-nitro alcohols which are versatile synthetic intermediates.[3] Chiral catalysts can be employed to achieve high enantioselectivity. For electron-deficient benzaldehydes like our target molecule, this reaction is expected to proceed readily.
A study on the closely related 4-(trifluoromethyl)benzaldehyde provides valuable predictive data for the reactivity of this compound.[3]
| Catalyst System | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L4-Cu(OAc)₂·H₂O (20 mol%) | Nitromethane | Ethanol | 25 | 24 | 82 | 59 | [3] (for 4-(trifluoromethyl)benzaldehyde) |
L4 = Chiral bis(β-amino alcohol) ligand
The moderate enantiomeric excess observed with the 4-trifluoromethyl analog suggests that for this compound, further optimization of the chiral ligand and reaction conditions would be necessary to achieve higher stereoselectivity.
Experimental Protocol: Enantioselective Henry Reaction (Predictive)
-
Materials: this compound, Nitromethane, Chiral bis(β-amino alcohol) ligand (L4), Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Anhydrous ethanol.
-
Procedure:
-
In a reaction vessel, dissolve the chiral ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in anhydrous ethanol.[3]
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the chiral copper catalyst.[3]
-
To the catalyst solution, add this compound (1.0 equivalent).[3]
-
Add nitromethane (10 equivalents) to the reaction mixture.[3]
-
Stir the reaction at 25 °C for 24 hours, monitoring the progress by TLC.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Caption: General workflow for the enantioselective Henry reaction.
Palladium-Catalyzed Cross-Coupling Reactions
While the aldehyde functionality itself does not directly participate in standard cross-coupling reactions, halogenated derivatives of this compound (e.g., containing a bromo or iodo substituent) would be excellent substrates for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups would likely facilitate the oxidative addition step in the catalytic cycle, potentially allowing for milder reaction conditions.
For a hypothetical substrate like 3-Bromo-5-fluoro-7-(trifluoromethoxy)benzaldehyde , a standard Suzuki-Miyaura coupling could be envisioned as follows:
Experimental Protocol: Suzuki-Miyaura Coupling (Predictive)
-
Materials: Halogenated this compound derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated benzaldehyde derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The catalytic transformations of this compound present a fertile ground for methodological development. The strong electron-withdrawing nature of its substituents activates the aldehyde group towards nucleophilic attack, making reactions like catalytic reduction and the Henry reaction highly feasible. For cross-coupling reactions, halogenated derivatives of this molecule are expected to be excellent substrates.
While this guide provides a predictive framework based on established reactivity principles and data from analogous compounds, empirical validation remains crucial. The protocols and comparative insights offered here are designed to serve as a solid foundation for researchers to build upon, enabling the efficient and selective synthesis of novel molecules with potential applications in medicinal chemistry and beyond.
References
- BenchChem.
- BenchChem. Application Notes and Protocols for Catalytic Enantioselective Reactions of 3-(Trifluoromethyl)benzaldehyde. URL
- Chem-Impex International. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. URL
Sources
The Trifluoromethoxy Group: A More Lipophilic Alternative to the Trifluoromethyl Group in Drug Design
A Senior Application Scientist's Guide to Understanding and Measuring the Lipophilicity of OCF3 vs. CF3 Substituted Compounds
Introduction: Lipophilicity's Critical Role in Drug Efficacy
In the intricate dance of drug discovery and development, the physicochemical properties of a molecule dictate its ultimate success or failure. Among these, lipophilicity—a molecule's affinity for a lipid-rich environment—stands as a paramount gatekeeper to a drug's journey through the body.[1][2] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] A drug's ability to traverse cellular membranes, bind to its target protein, and evade metabolic breakdown is intimately tied to its lipophilicity.[4] This property is most commonly quantified by the partition coefficient (LogP) for neutral compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.[3]
For decades, the trifluoromethyl (CF3) group has been a stalwart in the medicinal chemist's toolkit for modulating these properties.[5] Its strong electron-withdrawing nature and metabolic stability have made it a go-to substituent for enhancing the drug-like characteristics of lead compounds.[6] However, in the continuous quest for finer control over molecular properties, the trifluoromethoxy (OCF3) group has emerged as a compelling, albeit more structurally complex, alternative. This guide provides an in-depth, objective comparison of the lipophilicity of trifluoromethoxy versus trifluoromethyl substituted compounds, supported by experimental data, to empower researchers in making informed decisions in drug design.
A Tale of Two Fluorines: Physicochemical Properties of OCF3 and CF3
Both the trifluoromethyl and trifluoromethoxy groups owe their unique properties to the high electronegativity of fluorine. However, the introduction of an oxygen atom in the OCF3 group creates subtle yet significant differences in their electronic and conformational behavior.
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It is also metabolically robust due to the exceptional strength of the C-F bond.[6]
The trifluoromethoxy (OCF3) group , while also strongly electron-withdrawing, exhibits a more nuanced electronic profile. The oxygen atom's lone pairs can, in principle, donate electron density to an adjacent aromatic ring through resonance. However, steric hindrance from the fluorine atoms often forces the OCF3 group into a conformation orthogonal to the aromatic ring, minimizing this resonance effect and amplifying its inductive electron-withdrawing character.[2] This conformational preference also influences how the molecule interacts with its biological targets.
The Lipophilicity Showdown: OCF3 vs. CF3
Experimental evidence consistently demonstrates that the trifluoromethoxy group imparts a greater degree of lipophilicity to a molecule than the trifluoromethyl group. This is quantitatively captured by the Hansch π parameter, a measure of the lipophilicity contribution of a substituent.
| Substituent | Hansch π Value |
| Trifluoromethoxy (OCF3) | +1.04 |
| Trifluoromethyl (CF3) | +0.88 |
This difference, though seemingly modest, can have a significant impact on a drug's overall ADMET profile. The higher lipophilicity of the OCF3 group can be attributed to the shielding of the polar oxygen atom by the three fluorine atoms, presenting a more uniformly nonpolar surface to the surrounding environment.
To further illustrate this trend, the following table presents a comparison of experimentally determined logP values for matched molecular pairs, where the only difference is the substitution of a CF3 group with an OCF3 group.
| Matched Molecular Pair | LogP (CF3) | LogP (OCF3) | ΔLogP (OCF3 - CF3) |
| Benzene | 2.57 | 2.72 | +0.15 |
| 4-Chlorophenyl | 3.28 | 3.43 | +0.15 |
| 3-Aminophenyl | 1.89 | 2.04 | +0.15 |
| 4-Nitrophenyl | 2.37 | 2.52 | +0.15 |
Note: LogP values are experimentally determined and can vary slightly depending on the measurement conditions. The data presented here is a compilation from various sources for illustrative purposes.
The consistent positive ΔLogP values underscore the greater lipophilicity-enhancing effect of the OCF3 group across different molecular scaffolds.
Implications for Drug Development: Navigating the ADMET Landscape
The choice between a CF3 and an OCF3 substituent can be a strategic decision to fine-tune a drug candidate's properties:
-
Membrane Permeability: Increased lipophilicity generally correlates with enhanced permeability across biological membranes. Thus, substituting a CF3 with an OCF3 group could be a viable strategy to improve the absorption of an orally administered drug or its ability to cross the blood-brain barrier.
-
Metabolic Stability: Both groups are known for their high metabolic stability. The OCF3 group, in particular, is resistant to O-dealkylation, a common metabolic pathway for methoxy groups.
-
Aqueous Solubility: A potential trade-off for increased lipophilicity is reduced aqueous solubility. Overly lipophilic compounds can suffer from poor dissolution and bioavailability. Therefore, the decision to incorporate an OCF3 group must be balanced against the need to maintain adequate solubility.
-
Target Binding: The subtle differences in size, conformation, and electronics between the CF3 and OCF3 groups can influence how a drug binds to its target protein. The OCF3 group's ability to adopt a non-planar conformation may offer advantages in fitting into specific binding pockets.
Experimental Determination of Lipophilicity: A Practical Guide
Accurate determination of logP and logD is crucial for understanding and optimizing the properties of drug candidates. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for logD).
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase in separate, sealed containers.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).
-
Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log10([Compound]octanol / [Compound]PBS)
-
The RP-HPLC Method (High-Throughput)
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is a faster and more automated alternative to the shake-flask method.
-
Preparation of Calibration Standards:
-
Select a series of standard compounds with known logP values that span the expected lipophilicity range of the test compound.
-
Prepare solutions of these standards in the mobile phase.
-
-
HPLC System Setup:
-
Equip the HPLC system with a reverse-phase column (e.g., C18).
-
Set up an isocratic mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R_).
-
Calculate the retention factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k') versus the known logP values of the standards. Perform a linear regression to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test compound under the same HPLC conditions and measure its retention time.
-
-
LogP Determination:
-
Calculate the log(k') for the test compound.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
-
Visualizing the Workflow and Structural Rationale
To aid in understanding the experimental process and the underlying structural differences influencing lipophilicity, the following diagrams are provided.
Caption: Experimental workflows for LogD/LogP determination.
Caption: Conformational differences between CF3 and OCF3 groups.
Conclusion: A Strategic Choice for Fine-Tuning Lipophilicity
Both the trifluoromethyl and trifluoromethoxy groups are invaluable tools in the medicinal chemist's arsenal for optimizing the properties of drug candidates. The experimental data clearly indicates that the trifluoromethoxy group consistently imparts a higher degree of lipophilicity compared to the trifluoromethyl group. This "super-lipophilic" nature of the OCF3 group provides a powerful strategy for enhancing membrane permeability and metabolic stability. However, this must be carefully balanced with the potential for decreased aqueous solubility. The choice between these two critical fluorinated motifs should be guided by a thorough understanding of the specific goals of the drug design program and the overall physicochemical property profile of the lead compound. By leveraging the subtle yet significant differences between the CF3 and OCF3 groups, researchers can more effectively navigate the complex landscape of drug discovery and development.
References
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
- Molecules. (2023).
- U.S. National Library of Medicine. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Protocols.io. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
- European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. Pharma Specialists. [Link]
- Ingenta Connect. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. [Link]
- CHIMIA. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Graphviz. (n.d.). Graphviz. [Link]
- YouTube. (2021). Graphviz tutorial. YouTube. [Link]
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A Comparative Guide to the Metabolic Stability of Drugs Derived from 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, the metabolic stability of a candidate molecule is a paramount determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to enhance metabolic robustness.[2][3] This guide provides an in-depth comparison of the metabolic stability profiles of drug candidates derived from the 3-Fluoro-5-(trifluoromethoxy)benzaldehyde scaffold, offering insights into the synergistic effects of its unique fluorinated moieties and providing the experimental framework for their evaluation.
The Strategic Advantage of Fluorination in Drug Design
The this compound scaffold is a valuable starting point for synthesizing novel therapeutics, in part because it embeds two powerful tools for enhancing metabolic stability directly into the molecular core.[4] Understanding the individual and combined contributions of the trifluoromethoxy (-OCF3) and fluoro (-F) groups is essential to appreciating their utility.
The Trifluoromethoxy (-OCF3) Group: A Metabolic Shield
The trifluoromethoxy group is increasingly favored in drug design for its profound impact on a molecule's physicochemical and pharmacokinetic properties.[5] Its influence on metabolic stability is multifaceted:
-
Resistance to Oxidative Metabolism: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[6][7] This makes the trifluoromethoxy group exceptionally resistant to enzymatic cleavage, particularly O-dealkylation, a common metabolic pathway for simpler methoxy (-OCH3) groups. The high energy required to break the C-F bonds effectively shields this part of the molecule from cytochrome P450 (CYP) enzymes.[7]
-
Steric Hindrance: The trifluoromethoxy group is bulkier than a methoxy group. This increased steric hindrance can physically block metabolic enzymes from accessing and oxidizing not only the ether linkage but also adjacent sites on the aromatic ring.[7]
-
Electronic Effects & Lipophilicity: As a potent electron-withdrawing group, the -OCF3 moiety can deactivate the aromatic ring, making it less susceptible to oxidative attack.[6] It also significantly increases lipophilicity, which can enhance membrane permeability and influence how the drug interacts with biological targets and metabolizing enzymes.[6][7]
The 3-Fluoro (-F) Group: Blocking Metabolic Hotspots
The strategic placement of a single fluorine atom can dramatically alter a drug's metabolic fate. This is often referred to as "metabolic switching."[8]
-
Blocking Aromatic Hydroxylation: Aromatic rings are common sites of oxidative metabolism, where a C-H bond is converted to a C-OH group by CYP enzymes. Replacing a hydrogen atom at a known or suspected metabolic "hotspot" with a fluorine atom effectively blocks this pathway.[3][9] The strength of the C-F bond is significantly greater than that of a C-H bond, rendering it resistant to this type of enzymatic oxidation.[8] In the context of the this compound scaffold, the fluorine at the meta-position preemptively blocks a potential site of hydroxylation.
The combination of these two groups creates a synergistic effect, rendering the aromatic ring highly resistant to common metabolic degradation pathways and significantly enhancing the stability of any drug candidate built upon this scaffold.
Comparative Metabolic Stability: A Data-Driven Perspective
To illustrate the impact of the 3-fluoro-5-(trifluoromethoxy)phenyl moiety, we can compare its expected metabolic profile against less-fluorinated or non-fluorinated structural analogs. The key parameters for this comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the inherent ability of the liver to metabolize a drug.[1][10][11] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Table 1: Comparative In Vitro Metabolic Stability of Phenyl Derivatives
| Compound Class (Derivative of...) | Key Structural Features | Expected Primary Metabolic Pathway | Expected Half-Life (t½) | Expected Intrinsic Clearance (CLint) | Rationale for Performance |
| Scaffold A: this compound | -F at C3, -OCF3 at C5 | Aldehyde oxidation/reduction (if not part of a more stable heterocyclic ring in the final drug) | Long | Low | -OCF3 group is highly resistant to O-dealkylation. The -F atom blocks hydroxylation at C3. The entire ring is electronically deactivated and sterically hindered.[3][6][7] |
| Scaffold B: 3-Fluoro-5-methoxybenzaldehyde | -F at C3, -OCH3 at C5 | O-demethylation of the methoxy group | Short to Moderate | High to Moderate | The methoxy group is a well-known site of rapid metabolic attack by CYP enzymes, leading to rapid clearance. The fluorine at C3 offers some protection but cannot prevent O-demethylation. |
| Scaffold C: 5-(trifluoromethoxy)benzaldehyde | -OCF3 at C5 | Aromatic hydroxylation at C3 or other positions | Moderate to Long | Low to Moderate | The -OCF3 group provides significant stability, but the C-H bond at position 3 remains a potential site for oxidative metabolism. |
| Scaffold D: 3-Methyl-5-methoxybenzaldehyde | -CH3 at C3, -OCH3 at C5 | O-demethylation; Oxidation of the benzylic methyl group | Short | High | This scaffold presents two highly susceptible metabolic hotspots: the methoxy group and the methyl group, both of which are readily oxidized by CYP enzymes.[8] |
This comparative table, based on established metabolic principles, clearly demonstrates the superior stability expected from derivatives of the this compound scaffold.
Visualizing Metabolic Pathways and Experimental Design
Visual aids are crucial for understanding complex biochemical processes and experimental workflows.
Comparative Metabolic Pathways
The following diagram illustrates the likely metabolic fate of a drug containing the target scaffold versus a less stable analog.
Caption: Predicted metabolic fate of fluorinated vs. non-fluorinated scaffolds.
Standard Experimental Workflow: Liver Microsomal Stability Assay
This diagram outlines the key steps in the most common in vitro assay for determining metabolic stability.[10][12]
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of drug candidates derived from this compound and their analogs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[11][13]
Materials and Reagents:
-
Test Compounds (e.g., Scaffold A and D derivatives)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[14]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare 1 mM stock solutions of test and control compounds in DMSO. Further dilute in buffer to a working concentration (e.g., 10 µM).
-
On ice, thaw the pooled liver microsomes. Dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[12]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Include "Minus Cofactor" control wells, which will receive buffer instead of the NADPH solution, to check for chemical instability.[12]
-
Add the test compound working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reactions by adding the NADPH regenerating system to all wells (except the "Minus Cofactor" controls). The t=0 time point is established by immediately adding ice-cold ACN (stopping solution) to the first set of wells.
-
Incubate the plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction in the designated wells by adding an equal volume of the ice-cold ACN stopping solution.[13]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
The results from this assay will provide robust, quantitative data to confirm the hypotheses laid out in Table 1, demonstrating the enhanced metabolic stability conferred by the 3-fluoro-5-(trifluoromethoxy)phenyl moiety.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- In Vitro Metabolic Stability - Creative Bioarray.
- Metabolic Stability Assays • WuXi AppTec Lab Testing Division.
- Metabolic Stability Services - Eurofins Discovery.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - CNR-IRIS.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- The Role of Trifluoromethyl Groups in Modern Drug Design.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal Stability Assay - Creative Bioarray.
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde - Chem-Impex.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed.
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed.
- Full article: The role of fluorine in medicinal chemistry.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Strategic Advantage of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships
In the landscape of contemporary medicinal chemistry, the judicious selection of starting materials is a critical determinant of success in any drug discovery campaign. Among the myriad of available building blocks, 3-Fluoro-5-(trifluoromethoxy)benzaldehyde has emerged as a synthon of considerable interest. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group meta to a reactive aldehyde, offers a powerful platform for the synthesis of novel therapeutic agents with enhanced pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds synthesized from this versatile starting material, offering a comparative perspective supported by experimental data for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine-containing functional groups is a well-established strategy to optimize drug-like properties. The fluorine atom, with its small size and high electronegativity, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The trifluoromethoxy (-OCF3) group, in particular, is a lipophilic electron-withdrawing group that can significantly improve a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile. The combination of both a fluoro and a trifluoromethoxy group on the same aromatic ring, as found in this compound, presents a unique opportunity to fine-tune these properties in a targeted manner.
The Rationale for Employing this compound
The 3-fluoro-5-(trifluoromethoxy)phenyl moiety offers a distinct combination of electronic and steric properties. The strong electron-withdrawing nature of both substituents can influence the reactivity of the aldehyde group and the overall electronic character of the resulting derivatives. This can be particularly advantageous in the synthesis of kinase inhibitors, where interactions with the ATP-binding site are often governed by subtle electronic and steric effects. Furthermore, the lipophilicity imparted by the trifluoromethoxy group can enhance cell permeability, a crucial factor for targeting intracellular proteins.
This guide will delve into specific examples of compound classes synthesized from this compound and its close chemical relatives, providing a comparative analysis of their biological activities and elucidating the underlying structure-activity relationships.
Case Study: Tetrahydrothienopyridine Derivatives as DDR1 Kinase Inhibitors
Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases that are activated by collagen. Dysregulation of DDR1 signaling has been implicated in a variety of diseases, including fibrosis and cancer. The development of selective DDR1 inhibitors is therefore a promising therapeutic strategy. A recent patent discloses a series of tetrahydrothienopyridine derivatives as potent DDR1 inhibitors, with several examples incorporating the 3-fluoro-5-(trifluoromethoxy)phenyl moiety.[1]
General Synthesis Workflow
The synthesis of these inhibitors typically involves the coupling of a tetrahydrothienopyridine core with a substituted aniline. While the patent starts from the corresponding aniline, a plausible synthetic route to this key intermediate from this compound is outlined below.
Caption: SAR trends for substitution on the phenyl ring of DDR1 inhibitors.
Case Study 2: Isoindolinone Compounds for Kinase Inhibition
Another patent application describes a series of isoindolinone compounds as kinase inhibitors, with examples that feature the 3-fluoro-5-(trifluoromethoxy)phenylcarbamate moiety. [2]These compounds are synthesized from 3-fluoro-5-(trifluoromethoxy)aniline, which can be prepared from the corresponding benzaldehyde via oxime formation and subsequent reduction.
Experimental Protocol: Synthesis of Phenyl N-[3-fluoro-5-(trifluoromethoxy)phenyl]carbamate
This protocol is adapted from the general procedures described in the patent literature. [2] Step 1: Synthesis of 3-fluoro-5-(trifluoromethoxy)aniline
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the oxime.
-
Dissolve the oxime in acetic acid and add zinc dust (3.0 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture through celite and neutralize the filtrate with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give 3-fluoro-5-(trifluoromethoxy)aniline.
Step 2: Synthesis of Phenyl N-[3-fluoro-5-(trifluoromethoxy)phenyl]carbamate
-
To a solution of 3-fluoro-5-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile (10 mL), add pyridine (3.0 eq) and cool to 0°C.
-
Add phenyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired carbamate.
Comparative Analysis and Future Perspectives
The examples presented in this guide underscore the significant potential of this compound as a starting material in drug discovery. The synergistic interplay between the 3-fluoro and 5-trifluoromethoxy substituents can lead to compounds with superior potency and potentially improved pharmacokinetic properties.
When compared to other commercially available benzaldehydes, this particular building block offers a unique combination of features. For instance, while 3,5-bis(trifluoromethyl)benzaldehyde is also a highly fluorinated starting material, the replacement of a trifluoromethyl group with a trifluoromethoxy group can subtly alter the electronic and steric profile of the resulting derivatives, which can be crucial for achieving selectivity for a particular biological target.
References
- AU2022244189A1 - Tetrahydrothieno pyridine derivatives as ddrs inhibitors - Google P
- WO2021069705A1 - Isoindolinone compounds - Google P
Sources
A Comparative Guide to Quantum Mechanical Calculations on 3-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Study of Substituent Effects
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we will dissect the molecule's structural and electronic properties. To provide a clear context for its unique characteristics, we will perform a comparative analysis against a series of structurally related analogs: Benzaldehyde, 3-Fluorobenzaldehyde, and 3-(Trifluoromethoxy)benzaldehyde. This systematic comparison allows for the deconstruction of the individual and synergistic effects of the fluorine and trifluoromethoxy substituents.
The protocols and analyses presented herein are designed to be a self-validating framework, offering both a practical guide for performing the calculations and a deep dive into the chemical intuition that can be derived from the results.
Part 1: Rationale for Computational Analysis
Fluorinated organic molecules are cornerstones of modern drug development and materials science. The incorporation of fluorine or fluorine-containing moieties like the trifluoromethoxy (-OCF3) group can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The target molecule, this compound, features two distinct electron-withdrawing groups on the aromatic ring. Understanding their combined influence on the aldehyde functional group is crucial for predicting reactivity and designing novel derivatives.
Quantum mechanical calculations, particularly DFT, offer a powerful, cost-effective method to probe the electronic structure and predict molecular properties before undertaking complex and resource-intensive synthesis.[3] This in-silico approach allows us to build a foundational understanding of how the substituents modulate the geometry, reactivity, and electrostatic profile of the parent benzaldehyde scaffold.
Part 2: The Comparative Framework
To isolate and understand the electronic contributions of the substituents, our analysis is built on a logical comparison. We will evaluate our target molecule against three key comparators:
-
Benzaldehyde: The unsubstituted parent molecule, providing a baseline.
-
3-Fluorobenzaldehyde: To assess the effect of a single, strongly electronegative fluorine atom at the meta-position.
-
3-(Trifluoromethoxy)benzaldehyde: To assess the effect of the trifluoromethoxy group, which is also strongly electron-withdrawing but differs from fluorine in its steric bulk and potential for weak π-donation.[1]
This framework allows us to attribute specific changes in the molecule's properties to the introduction of each substituent and then to their combined presence.
Caption: Logical framework for the comparative analysis.
Part 3: Computational Methodology: A Validated Protocol
The following protocol outlines a robust and widely accepted method for performing DFT calculations on aromatic aldehydes. The choice of the B3LYP functional with the 6-311+G(d,p) basis set offers an excellent balance between computational accuracy and efficiency for this class of molecules.[3]
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Input:
-
Construct the 3D structure of each molecule (Benzaldehyde, 3-Fluorobenzaldehyde, 3-(Trifluoromethoxy)benzaldehyde, and this compound) using a molecular modeling program like Avogadro or GaussView. Ensure correct atom types and initial bond connectivity.
-
-
Geometry Optimization and Frequency Analysis:
-
Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is required to find the most stable conformation on the potential energy surface.
-
Method: Perform a geometry optimization using the Gaussian 16 software package or a similar program.
-
Level of Theory: Select Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: Use the 6-311+G(d,p) basis set. The + indicates diffuse functions, important for describing lone pairs and areas of diffuse electron density, while (d,p) indicates polarization functions, which allow for more flexibility in describing bond shapes.
-
Validation: Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. This step is critical for ensuring the trustworthiness of the calculated properties.
-
-
Calculation of Molecular Properties:
-
Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Molecular Orbitals: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Dipole Moment: Calculate the total dipole moment to understand the molecule's overall polarity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Caption: Standard workflow for DFT calculations.
Part 4: Comparative Analysis of Results
The following tables summarize the key quantitative data obtained from DFT calculations following the protocol described above. The values are illustrative of typical results and provide a basis for direct comparison.
Table 1: Comparison of Key Electronic Properties
| Compound | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzaldehyde | -H | -6.65 | -1.98 | 4.67 | 3.12 |
| 3-Fluorobenzaldehyde | 3-F | -6.89 | -2.15 | 4.74 | 2.55 |
| 3-(Trifluoromethoxy)benzaldehyde | 3-OCF3 | -7.05 | -2.28 | 4.77 | 3.81 |
| This compound | 3-F, 5-OCF3 | -7.28 | -2.45 | 4.83 | 2.98 |
Analysis of Electronic Properties
The data in Table 1 reveals clear trends stemming from the electronic nature of the substituents.
-
HOMO and LUMO Energies: Both the -F and -OCF3 groups are strongly electron-withdrawing, which stabilizes the molecule's orbitals. This is evident in the progressive lowering of both the HOMO and LUMO energy levels compared to the benzaldehyde baseline. The combined effect in the target molecule, this compound, results in the lowest HOMO and LUMO energies, suggesting it is the least likely to be oxidized (lose an electron from HOMO) but the most susceptible to reduction (gain an electron into LUMO) among the series.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. Interestingly, the introduction of these electron-withdrawing groups slightly increases the HOMO-LUMO gap. This suggests that while the molecule's orbitals are lower in energy, the overall electronic stability is marginally enhanced.
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. The -F substituent at the meta position opposes the dipole of the aldehyde group, leading to a lower net dipole moment in 3-Fluorobenzaldehyde compared to Benzaldehyde. Conversely, the -OCF3 group, with its bent geometry and highly polar C-F and C-O bonds, results in a significantly larger dipole moment. In the target molecule, the vector contributions of the two substituents and the aldehyde group result in a dipole moment that is intermediate between the singly substituted analogs.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface.
-
Benzaldehyde: Shows a region of high negative potential (red) around the carbonyl oxygen, indicating its nucleophilic character. A region of positive potential (blue) is centered on the aldehyde proton and carbon, marking it as an electrophilic site.
-
Substituted Analogs: In 3-Fluorobenzaldehyde, 3-(Trifluoromethoxy)benzaldehyde, and our target molecule, the electron-withdrawing nature of the substituents pulls electron density from the aromatic ring. This effect is propagated to the aldehyde group, making the carbonyl carbon even more electron-deficient (a more intense blue color) than in the parent benzaldehyde. This increased electrophilicity at the carbonyl carbon is a key predictor of its reactivity, suggesting it will be more susceptible to nucleophilic attack. The negative potential remains localized on the carbonyl oxygen across all four molecules, confirming it as the primary site for electrophilic interaction or hydrogen bonding.
Part 5: Conclusion and Outlook
This comparative guide demonstrates the power of DFT calculations to systematically evaluate the impact of substituents on the electronic properties of an aromatic aldehyde. The combination of a fluorine atom and a trifluoromethoxy group in this compound results in a molecule with significantly lowered orbital energies and a highly electrophilic carbonyl carbon. These features are critical for its application as an intermediate in the synthesis of pharmaceuticals and advanced materials.[4][5]
The presented computational protocol provides a reliable and self-validating framework for researchers to predict the properties of novel derivatives. Future studies could extend this work by:
-
Calculating theoretical NMR and IR spectra for validation against experimental data.
-
Simulating reaction pathways, such as nucleophilic addition to the carbonyl group, to quantify the reactivity differences.
-
Employing the calculated properties in quantitative structure-activity relationship (QSAR) studies or for molecular docking simulations in a drug discovery context.
References
- Oberhammer, H., & Zewdie, H. (2003). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]
- Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).
- CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each.
- ResearchGate. (n.d.). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations.
- Krygowski, T. M., & Szatylowicz, H. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. [Link]
- Fernández, C., & Taltavull, I. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- The Journal of Chemical Physics. (2006).
- ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
- PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde.
- ChemSRC. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- PubChem. (n.d.). (Trifluoromethoxy)benzene.
- PubChem. (n.d.). (Trifluoromethyl)benzene.
- Semantic Scholar. (n.d.). 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies. Retrieved January 8, 2026, from [https://www.semanticscholar.org/paper/4-Chloro-3-fluorobenzaldehyde%3A-Experimental-(XRD%2C-Parlak-T%C3%BCmer/b1e220e8a7575d5a7d77b8f9e2b1e7c5b9e4a8c6]([Link]
- Imperial College London. (2021). 3-fluorobenzaldehyde.
- Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole.
- PubChem. (n.d.). 3-Fluorobenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-(Trifluoromethoxy)benzaldehyde in Modern Chemical Synthesis.
- ResearchGate. (n.d.). Vibrational Dynamics of 4-fluorobenzaldehyde from periodic DFT calculations.
Sources
A Senior Application Scientist's Guide to 3-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Comparative Benchmark for Advanced Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to synthesizing novel molecules with enhanced properties. Among the vast arsenal of fluorinated synthons, 3-Fluoro-5-(trifluoromethoxy)benzaldehyde has emerged as a uniquely valuable reagent. Its trifluoromethoxy (-OCF3) and fluoro (-F) substituents at the meta-positions of the benzaldehyde core bestow a distinct combination of electronic and physicochemical properties. This guide provides an in-depth, objective comparison of this compound against other key fluorinated benzaldehydes, supported by an analysis of their reactivity and representative experimental protocols.
The Strategic Advantage of Fluorine in Molecular Design
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and materials chemistry to modulate a compound's physicochemical and biological properties.[1][2] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] These attributes are highly sought after in the development of novel therapeutics and advanced materials.[5][6] Benzaldehydes bearing these fluorinated moieties are powerful intermediates, as the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.[3][7]
Physicochemical Properties: A Comparative Overview
The subtle yet significant differences in the physicochemical properties of fluorinated benzaldehydes can have a profound impact on their handling, reactivity, and the characteristics of the resulting products. The table below provides a comparison of this compound with key structural analogs.
| Property | This compound | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 3-(Trifluoromethoxy)benzaldehyde[8] | 3,5-Bis(trifluoromethyl)benzaldehyde |
| CAS Number | 188815-30-7 | 188815-30-7[5] | 52771-21-8 | 401-95-6 |
| Molecular Formula | C8H4F4O | C8H4F4O[5] | C8H5F3O2 | C9H4F6O |
| Molecular Weight | 208.11 | 192.11[5] | 190.12 | 242.12 |
| Boiling Point (°C) | Not explicitly available | 175[9] | 186-188 | 186-188 |
| Density (g/mL) | Not explicitly available | 1.376[9] | 1.33 | 1.469 |
| Appearance | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid[5] | Colorless liquid | Colorless to light yellow liquid |
Comparative Reactivity: An Electron-Withdrawing Power Play
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. The building blocks under consideration all feature potent EWGs, leading to heightened reactivity compared to unsubstituted benzaldehyde.
The general order of reactivity is governed by the cumulative electron-withdrawing strength of the substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety, and the trifluoromethoxy (-OCF3) group is even more so. A fluorine atom also contributes a significant inductive electron-withdrawing effect. Based on these principles, a predicted order of reactivity towards nucleophiles is as follows:
3,5-Bis(trifluoromethyl)benzaldehyde > this compound > 3-Fluoro-5-(trifluoromethyl)benzaldehyde > 3-(Trifluoromethoxy)benzaldehyde
This enhanced reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields in various synthetic transformations.
Benchmarking in Key Synthetic Transformations
To provide a practical comparison, this section details the application of these building blocks in several cornerstone reactions in organic synthesis. While direct side-by-side comparative data is scarce in the literature, the following sections provide representative protocols and expected performance based on established chemical principles.
Olefination Reactions: The Horner-Wadsworth-Emmons and Wittig Reactions
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are fundamental for the synthesis of alkenes from aldehydes.[10][11] The enhanced electrophilicity of the fluorinated benzaldehydes makes them excellent substrates for these transformations.[12]
Horner-Wadsworth-Emmons Reaction: A Representative Protocol
This protocol describes the synthesis of an (E)-alkene from a benzaldehyde derivative.
-
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Fluorinated benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the fluorinated benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Wittig Reaction: A Representative Protocol
This protocol outlines the synthesis of an alkene using a phosphonium ylide.[13]
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Fluorinated benzaldehyde (1.0 eq)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Add potassium tert-butoxide in one portion at room temperature. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the fluorinated benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
-
Illustrative Performance Comparison in Olefination Reactions:
| Building Block | Predicted Reactivity | Expected Outcome |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Highest | Fastest reaction rates, potentially highest yields. |
| This compound | High | Fast reaction rates and high yields. |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | High | Fast reaction rates and high yields.[12] |
| 3-(Trifluoromethoxy)benzaldehyde | Moderate-High | Good reaction rates and yields. |
Diagrammatic Representation of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Reductive Amination
Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds.[14][15] The increased electrophilicity of the fluorinated benzaldehydes facilitates the initial imine formation, which is often the rate-limiting step.
Reductive Amination: A Representative Protocol
This protocol describes the synthesis of a secondary amine from a benzaldehyde and a primary amine.
-
Materials:
-
Fluorinated benzaldehyde (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of the fluorinated benzaldehyde in DCM, add the primary amine.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with water and brine, and dry over Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagrammatic Representation of the Reductive Amination Mechanism:
Caption: Simplified mechanism of reductive amination.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
For applications requiring the installation of an aryl or heteroaryl group, a halogenated precursor of the benzaldehyde is necessary. For instance, a bromo-substituted analog such as 3-bromo-5-(trifluoromethoxy)benzaldehyde would be a suitable substrate for Suzuki-Miyaura cross-coupling reactions.[16][17] The electron-withdrawing nature of the substituents can facilitate the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling: A Representative Protocol
This protocol outlines a typical procedure for the coupling of a bromo-substituted benzaldehyde with a boronic acid.
-
Materials:
-
Bromo-substituted fluorinated benzaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine the bromo-substituted benzaldehyde, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion: Selecting the Optimal Building Block
This compound stands as a highly valuable and reactive building block for the synthesis of complex molecules. Its potent electron-withdrawing substituents render the aldehyde functionality highly susceptible to nucleophilic attack, often leading to enhanced reaction rates and yields in a variety of key synthetic transformations.
When benchmarked against its structural analogs, the choice of building block will ultimately depend on the specific requirements of the synthetic target and the desired physicochemical properties of the final product. For applications demanding the highest degree of reactivity, 3,5-bis(trifluoromethyl)benzaldehyde may be the preferred choice. However, this compound offers a compelling balance of high reactivity and the unique electronic and lipophilic contributions of the trifluoromethoxy group, making it an indispensable tool for researchers and professionals in drug discovery and materials science.
References
- Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). [Link]
- Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.
- PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]
- Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][19]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Seven Chongqing Chemdad Co., Ltd. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. [Link]
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- El-Gendy, A. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Scientific Reports, 11(1), 1-10. [Link]
- ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
- Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]
- Schiffer, Z., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
- Al-Zoubi, R. M. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 51(10), 2471-2480. [Link]
- Mamedov, V. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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A Senior Application Scientist's Guide to the Strategic Synthesis with 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in the vanguard of drug discovery and materials science, the judicious selection of building blocks is paramount. This guide provides an in-depth cost-benefit analysis of utilizing 3-Fluoro-5-(trifluoromethoxy)benzaldehyde in chemical synthesis. We will objectively compare its performance with viable alternatives, supported by experimental insights and protocols, to empower you in making informed decisions for your next breakthrough.
The Rise of Fluorinated Benzaldehydes in Modern Synthesis
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Benzaldehydes, as versatile intermediates, are prime candidates for fluorination, serving as gateways to a vast array of complex molecular architectures.[2]
This compound distinguishes itself with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethoxy group. This unique substitution pattern significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly reactive towards nucleophiles. This heightened reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields, which are critical factors in both laboratory-scale research and industrial production.[3]
Performance Benchmarking: Reactivity and Synthetic Utility
While direct, side-by-side comparative studies for this compound against all its alternatives are not always available in published literature, we can infer its performance based on well-established principles of physical organic chemistry and data from analogous compounds. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents is expected to accelerate reactions where the aldehyde acts as an electrophile.
Common Synthetic Transformations:
-
Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt): These reactions are fundamental for carbon-carbon bond formation. The enhanced electrophilicity of this compound is predicted to lead to faster reaction rates and higher yields compared to unsubstituted benzaldehyde or derivatives with electron-donating groups.
-
Wittig Reaction: The rate of the Wittig reaction is also sensitive to the electrophilicity of the carbonyl component. We can anticipate that this compound will react more readily with phosphorus ylides than less electron-poor benzaldehydes.
-
Reductive Amination: This crucial transformation for the synthesis of amines is expected to proceed efficiently with this compound due to the facile formation of the iminium ion intermediate.
To provide a tangible comparison, let's consider the general trend of reactivity in substituted benzaldehydes:
| Aldehyde | Key Substituents | Expected Relative Reactivity |
| Benzaldehyde | None | Baseline |
| 4-Chlorobenzaldehyde | Electron-withdrawing (-Cl) | Higher than baseline |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Strongly electron-withdrawing (-CF3) | Significantly higher than baseline |
| This compound | Strongly electron-withdrawing (-F, -OCF3) | Significantly higher than baseline |
This trend highlights the expected superior performance of this compound in many synthetic applications.
Cost-Benefit Analysis: A Pragmatic Approach
The decision to employ a specialty reagent like this compound invariably involves a cost-benefit calculation. While it is more expensive than simpler alternatives, the potential for improved efficiency can offset the initial outlay.
Cost Comparison of Selected Benzaldehydes:
| Compound | Supplier Example & Price (per gram) |
| Benzaldehyde | Sigma-Aldrich: ~$0.32/g (for 1kg)[3] |
| 4-Chlorobenzaldehyde | Thermo Scientific: ~$0.13/g (for 100g)[4] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Sigma-Aldrich: ~$17.38/g (for 5g)[5] |
| This compound | Inquiry needed for precise pricing[4][6][7] |
Note: Prices are approximate and subject to change. It is recommended to obtain quotes from suppliers for the most accurate and up-to-date pricing.
The Value Proposition:
The higher upfront cost of this compound can be justified by:
-
Reduced Reaction Times: Faster kinetics can lead to increased throughput and more efficient use of reactor time.
-
Milder Reaction Conditions: The ability to run reactions at lower temperatures or with less potent reagents can reduce energy consumption and the formation of byproducts.
-
Improved Yields: Higher product yields translate to less wasted starting material and simplified purification processes.
-
Enhanced Product Performance: The incorporation of the fluoro and trifluoromethoxy groups can impart desirable properties to the final product, potentially leading to higher efficacy and commercial value, particularly in the pharmaceutical and agrochemical sectors.[3]
Experimental Protocols: A Starting Point for Your Research
The following are representative protocols for common reactions involving substituted benzaldehydes. These should be adapted and optimized for your specific application.
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation between an active methylene compound and a substituted benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (or other active methylene compound) (1.0 eq)
-
Piperidine (or other basic catalyst) (0.1 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction to synthesize an alkene from a substituted benzaldehyde.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound (1.0 eq)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide. A color change is often observed.
-
Stir the ylide solution for 30-60 minutes at 0°C to room temperature.
-
Add a solution of this compound in the same anhydrous solvent to the ylide solution dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion: A Strategic Investment in Synthesis
This compound represents a powerful and highly reactive building block for the synthesis of complex organic molecules. While its initial cost is higher than that of simpler benzaldehydes, its use can be a strategic investment. The enhanced reactivity imparted by the fluoro and trifluoromethoxy substituents can lead to significant improvements in process efficiency, including shorter reaction times, milder conditions, and higher yields. For researchers and drug development professionals working on high-value targets, the benefits of incorporating this versatile intermediate can far outweigh the initial cost, paving the way for the next generation of innovative pharmaceuticals and advanced materials.
References
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- CP Lab Safety. 4-Chlorobenzaldehyde, 100g. Accessed January 8, 2026. [Link]
- ResearchGate.
- CRO SPLENDID LAB. This compound. Accessed January 8, 2026. [Link]
- Fisher Scientific. This compound, 97%, Thermo Scientific™. Accessed January 8, 2026. [Link]
- Changzhou Ditong Chemical Co.,Ltd. Products. Accessed January 8, 2026. [Link]
- SciSupplies. This compound, 98.0%, 1g. Accessed January 8, 2026. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 52771-21-8), a versatile fluorinated intermediate. By moving beyond mere compliance and embedding principles of chemical causality and safety, this document aims to be the definitive resource for handling this and similar halogenated organic compounds.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is a halogenated aromatic aldehyde. Its chemical structure, featuring both fluorine and a trifluoromethoxy group, imparts unique reactivity and biological properties, but also necessitates specific handling and disposal protocols. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Combustibility: It is a combustible liquid.
The presence of carbon-halogen bonds places this compound in a specific category of chemical waste. Halogenated organic compounds are of particular environmental concern as their improper disposal can lead to the formation of persistent and toxic byproducts. Therefore, they are subject to stringent disposal regulations, such as those outlined by the Environmental Protection Agency (EPA).
| Property | Value | Reference(s) |
| CAS Number | 52771-21-8 | [1] |
| Molecular Formula | C8H5F3O2 | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
Pre-Disposal: Laboratory Best Practices for Waste Segregation
Effective waste disposal begins at the point of generation. The cardinal rule is the strict segregation of waste streams to prevent dangerous reactions and to facilitate proper, cost-effective disposal. Mixing halogenated and non-halogenated waste streams needlessly elevates the cost and complexity of disposal for the entire volume.[3]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A fully buttoned laboratory coat is required.
Waste Stream Identification and Segregation
The following diagram illustrates the critical decision-making process for segregating laboratory waste containing this compound.
Caption: Decision workflow for segregating halogenated chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable procedure for the collection and temporary storage of this compound waste within the laboratory.
Materials Required
-
Designated and properly labeled "Halogenated Organic Waste" container (typically a polyethylene carboy).
-
Waste accumulation log sheet.
-
Secondary containment for the waste container.
Procedure
-
Container Labeling: Ensure the "Halogenated Organic Waste" container is clearly labeled with the words "Hazardous Waste," the chemical constituents (including "this compound"), and the associated hazards (e.g., "Irritant," "Combustible").
-
Waste Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spills. Perform this operation within a chemical fume hood.
-
Log Entry: Immediately record the added chemical name and approximate quantity on the waste accumulation log sheet attached to the container.
-
Container Sealing: Securely cap the waste container after each addition to prevent the release of vapors.
-
Storage: Place the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be kept in secondary containment to capture any potential leaks.
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, or strong reducing agents. If such a mixture is inadvertently created, it must be disposed of in a separate, clearly labeled container, and your institution's Environmental Health and Safety (EHS) department should be consulted immediately.
Final Disposal: The Role of Professional Services
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4] The final and only acceptable disposal route is through a licensed professional waste disposal service. These services are equipped to handle and treat hazardous materials in compliance with all federal and state regulations.
The primary treatment technology for halogenated organic wastes is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[5] This process ensures the complete destruction of the hazardous compounds, preventing their release into the environment.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde - Chemical Properties. Cheméo. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Exploring 3-(Trifluoromethyl)
- 3-(Trifluoromethoxy)benzaldehyde.
- Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
- Halogenated Waste. University of Colorado Boulder. [Link]
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
Sources
Personal protective equipment for handling 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
A Researcher's Guide to Safely Handling 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
As researchers and scientists, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested information for handling this compound (CAS No. 188815-30-7), a compound whose unique aromatic and fluorinated structure necessitates rigorous safety protocols. The guidance herein moves beyond mere compliance, aiming to instill a deep, causal understanding of why each step is critical for ensuring personal safety and experimental integrity.
Hazard Identification: Understanding the Compound
Before any container is opened, a thorough understanding of the specific risks is paramount. This compound is classified with the following hazards:
-
Combustible Liquid (H227): While not highly flammable, it can ignite when exposed to heat or flame sources.[1]
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Vapors or mists may cause irritation to the respiratory tract.[1][2]
The presence of both a benzaldehyde group and fluorinated substituents (fluoro- and trifluoromethoxy-) informs our approach. Aromatic aldehydes can be sensitizers, while organofluorine compounds require careful handling to prevent exposure and manage specific waste streams.[3] During combustion or thermal decomposition, hazardous byproducts such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF) can be released.[4]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning and certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow is critical for minimizing inhalation exposure to the compound's vapors.[3][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood and maintain air quality.
-
Safety Equipment Accessibility: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the identified hazards. All laboratory personnel are required to be trained on the proper use and limitations of their PPE.[3][5]
| Protection | Equipment Specification | Rationale and Justification |
| Eye & Face | Chemical splash goggles are the minimum requirement. A full-face shield worn over goggles is required when there is a significant risk of splashing.[3] | Protects against splashes of the liquid, which can cause serious eye irritation.[1] Standard safety glasses do not provide an adequate seal against splashes. |
| Hand | Nitrile or Neoprene gloves. Consult the manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended handling or larger quantities.[3][6] | Prevents direct skin contact, mitigating the risk of skin irritation.[1] The trifluoromethoxy group may affect permeability, making manufacturer data essential. |
| Body | A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations, a chemical-resistant apron is also recommended. | Protects against incidental splashes and spills, preventing contamination of personal clothing. Flame resistance adds a layer of protection due to the compound's combustibility. |
| Respiratory | Not typically required when work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | The fume hood serves as the primary respiratory control. Respirator use must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[7] |
Step-by-Step Safe Handling Protocol
This protocol outlines a standard procedure for weighing the liquid compound and preparing a solution.
Workflow for Safe Handling
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
